5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 5-(Pyridin-3-yl)oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-3-yl)oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMJOJELHQXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696216 | |
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857521-74-5 | |
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Preamble: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridinyl-oxazole motif is of significant interest due to the versatile intermolecular interactions facilitated by its constituent rings, including hydrogen bonding and π-stacking.[1] The precise arrangement of these heteroatoms is paramount, as even minor isomeric variations can lead to dramatic shifts in biological activity and off-target effects. Therefore, the unambiguous structural confirmation of any novel compound, such as 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for further development.
This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. It is designed for researchers and drug development professionals, moving beyond a simple checklist of techniques to explain the causality behind the analytical strategy. The workflow presented here is a self-validating system, where orthogonal techniques are employed to build an unshakeable, data-driven confirmation of the molecular structure.
Strategic Synthesis: A Proposed Pathway
While various methods exist for oxazole synthesis, a robust and increasingly common approach involves the direct [3+2] cycloaddition of a carboxylic acid with an isocyanide derivative.[2] This method is advantageous due to its high efficiency and tolerance for a wide range of functional groups. We propose a synthesis starting from nicotinic acid (pyridine-3-carboxylic acid) and an appropriate isocyanide, such as ethyl isocyanoacetate, followed by hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
-
Activation & Cycloaddition: To a solution of nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add a suitable activating agent such as a triflylpyridinium reagent (1.1 eq) and a non-nucleophilic base like DMAP (1.2 eq).[2]
-
Stir the mixture at room temperature for 15 minutes to form the acylpyridinium salt in situ.
-
Add ethyl isocyanoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude ester intermediate using silica gel column chromatography.
-
Hydrolysis: Dissolve the purified ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate in a mixture of THF/water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Neutralize the reaction mixture with 1N HCl to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the solid under vacuum to yield the final compound.
The Analytical Gauntlet: An Orthogonal Workflow
A single analytical technique is insufficient for definitive proof of structure. We employ an orthogonal workflow where each step provides complementary information, culminating in an unambiguous assignment.
Caption: The integrated workflow for structure elucidation.
Foundational Analysis: Purity and Molecular Formula
Before detailed spectroscopic analysis, we must confirm the compound's purity and elemental composition.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC provides a quantitative measure of purity. A high-purity sample (>95%) is essential for unambiguous spectroscopic data.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula
HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in an appropriate solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Acquisition Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
Data Analysis: Compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm.
| Parameter | Expected Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Theoretical Mass [M] | 190.03784 |
| Theoretical [M+H]⁺ | 191.04512 |
| Theoretical [M-H]⁻ | 189.03056 |
The fragmentation pattern in MS/MS can also provide structural clues. Key expected fragments include the loss of CO₂ (44 Da) from the carboxylic acid and cleavages of the oxazole ring.[3][4]
Spectroscopic Fingerprinting and Connectivity Mapping
With purity and formula confirmed, we proceed to map the molecular architecture using IR and NMR spectroscopy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: ATR-FTIR
-
Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches.[5][6] |
| Aromatic C-H | C-H stretch | 3100-3000 | Sharp, medium intensity. |
| Carboxylic Acid | C=O stretch | 1760-1690 | Strong, sharp.[7] |
| Aromatic Rings | C=C / C=N stretch | 1600-1450 | Multiple sharp bands of variable intensity. |
| Carboxylic Acid | C-O stretch | 1320-1210 | Strong intensity.[5] |
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is ideal as it will solubilize the compound and allow for the observation of the acidic carboxyl proton.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).
Predicted NMR Data (in DMSO-d₆)
| Position | δ ¹H (ppm), Mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Oxazole Ring | |||
| C2 | - | ~158-162 | - |
| H4 | ~8.0-8.2, s | ~125-128 | C2, C5, Py-C3' |
| C5 | - | ~150-154 | - |
| COOH | ~13-14, br s | ~165-170 | C2 |
| Pyridine Ring | |||
| C2' | ~9.1-9.3, d, ~2.0 | ~148-150 | C4', C6', C5(Oxazole) |
| C3' | - | ~120-123 | - |
| H4' | ~8.4-8.6, dt, ~8.0, 2.0 | ~135-138 | C2', C6', C5', C5(Oxazole) |
| H5' | ~7.6-7.8, dd, ~8.0, 5.0 | ~124-126 | C3', C4' |
| H6' | ~8.7-8.9, dd, ~5.0, 2.0 | ~151-153 | C2', C4', C5' |
Note: Chemical shifts are predictions based on known substituent effects and data from similar structures. Actual values may vary.[6][8][9][10]
Interpreting the 2D NMR Data:
-
COSY: Will establish the connectivity within the pyridine ring spin system, showing correlations between H4'↔H5' and H5'↔H6'.
-
HSQC: Will link each proton to its directly attached carbon (e.g., H4 to C4, H2' to C2', etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the different parts of the molecule.
Caption: Key HMBC correlations confirming the pyridinyl-oxazole linkage.
The critical correlations are the 3-bond couplings from the oxazole proton (H4) to the pyridine carbon (C3') and from the pyridine protons (H2' and H4') to the oxazole carbon (C5). These correlations unambiguously prove that the pyridine ring is attached at the C5 position of the oxazole, distinguishing it from other possible isomers.
The Gold Standard: Single-Crystal X-ray Diffraction
For an unequivocal, three-dimensional confirmation of the structure, single-crystal X-ray diffraction is unparalleled. While not always feasible if the compound does not readily form high-quality crystals, it provides the ultimate proof of structure.
Experimental Protocol: Crystal Growth
-
Screening: Screen for suitable crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Solvent Systems: Test a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/ether, acetone).
-
Data Collection: Once suitable crystals are obtained, mount one on a diffractometer and collect diffraction data.
-
Structure Solution: The resulting electron density map is solved and refined to yield a 3D model of the molecule, providing precise bond lengths, angles, and information on intermolecular interactions in the solid state.[11]
Conclusion
The structural elucidation of a novel chemical entity like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid demands a multi-faceted, evidence-based approach. By systematically integrating data from HPLC, HRMS, FTIR, and a comprehensive suite of NMR experiments, a self-validating and irrefutable structural assignment can be achieved. This rigorous characterization is the non-negotiable foundation upon which all subsequent research and development efforts must be built, ensuring data integrity and accelerating the path from discovery to application.
References
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (n.d.). Asian Journal of Biological and Pharmaceutical Research.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biological Research.
- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. (2025). Benchchem.
- Technical Support Center: Characterization of Oxazole Deriv
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- IR: carboxylic acids. (n.d.). University of Calgary.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
- A Spectroscopic Showdown: Unmasking the Isomers of Oxazole. (2025). Benchchem.
- MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar.
- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. (n.d.).
- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.).
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a distinct heterocyclic entity, stands at the confluence of pyridine and oxazole moieties, two scaffolds of immense significance in medicinal chemistry. The strategic placement of the nitrogen atom in the pyridine ring and the versatile functionality of the oxazole-carboxylic acid core earmark this molecule as a compelling building block for the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, including its identification, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data, and an exploration of its potential applications in drug discovery, grounded in the biological activities of structurally related analogues.
Compound Identification and Physicochemical Properties
A precise identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and physicochemical properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 857521-74-5 | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| IUPAC Name | 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O | |
| InChI Key | Not available |
Proposed Synthesis Pathway: A Modern Adaptation of Oxazole Synthesis
Caption: Proposed two-step synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethan-1-one
-
Rationale: This initial step introduces the necessary α-halide functionality for the subsequent cyclization. The use of hydrobromic acid as a solvent and catalyst facilitates the enolization of the starting ketone, which is the rate-determining step for α-halogenation.
-
Procedure:
-
To a solution of 3-acetylpyridine (1.0 eq) in aqueous hydrobromic acid (48%), add bromine (1.05 eq) dropwise at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(pyridin-3-yl)ethan-1-one.
-
Step 2: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
-
Rationale: This step employs a modified Hantzsch oxazole synthesis. The α-bromoketone reacts with oxamide to form the oxazole ring. The reaction is initially performed in ethanol to yield the corresponding ethyl ester, which is then hydrolyzed in a one-pot fashion to the desired carboxylic acid.
-
Procedure:
-
To a solution of 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in ethanol, add oxamide (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the formation of the intermediate ester is complete, cool the reaction mixture to room temperature.
-
Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at 60 °C for 2 hours or until the hydrolysis is complete.
-
Cool the reaction mixture to 0 °C and acidify with 2M hydrochloric acid to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
-
Predicted Spectroscopic Data
While experimental data for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is not widely published, its spectroscopic characteristics can be predicted based on the analysis of its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | br s | COOH |
| ~9.1 | d | Pyridine C2-H |
| ~8.7 | dd | Pyridine C6-H |
| ~8.3 | dt | Pyridine C4-H |
| ~7.8 | s | Oxazole C4-H |
| ~7.6 | dd | Pyridine C5-H |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | COOH |
| ~158.5 | Oxazole C2 |
| ~152.0 | Oxazole C5 |
| ~150.0 | Pyridine C6 |
| ~148.5 | Pyridine C2 |
| ~136.0 | Pyridine C4 |
| ~128.0 | Pyridine C3 |
| ~124.0 | Pyridine C5 |
| ~123.0 | Oxazole C4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 | O-H stretching (carboxylic acid) |
| ~1700 | C=O stretching (carboxylic acid) |
| ~1600 | C=N stretching (oxazole and pyridine rings) |
| ~1580, 1480 | C=C stretching (aromatic rings) |
| ~1100 | C-O stretching (oxazole ring) |
Potential Applications in Drug Discovery
The pyridine-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid has yet to be extensively reported, the activities of structurally similar molecules provide a strong rationale for its investigation in several therapeutic areas.
-
Antimicrobial Agents: The fusion of pyridine and oxazole rings is a common feature in compounds with antibacterial and antifungal properties. The nitrogen atoms in the heterocyclic systems can act as hydrogen bond acceptors, interacting with key residues in microbial enzymes or structural proteins. It is plausible that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid could serve as a scaffold for the development of novel anti-infective agents.
-
Anticancer Therapeutics: Many small molecule kinase inhibitors incorporate nitrogen-containing heterocycles. The pyridine and oxazole rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases. The carboxylic acid moiety provides a handle for further derivatization to optimize potency and pharmacokinetic properties.
-
Anti-inflammatory Drugs: Oxazole derivatives have been explored as anti-inflammatory agents, often through the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid make it a candidate for investigation in this therapeutic area.
Caption: Potential therapeutic applications of the core scaffold.
Conclusion
5-(Pyridin-3-yl)oxazole-2-carboxylic acid (CAS 857521-74-5) represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route offers a clear and practical approach to accessing this compound, and the predicted spectroscopic data provides a benchmark for its identification. The structural relationship to biologically active molecules suggests that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a valuable starting point for the design and synthesis of new therapeutic agents. Further investigation into the pharmacological properties of this compound and its derivatives is highly warranted and holds the potential to unlock new avenues in the treatment of a range of diseases.
References
- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to the Physical Properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
Introduction
5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound featuring both a pyridine and an oxazole ring, represents a class of molecules with significant potential in medicinal chemistry and materials science. The arrangement of nitrogen and oxygen atoms in this structure imparts specific electronic and steric properties that can influence its biological activity and material characteristics. This guide provides a comprehensive overview of the key physical properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (CAS Number: 857521-74-5), offering both theoretical context and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical profile.
While extensive experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and established analytical techniques to provide a robust framework for its characterization.
Chemical Structure and Molecular Properties
The foundational step in understanding the physical properties of a molecule is a thorough analysis of its structure.
Caption: Chemical structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Table 1: Computed Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | |
| Molecular Weight | 190.16 g/mol | [1] |
| Exact Mass | 190.0378 g/mol | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
These computed values suggest that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a relatively small, polar molecule with the potential for hydrogen bonding, which will significantly influence its melting point, boiling point, and solubility.
Melting Point
The melting point is a critical physical property that provides information about the purity and the strength of the intermolecular forces within the crystal lattice of a solid compound. For a crystalline solid like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a sharp melting point range is indicative of high purity.
Expected Melting Point
Based on related structures, such as other pyridyl-oxazole derivatives, the melting point is expected to be relatively high, likely above 200 °C, due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, and the planar aromatic rings, which can lead to efficient crystal packing. For instance, the related compound 5-(naphthalen-2-yl)-3-phenylisoxazole has a melting point of 167–169 °C, and 5-(4-bromophenyl)-3-phenylisoxazole melts at 184–185 °C.[2]
Experimental Protocol for Melting Point Determination
A standard and reliable method for determining the melting point is using a capillary melting point apparatus.[3][4][5]
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in various solvents is a key parameter for its application in drug delivery, formulation, and as a reactant in chemical synthesis. Its solubility profile is dictated by the polarity of the molecule, which is influenced by the pyridine ring, the oxazole ring, and the carboxylic acid group.
Predicted Solubility
-
Water: The presence of the carboxylic acid and the nitrogen atoms in the pyridine and oxazole rings suggests that the compound will have some solubility in water, particularly at higher pH where the carboxylic acid is deprotonated.[6]
-
Aqueous Base (e.g., NaOH, NaHCO₃): The acidic carboxylic acid group will react with bases to form a more soluble salt. Effervescence upon addition of sodium bicarbonate is a strong indicator of a carboxylic acid.[7][8]
-
Aqueous Acid (e.g., HCl): The basic nitrogen of the pyridine ring can be protonated, leading to increased solubility in acidic solutions.[8]
-
Organic Solvents: Solubility is expected in polar aprotic solvents such as DMSO and DMF, and to a lesser extent in alcohols like methanol and ethanol. It is likely to be poorly soluble in nonpolar solvents like hexane and diethyl ether.
Experimental Protocol for Solubility Determination
A qualitative assessment of solubility can be performed through a systematic series of tests.[9]
Table 2: Qualitative Solubility Test Protocol
| Step | Procedure | Observation and Interpretation |
| 1 | Add ~10 mg of the compound to 1 mL of water in a test tube. Shake vigorously. | Soluble: The compound is a small, polar molecule. Proceed to test pH. Insoluble: Proceed to Step 2. |
| 2 | To the aqueous suspension from Step 1, add 1 mL of 5% NaOH solution. Shake. | Soluble: The compound is an acid (carboxylic acid or phenol). Proceed to Step 3. Insoluble: Proceed to Step 4. |
| 3 | To a fresh sample, add 1 mL of 5% NaHCO₃ solution. Shake. | Soluble (with effervescence): The compound is a carboxylic acid. |
| 4 | To a fresh sample, add 1 mL of 5% HCl solution. Shake. | Soluble: The compound is a base (amine). |
| 5 | If insoluble in all aqueous solutions, test solubility in organic solvents (e.g., ethanol, DMSO, hexane). | Observe solubility to determine the compound's general polarity. |
Acidity Constant (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. For 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, there are two main ionizable groups: the carboxylic acid proton and the pyridine nitrogen.
-
Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.
-
Pyridinium Ion (pKa₂): The conjugate acid of the pyridine nitrogen is expected to have a pKa in the range of 4-6.
The determination of these pKa values is crucial for understanding the compound's ionization state at different pH values, which is critical for drug absorption and formulation.[10][11]
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a compound.[12]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and oxazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm), which will disappear upon D₂O exchange.[13][14][15] The aromatic protons will appear in the range of 7-9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[13][15] The carbons of the aromatic rings will appear in the range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
Attenuated Total Reflectance (ATR) FTIR is a convenient method for analyzing solid powder samples.[16][17][18][19][20]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for analyzing this polar molecule.[21][22][23][24]
-
Positive Ion Mode: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
-
Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ should also be observable.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Conclusion
References
-
Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]
-
Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. Retrieved January 22, 2026, from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Al-Mustaqbal University College. Retrieved January 22, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved January 22, 2026, from [Link]
-
Carboxylic Acid Unknowns and Titration. (n.d.). University of Wisconsin-River Falls. Retrieved January 22, 2026, from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Chem-Tech. Retrieved January 22, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values. (2011, March 1). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018, February 19). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001, December 1). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
MALDI or ESI which is suitable for small molecules? (2013, June 13). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Powder Samples. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved January 22, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. Retrieved January 22, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Anbar. Retrieved January 22, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
- Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. metaphactory [semopenalex.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. covalent.com [covalent.com]
- 19. jascoinc.com [jascoinc.com]
- 20. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 22. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Projected Biological Activity of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
A Note on the Scope of this Document: Publicly available data on the specific biological activities of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is limited. This guide, therefore, serves as a forward-looking technical whitepaper. It synthesizes the known biological profiles of its constituent chemical moieties and structurally analogous compounds to project its potential therapeutic applications and outlines a comprehensive research framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: Deconstructing a Molecule of Interest
The compound 5-(Pyridin-3-yl)oxazole-2-carboxylic acid integrates three key chemical features: a pyridine ring, an oxazole core, and a carboxylic acid group. This unique combination suggests a compelling potential for biological activity, drawing from the well-established pharmacological profiles of each component.
-
The Pyridine Moiety: A fundamental heterocyclic amine, the pyridine ring is a common feature in a wide array of bioactive compounds, including those with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Its presence can influence solubility, receptor binding, and metabolic stability.
-
The Oxazole Core: The 1,3-oxazole ring is a five-membered heterocycle recognized as a versatile scaffold in medicinal chemistry.[3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3] This moiety can act as a bioisostere for amide or ester groups, participating in crucial hydrogen bonding interactions with biological targets.
-
The Carboxylic Acid Group: This functional group can significantly impact a molecule's pharmacokinetic properties, including its solubility and ability to interact with biological targets through ionic interactions and hydrogen bonding.
The strategic combination of these three components in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid presents a molecule with a high potential for novel biological activities, warranting a thorough investigation.
Proposed Synthesis and Characterization
A plausible synthetic route for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can be conceptualized based on established methods for oxazole synthesis. One such approach is the Robinson-Gabriel synthesis or modifications thereof, which involves the cyclization of an N-acyl-α-amino ketone.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
-
Acylation: Nicotinoyl chloride is reacted with an amino acid ester, such as glycine ethyl ester, in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to yield the corresponding N-acyl-amino acid ester.
-
Cyclization and Dehydration: The resulting intermediate is subjected to cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid to form the oxazole ring, yielding ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.
-
Purification and Characterization: The final product is purified by recrystallization or column chromatography. Its structure is confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Projected Biological Activity: Insights from Analogous Structures
Potential Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyridine and oxazole/oxadiazole-containing compounds. A new series of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives has been synthesized and shown to exhibit significant antibacterial and antifungal activity.[4] These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[4] The pyridine moiety is also a key component in many established antimicrobial agents.[5]
Hypothesis: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is projected to exhibit antimicrobial activity, potentially through the disruption of microbial cell wall synthesis or inhibition of essential enzymes.
Potential Anticancer Activity
The oxazole scaffold is a prominent feature in a number of anticancer agents. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been investigated as potential anticancer agents.[6][7] Furthermore, isoxazole derivatives have also been synthesized and evaluated for their potential against prostate cancer.[1] The pyridine ring is also present in many compounds with demonstrated anticancer effects.[2][8]
Hypothesis: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid may possess anticancer properties, potentially through the inhibition of kinases involved in cancer cell proliferation and survival or by inducing apoptosis.
A Proposed Framework for Biological Evaluation
To empirically validate the projected biological activities of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a systematic and multi-tiered evaluation process is proposed.
Caption: A structured workflow for the comprehensive biological evaluation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
In Vitro Screening Protocols
Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC) Assay: The compound will be tested against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method according to CLSI guidelines.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Following the MIC assay, aliquots from wells showing no visible growth will be plated on agar to determine the concentration at which the compound is cidal.
Anticancer Activity:
-
Cell Viability Assays (MTT/SRB): The cytotoxic effects of the compound will be evaluated against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) and a non-cancerous cell line to determine its potency and selectivity.
-
Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining will be employed to determine if the compound induces apoptosis in cancer cells.
Mechanism of Action Studies
Based on the results of the in vitro screening, further studies will be conducted to elucidate the mechanism of action. This may involve:
-
Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., a bacterial enzyme or a human kinase), in vitro inhibition assays will be performed.
-
Molecular Docking Studies: Computational modeling can be used to predict the binding mode of the compound to its potential target.
-
Western Blot Analysis: To investigate the effect of the compound on key signaling pathways involved in cell proliferation and survival in cancer cells.
Potential Signaling Pathway Interactions
Based on the activities of related oxazole and pyridine-containing anticancer agents, a hypothetical signaling pathway that could be modulated by 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Conclusion and Future Directions
While the biological profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is yet to be fully elucidated, its chemical structure, based on the established activities of its constituent moieties and analogous compounds, strongly suggests its potential as a novel antimicrobial or anticancer agent. The proposed research framework in this guide provides a clear and comprehensive path for the synthesis, characterization, and rigorous biological evaluation of this promising molecule. The insights gained from these studies will be crucial in determining its therapeutic potential and could pave the way for the development of a new class of drugs.
References
-
J&K Scientific. (n.d.). 5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid | 893638-39-6. Retrieved from [Link]
-
ResearchGate. (2025). Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Retrieved from [Link]
-
Pilyo, S. G., et al. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]
-
Gür, B., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Retrieved from [Link]
-
MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5519. Retrieved from [Link]
-
Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Retrieved from [Link]
-
Mullani, A. K., & Charde, M. S. (2024). Design, Synthesis and Biological Evaluation of Pyridyltriazole Derivatives as Potent Antitubercular Agents. Asian Journal of Chemistry, 36, 2689-2704. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Retrieved from [Link]
-
Yilmaz, I., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103511. Retrieved from [Link]
-
PubChem. (n.d.). 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Retrieved from [Link]
-
Hammed AD, et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Retrieved from [Link]
-
Kumar, G. P. S., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(2), 175-181. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 8. amhsr.org [amhsr.org]
An In-Depth Technical Guide to the Synthesis of Novel 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-(pyridin-3-yl)oxazole-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural features, combining the hydrogen bond accepting capabilities of the pyridine nitrogen with the versatile functionality of the oxazole ring, make it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this core structure and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and explore the rationale behind the selection of specific synthetic routes. The guide is designed to empower researchers in drug discovery and development with the knowledge to efficiently synthesize and explore the therapeutic potential of this promising class of compounds.
The 5-(Pyridin-3-yl)oxazole Scaffold: A Rising Star in Medicinal Chemistry
The fusion of a pyridine and an oxazole ring system creates a molecular architecture with a rich pharmacological profile. The pyridine moiety is a common feature in numerous FDA-approved drugs, where the nitrogen atom often plays a crucial role in target engagement through hydrogen bonding.[1][2] The oxazole ring, a bioisostere of amide and ester functionalities, offers metabolic stability and a rigid framework for orienting substituents.[3] The combination of these two heterocycles in the 5-(pyridin-3-yl)oxazole core has been explored for a range of therapeutic applications, including as anticancer and antimicrobial agents.[4][5][6][7] The carboxylic acid functionality at the 2-position provides a handle for further derivatization, enabling the synthesis of diverse libraries of amides, esters, and other analogues to probe structure-activity relationships (SAR).
Strategic Synthetic Pathways to the Core Scaffold
The synthesis of 2,5-disubstituted oxazoles can be approached through several classical and modern methodologies. For the specific construction of the 5-(pyridin-3-yl)oxazole-2-carboxylic acid framework, two primary strategies stand out: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Oxazole Synthesis.
The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach
The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[8][9][10] This [3+2] cycloaddition offers a convergent and often high-yielding route to 5-substituted oxazoles. To access the target scaffold, the key precursors are pyridine-3-carboxaldehyde and an isocyanide bearing a carboxylate or a precursor thereof at the α-position, such as ethyl isocyanoacetate.
The reaction proceeds through the initial deprotonation of the isocyanoacetate by a base, typically potassium carbonate, to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of pyridine-3-carboxaldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group (if using TosMIC) or water (from the isocyanoacetate pathway) affords the desired 5-(pyridin-3-yl)oxazole-2-carboxylate ester.
Diagram: Van Leusen Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate
Caption: Robinson-Gabriel synthesis workflow.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the target compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate
This protocol utilizes the Van Leusen reaction, which is generally the more direct route.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine-3-carboxaldehyde | 107.11 | 1.07 g | 10 mmol |
| Ethyl isocyanoacetate | 113.12 | 1.24 g | 11 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |
| Methanol (MeOH) | 32.04 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carboxaldehyde (1.07 g, 10 mmol), ethyl isocyanoacetate (1.24 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol) in methanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate as a solid.
Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate | 218.21 | 2.18 g | 10 mmol |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.63 g | 15 mmol |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Water (H₂O) | 18.02 | 10 mL | - |
| 1 M Hydrochloric acid (HCl) | - | ~15 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate (2.18 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(pyridin-3-yl)oxazole-2-carboxylic acid as a solid.
Derivatization and SAR Exploration
The 5-(pyridin-3-yl)oxazole-2-carboxylic acid is a versatile intermediate for the synthesis of a wide range of derivatives. The carboxylic acid can be readily converted to amides, esters, and other functional groups using standard coupling reagents (e.g., HATU, HOBt/EDC). This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimized biological activity. For instance, the synthesis of various amide derivatives can probe the importance of hydrogen bond donors and acceptors at this position for target binding. [11][12][13]
Diagram: Derivatization of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
Caption: Derivatization possibilities.
Conclusion and Future Outlook
The synthetic routes outlined in this guide provide a robust foundation for the preparation of 5-(pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives. The Van Leusen reaction, in particular, offers an efficient and convergent strategy for accessing the core scaffold. The biological importance of the pyridine and oxazole heterocycles, coupled with the potential for diverse functionalization at the 2-position, makes this a highly promising area for further investigation in drug discovery. Future work in this field will likely focus on the synthesis of novel libraries of these compounds and their evaluation against a range of biological targets to unlock their full therapeutic potential.
References
- Robinson–Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]
- Van Leusen Reaction | NROChemistry. [URL: https://www.nro-chem.com/named-reactions/van-leusen-reaction/]
- Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Anticancer-Activity-of-Das/01a415a75225332f913d33309a2592751f92e761]
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5760]
- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3247293/]
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34525925/]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00777h]
- Van Leusen reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503577/]
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [URL: https://www.annalsmedicalresearch.org/index.php/annals/article/view/1004]
- Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5152]
- Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/376116819_Development_of_New_5-Oxazol-2-ylPyrimidine_Derivatives_with_Promising_Anticancer_Activities]
- Robinson-Gabriel Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]
- Multicomponent Approaches to Molecular Diversity & Complexity - VU Research Portal. [URL: https://research.vu.nl/en/publications/multicomponent-approaches-to-molecular-diversity-complexity]
- Van Leusen Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-reaction.shtm]
- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17398018/]
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-pyridine-3-carboxamide-Mohammed-Shamkh/666687023363065604b9016140d343c5b89a8047]
- Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2443]
- Robinson–Gabriel synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/242484606_Robinson-Gabriel_synthesis]
- Robinson-Gabriel synthesis - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-3-The-Robinson-Gabriel-synthesis-for-oxazole_fig2_290200832]
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37315986/]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Joshi-Choudhary/8c8430a6123a6358c253457597f80456b379e491]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151025/]
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [URL: https://www.researchgate.
- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1340]
- Synthetic approaches for oxazole derivatives: A review - ResearchGate. [URL: https://www.researchgate.
- Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]
- ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259160538_ChemInform_Abstract_Synthesis_of_5-3-Indolyloxazole_Natural_Products_Structure_Revision_of_Almazole_D]
- ETHYL 2-(PYRIDIN-2-YL)OXAZOLE-4-CARBOXYLATE - Echemi. [URL: https://www.echemi.com/products/460081-26-9.html]
- 1083224-10-5 | 5-(Pyridin-3-yl)oxazole-4-carboxylic acid | ChemScene. [URL: https://www.chemscene.com/products/5-Pyridin-3-yloxazole-4-carboxylic-acid-1083224-10-5.html]
- ethyl 5-pyridin-2-yl-4,5-dihydroisoxazole-3-carboxylate synthesis - chemicalbook. [URL: https://www.chemicalbook.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881691/]
- (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amhsr.org [amhsr.org]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to Pyridinyl-Oxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Strategic Fusion of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of therapeutic agents due to their ability to engage in diverse, high-affinity interactions with biological targets.[1][2] Among these, the pyridine and oxazole rings stand out as "privileged structures," appearing frequently in FDA-approved drugs and natural products.[3][4][5]
The pyridine ring, an isostere of benzene, is a six-membered heteroaromatic system whose nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and modulating electronic properties.[5][6] The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom, providing a unique spatial arrangement of hydrogen bond donors and acceptors.[3][7] It is structurally similar to components of nucleic acids and is present in numerous clinical agents like the antibiotic Linezolid and the anti-inflammatory drug Oxaprozin.[1][3]
This guide provides a comprehensive review of a hybrid scaffold that capitalizes on the strengths of both moieties: the pyridinyl-oxazole core. By covalently linking these two powerful heterocycles, medicinal chemists have created a class of compounds with a broad spectrum of biological activities. We will explore the key synthetic methodologies for their construction, delve into their diverse therapeutic applications—from oncology to infectious diseases—elucidate critical structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Synthetic Methodologies: Constructing the Pyridinyl-Oxazole Core
The synthesis of the pyridinyl-oxazole scaffold can be achieved through several established and innovative organic chemistry reactions. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. The causality behind these methods lies in the strategic formation of the oxazole ring from precursors already bearing the pyridine moiety, or vice-versa.
The Van Leusen Oxazole Synthesis
One of the most robust and versatile methods for constructing the oxazole ring is the Van Leusen reaction.[8] This method involves the base-mediated reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). To create pyridinyl-oxazoles, a pyridinecarboxaldehyde serves as the key starting material. The reaction proceeds via a cycloaddition mechanism, providing direct access to 5-substituted oxazoles.
The rationale for its widespread use is its high tolerance for various functional groups on the pyridine ring, allowing for the synthesis of a diverse library of compounds. Microwave-assisted versions of this reaction have been developed to improve yields and dramatically reduce reaction times.[8]
Caption: Generalized workflow for the Van Leusen synthesis of pyridinyl-oxazoles.
Synthesis from Chalcone Precursors
Chalcones, or α,β-unsaturated ketones, are excellent intermediates for synthesizing a variety of heterocyclic compounds.[9] A common approach involves preparing a chalcone where one of the aryl groups is a pyridine ring. This pyridinyl-containing chalcone can then be reacted with various reagents to form the oxazole ring, often as part of a larger, fused heterocyclic system. For instance, condensation with hydroxylamine hydrochloride in acetic acid can yield pyridinyl-isoxazole derivatives, a closely related and biologically active scaffold.[9]
The Robinson-Gabriel Synthesis
A classical method, the Robinson-Gabriel synthesis, involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[10] In the context of our topic, the synthesis would begin with an α-acylamino ketone where the acyl group is derived from a pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid). This method is particularly useful for generating 2,5-disubstituted oxazoles. The use of strong dehydrating agents like sulfuric acid or polyphosphoric acid is critical for driving the reaction to completion.[10]
Biological Activities and Therapeutic Applications
The pyridinyl-oxazole scaffold has demonstrated remarkable versatility, exhibiting a wide array of biological activities. This section details its most significant therapeutic applications, supported by quantitative data from preclinical studies.
Anticancer Activity
The pyridinyl-oxazole core is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of key cellular processes like cell proliferation and angiogenesis.
-
Kinase Inhibition: A significant mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth and survival. For example, a series of heptaheteroaryl compounds containing oxazole and pyridine units, known as iso-TOxaPy, were identified as potent antiproliferative agents.[11][12] Further investigation revealed that the lead compound, iso-TOxaPy, selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2) .[11] Inhibition of ROCK2 disrupts the cancer cell cytoskeleton, reduces stress fiber formation, and can inhibit the growth of cancer cells organized in 3D spheroid models.[12]
-
Cytotoxicity: Other derivatives have shown potent cytotoxicity against a broad range of cancer cell lines. A study of pyridine-based 1,3,4-oxadiazole derivatives (a bioisostere of oxazole) found that compound 5k (with a 3,5-dichloro substitution) exhibited an IC₅₀ value of 6.99 µM against A549 lung cancer cells, comparable to the standard chemotherapeutic agent 5-fluorouracil.[13] Molecular docking studies suggested these compounds bind strongly to cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13]
Caption: Simplified ROCK2 signaling pathway inhibited by pyridinyl-oxazole compounds.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Pyridinyl-oxazole and related compounds have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A series of pyridinylisoxazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[14] Certain compounds showed good COX-2 inhibitory activity with weak inhibition of COX-1.[14] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. These compounds also demonstrated significant analgesic and antipyretic activities in animal models.[14]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel antibiotics. The pyridinyl-oxazole scaffold has proven to be a fertile ground for this research.
-
Antibacterial: A new class of pyridine-linked hydrazinyl oxazoles showed promising antibacterial and antifungal activity.[15] In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized, with several compounds exhibiting strong antibacterial activity against Gram-positive bacteria, comparable to the clinically used antibiotic Linezolid.[16]
-
Antifungal: Pyridine-linked hydrazinyl imidazoles, structurally related to oxazoles, displayed higher antifungal activity than standard drugs in some tests.[15]
Summary of Biological Activities
The following table summarizes the activities of representative pyridinyl-oxazole and closely related compounds discussed in the literature.
| Compound Class/Name | Biological Target/Assay | Reported Activity (IC₅₀/MIC) | Therapeutic Area | Reference |
| iso-TOxaPy | ROCK2 Kinase Inhibition | Selectively inhibits | Anticancer | [11][12] |
| Pyridine-Oxadiazole (5k) | A549 Lung Cancer Cell Cytotoxicity | IC₅₀ = 6.99 µM | Anticancer | [13] |
| Pyridinylisoxazole (14c, 15a) | COX-2 Inhibition | Good selective inhibition | Anti-inflammatory | [14] |
| Pyridine-linked Oxazoles | Antimicrobial Activity | Displayed activity | Antimicrobial | [15] |
| 3-(pyridin-3-yl)-oxazolidinone | Gram-positive bacteria (e.g., S. aureus) | MIC = 32–64 µg/ml | Antibacterial | [16] |
Structure-Activity Relationship (SAR) Analysis
Understanding how specific structural modifications impact biological activity is crucial for optimizing lead compounds. SAR studies on pyridinyl-oxazole derivatives have revealed several key insights.
-
Substituents on the Pyridine Ring: The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) and the nature of other substituents can significantly influence binding affinity and selectivity for a given target.
-
Substituents on the Oxazole Ring: The substitution pattern on the oxazole ring is pivotal. For a series of pyridine-oxadiazole anticancer agents, it was found that meta-substituents on a terminal phenyl ring enhanced activity, whereas bulky or strongly electron-withdrawing groups were detrimental.[13]
-
General Trends: Across various pyridine derivatives, the presence of groups containing nitrogen and oxygen atoms (e.g., -OCH₃, -OH, -NH₂) tends to enhance antiproliferative activity, likely by forming additional hydrogen bonds with the target protein. Conversely, bulky groups or halogens can sometimes decrease activity.[4]
Caption: Key regions for structure-activity relationship (SAR) modifications on a generic pyridinyl-oxazole scaffold.
Key Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
To assess the anticancer potential of newly synthesized pyridinyl-oxazole compounds, a reliable and high-throughput method is required to measure their effect on cancer cell viability. The MTT assay is a standard colorimetric assay for this purpose.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This product is insoluble in aqueous solution and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The pyridinyl-oxazole scaffold represents a highly successful example of fragment-based drug design, where two biologically significant heterocycles are merged to create novel chemical entities with enhanced and diverse therapeutic properties. The research reviewed herein demonstrates their potent activity in oncology, inflammation, and infectious diseases, underscoring the immense potential of this structural class.
Future research in this area should focus on several key objectives:
-
Target Deconvolution: For compounds with potent phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is essential for mechanism-of-action studies and further development.
-
Pharmacokinetic Optimization: Efforts should be directed toward improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Expansion of Therapeutic Applications: The broad biological activity suggests that pyridinyl-oxazole libraries should be screened against other disease targets, including neurodegenerative disorders and metabolic diseases.
-
Development of Green Synthesis: Innovating more environmentally benign, high-yield synthetic routes will be critical for the sustainable and cost-effective production of these valuable compounds.
References
-
Sreenivasulu, T., Reddy, G. M., Sravya, G., Padmaja, A., & Zyryanov, G. V. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings. [Link]
-
Dumont, A., Laconde, G., Pratviel, M., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]
-
El-Hawash, S. A. M., Soliman, R., Youssef, A. M., et al. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry. [Link]
-
Dumont, A., Laconde, G., Pratviel, M., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed. [Link]
-
Al-Hourani, B. J., Sharma, G., Al-Adhami, M. I. H., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]
-
Wujec, M., Urych, I., & Paneth, A. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]
-
Al-Jobori, K. M., & Hussein, F. A. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Jin, Y., Li, Q., Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
-
Kaur, R., Sharma, J., & Kaur, N. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]
-
Katariya, K., Vennapu, D. R., & Shah, S. (2019). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. [Link]
-
Wang, X., Song, B., He, S., & Wu, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. (2013). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Rojas-Rozas, F., Castro-Castillo, V., & Fierro, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. JETIR. [Link]
-
Anonymized. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link]
-
Kaur, R., Sharma, J., & Kaur, N. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
Sharma, A., Kumar, V., & Kumar, S. (2020). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. ResearchGate. [Link]
-
Verma, A., & Singh, J. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Dandela, R., & Yi, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Archives of Pharmacal Research. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Synthesis of 5-(pyridin-3-yl)oxazole Compounds
Introduction: The Strategic Importance of the 5-(pyridin-3-yl)oxazole Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" due to its ability to engage in a wide range of non-covalent interactions with biological targets.[1] Its bioisosteric relationship with other functional groups allows for fine-tuning of molecular properties, making it a cornerstone in the design of therapeutic agents.[2] When annulated with a pyridine ring at the 5-position, specifically forming the 5-(pyridin-3-yl)oxazole core, a unique constellation of electronic and steric features emerges. This arrangement is of particular interest to drug development professionals as it combines the hydrogen bonding capabilities and metabolic stability of the oxazole with the polar, basic nature of the pyridine ring, influencing solubility, cell permeability, and receptor-binding affinity. This guide provides an in-depth exploration of the foundational synthetic strategies that have enabled the creation of this important class of molecules, with a focus on the underlying principles that guide experimental design.
Pioneering Synthetic Routes: Establishing the Foundation
While a singular, seminal "discovery" paper for the 5-(pyridin-3-yl)oxazole scaffold is not readily identifiable in the historical literature, its emergence is intrinsically linked to the development of robust methods for oxazole synthesis. Two cornerstone reactions have proven particularly adaptable for the creation of 5-aryl and 5-heteroaryloxazoles: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
The Robinson-Gabriel Synthesis: A Classic Approach to Oxazole Formation
First described in the early 20th century by Sir Robert Robinson and Siegmund Gabriel, this method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole.[3] The versatility of this reaction allows for the synthesis of a variety of substituted oxazoles, including those bearing a pyridyl moiety.
The general mechanism proceeds through the activation of the ketone by a dehydrating agent, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring.[4]
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Workflow for the Robinson-Gabriel synthesis.
Detailed Protocol: Conceptual Robinson-Gabriel Synthesis of a 5-(pyridin-3-yl)oxazole Derivative
-
Acylation of 2-Amino-1-(pyridin-3-yl)ethan-1-one: To a solution of 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride (1 equivalent) in a suitable solvent (e.g., pyridine), the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of the Intermediate: The reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-acylamino-1-(pyridin-3-yl)ethan-1-one.
-
Cyclodehydration: The crude intermediate is dissolved in a suitable solvent and treated with a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide. The mixture is heated to facilitate the cyclization and dehydration, with the reaction progress monitored by TLC.
-
Final Work-up and Purification: Upon completion, the reaction is carefully neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
The choice of the acylating agent in the first step determines the substituent at the 2-position of the resulting oxazole, offering a convenient point for diversification.
The Van Leusen Oxazole Synthesis: A Modern and Versatile Alternative
A significant advancement in oxazole synthesis was the development of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] This method is particularly effective for the preparation of 5-substituted oxazoles from aldehydes.[1][5] The reaction between an aldehyde and TosMIC in the presence of a base proceeds via a [3+2] cycloaddition mechanism to form an oxazoline intermediate, which then eliminates toluenesulfinic acid to afford the oxazole.[1]
Experimental Workflow: Van Leusen Oxazole Synthesis
Sources
A Senior Scientist's Guide to the Spectroscopic Characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere data reporting to explain the fundamental principles and causal relationships that govern the compound's spectroscopic behavior. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details not only the expected spectral features but also the rationale behind experimental choices, ensuring a robust, self-validating methodology for structural confirmation and purity assessment.
Foundational Analysis: Molecular Structure and Properties
Before delving into spectroscopic data, a foundational understanding of the target molecule's structure is paramount. 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a conjugated system composed of three key moieties: a pyridine ring, an oxazole ring, and a carboxylic acid group. This specific arrangement of heteroatoms and functional groups dictates its unique electronic and chemical properties, which in turn gives rise to its characteristic spectroscopic fingerprint.
The molecular formula is C₉H₆N₂O₃, and its monoisotopic mass is 190.0378 Da. The structural connectivity and atom numbering used throughout this guide are presented below.
Caption: Molecular structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information on the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton allows for the observation of the -COOH proton signal, which would otherwise be lost to rapid exchange in solvents like D₂O or methanol-d₄.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each of the five aromatic protons and the single carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically δ 12.0-14.0 ppm . Its breadth is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O, a definitive test for an exchangeable proton.[1]
-
Oxazole Proton (H4): The proton at the C4 position of the oxazole ring is expected to appear as a singlet around δ 8.0-8.5 ppm . It is a singlet because it has no adjacent protons for spin-spin coupling. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the aromatic ring.
-
Pyridine Protons (H2', H4', H5', H6'): The 3-substituted pyridine ring will present a more complex pattern:
-
H2': This proton is ortho to the ring nitrogen and adjacent to the point of substitution. It will be the most deshielded of the pyridine protons, appearing as a doublet or doublet of doublets around δ 9.0-9.2 ppm .
-
H6': This proton is also ortho to the ring nitrogen and will appear as a doublet around δ 8.7-8.9 ppm .
-
H4': This proton is para to the nitrogen and will likely appear as a doublet of triplets (dt) or a complex multiplet around δ 8.2-8.4 ppm .
-
H5': This proton is meta to the nitrogen and will be the most upfield of the pyridine protons, appearing as a doublet of doublets (dd) around δ 7.5-7.7 ppm .
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for each unique carbon atom.
-
Carboxyl Carbon (-COOH): This quaternary carbon will be significantly deshielded due to the attached oxygens, appearing in the δ 160-165 ppm range.[1]
-
Oxazole Carbons (C2, C4, C5):
-
C2: Attached to the carboxylic acid, this carbon will be highly deshielded, expected around δ 158-162 ppm .
-
C5: Attached to the pyridine ring, this quaternary carbon is expected around δ 148-152 ppm .
-
C4: This is the only protonated carbon on the oxazole ring, expected to appear further upfield, around δ 125-130 ppm .
-
-
Pyridine Carbons (C2', C3', C4', C5', C6'):
-
C2' & C6': The carbons ortho to the nitrogen are the most deshielded, expected in the range of δ 147-155 ppm .
-
C4': The para carbon is expected around δ 135-140 ppm .
-
C3': This is the quaternary carbon attached to the oxazole ring, expected around δ 130-134 ppm .
-
C5': The carbon meta to the nitrogen is typically the least deshielded of the pyridine carbons, expected around δ 123-126 ppm .
-
Table 1: Summary of Predicted NMR Data (Solvent: DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | 12.0 - 14.0 (br s) | 160 - 165 |
| C2 | - | 158 - 162 |
| C4-H | 8.0 - 8.5 (s) | 125 - 130 |
| C5 | - | 148 - 152 |
| C2'-H | 9.0 - 9.2 (d) | 150 - 155 |
| C3' | - | 130 - 134 |
| C4'-H | 8.2 - 8.4 (dt) | 135 - 140 |
| C5'-H | 7.5 - 7.7 (dd) | 123 - 126 |
| C6'-H | 8.7 - 8.9 (d) | 147 - 152 |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of high-purity DMSO-d₆. Vortex briefly to ensure complete dissolution.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a standard pulse program. Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire with a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C. Key parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For a polar, acidic molecule like this, Electrospray Ionization (ESI) is the technique of choice.
Expert Insight: ESI can be run in both positive and negative ion modes. For this molecule, both modes are valuable. Positive mode will readily protonate the basic pyridine nitrogen to give a strong [M+H]⁺ signal. Negative mode will deprotonate the acidic carboxylic acid to yield a strong [M-H]⁻ signal. Observing both provides a cross-validation of the molecular weight.
Predicted Mass and Fragmentation
-
Molecular Weight: Monoisotopic Mass = 190.0378 Da.
-
Positive Ion Mode [M+H]⁺: Expected at m/z 191.0451 .
-
Negative Ion Mode [M-H]⁻: Expected at m/z 189.0306 .
-
Key Fragmentation Pathways: The most likely fragmentation pathway in positive ion mode involves the initial loss of neutral molecules.
-
Loss of H₂O (18 Da): From the carboxylic acid, though less common.
-
Loss of CO₂ (44 Da): A very common fragmentation for carboxylic acids after initial activation, leading to a fragment at m/z 145 .[2]
-
Cleavage of the Oxazole Ring: The oxazole ring can undergo cleavage, leading to characteristic fragments.[3]
-
Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Table 2: Summary of Predicted Mass Spectrometry Data
| Ion | Mode | Calculated m/z | Interpretation |
| [M+H]⁺ | Positive | 191.0451 | Protonated molecular ion |
| [M-H]⁻ | Negative | 189.0306 | Deprotonated molecular ion |
| [M+H - CO₂]⁺ | Positive | 145.0505 | Loss of carbon dioxide |
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire a full scan spectrum in both positive and negative ion modes over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the parent ions (m/z 191.05 and 189.03).
Infrared (IR) and UV-Visible Spectroscopy: Functional Group and Chromophore Analysis
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and the conjugated electronic system, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[4]
-
C=N and C=C Stretches: A series of medium to strong bands in the 1450-1650 cm⁻¹ region are expected for the aromatic C=C and C=N stretching vibrations of the pyridine and oxazole rings.[5]
-
C-O Stretches: Bands corresponding to the C-O stretches of the carboxylic acid and the oxazole ether linkage will appear in the fingerprint region, typically 1200-1350 cm⁻¹ .
Table 3: Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 1700-1730 | Strong, Sharp | C=O stretch (carboxylic acid) |
| 1450-1650 | Medium-Strong | Aromatic C=C and C=N stretches |
| 1200-1350 | Medium | C-O stretch |
Protocol: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy
The extended conjugated system of the pyridinyl-oxazole core is an excellent chromophore.
-
Electronic Transitions: The spectrum is expected to be dominated by intense π → π* transitions.
-
Absorption Maxima (λ_max): One or more strong absorption bands are predicted in the UV region, likely between 250-320 nm . The exact position will be sensitive to solvent polarity. Pyridine itself shows absorption maxima around 254 nm.[6][7] The extended conjugation with the oxazole ring is expected to cause a bathochromic (red) shift to longer wavelengths.
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides the complete picture. True structural confidence is achieved when data from multiple, orthogonal techniques converge to support the proposed structure. The workflow below illustrates a logical, field-proven approach to this validation process.
Caption: Workflow for the integrated spectroscopic characterization.
Conclusion
The spectroscopic characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. The key identifying features are the highly deshielded carboxylic acid proton in ¹H NMR, the molecular ion peaks at m/z 191.05 [M+H]⁺ and 189.03 [M-H]⁻ in ESI-MS, and the characteristic broad O-H and sharp C=O stretching bands in the IR spectrum. By following the integrated workflow described, researchers can unambiguously confirm the structure and purity of this compound, a critical step in any research or development pipeline.
References
-
Guda, V. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. [Link]
-
JournalsPub (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Engineering Research and Development. [Link]
-
Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. [Link]
-
Singh, M., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][8][9]triazole-3-carboxylic acid ethyl ester. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). UV-VIS spectra of pyridine complex 1f in MeOH in the light (red) and in the dark (green). ResearchGate. [Link]
-
Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Chavan, L. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Fiveable. [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. ResearchGate. [Link]
-
Brown, D. J., & Ghosh, P. B. (1969). The spectra, ionization, and deuteriation of oxazoles and related compounds. Journal of the Chemical Society B: Physical Organic. [Link]
-
Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-yl)Disulfides. International Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. article.sapub.org [article.sapub.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journalspub.com [journalspub.com]
significance of the 5-(pyridin-3-yl)oxazole core in medicinal chemistry
An In-depth Technical Guide to the 5-(pyridin-3-yl)oxazole Core in Medicinal Chemistry
Abstract: The convergence of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced biological activity and refined physicochemical properties. This guide provides an in-depth analysis of the 5-(pyridin-3-yl)oxazole core, a synergistic fusion of two of drug discovery's most important heterocycles. We will explore the strategic rationale for its design, dissect key synthetic methodologies for its construction, and present a comprehensive overview of its significance across multiple therapeutic areas, with a particular focus on kinase inhibition and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to engage in specific, high-affinity interactions with a biological target. The 5-(pyridin-3-yl)oxazole core is a testament to the power of scaffold-hopping and heterocycle fusion, combining the distinct and advantageous features of both its constituent rings.
The Oxazole Moiety: A Versatile Interaction Hub
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1][2] Its prevalence in medicinal chemistry is due to its unique electronic and structural properties.[3][4] The oxazole core is a relatively weak base and possesses both hydrogen bond donor (at the C-H positions) and acceptor (the nitrogen and oxygen atoms) capabilities.[2][5] This allows it to participate in a wide array of non-covalent interactions with enzyme and receptor active sites, including hydrogen bonds, van der Waals forces, and π-π stacking.[1][2] This versatility has led to its incorporation into numerous clinically used drugs and natural products with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][6][7]
The Pyridine Ring: A Modulator of Physicochemical Properties
Pyridine is a six-membered aromatic heterocycle that is a cornerstone of many blockbuster drugs. Its nitrogen atom is a strong hydrogen bond acceptor, a feature critical for anchoring ligands into the active sites of many enzymes, particularly kinases.[8] Furthermore, the basic nature of the pyridine nitrogen (pKa of pyridine ~5.2) allows for salt formation, which can be strategically employed to enhance the aqueous solubility and bioavailability of a drug candidate.[9] Its presence significantly influences a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10]
The 5-(pyridin-3-yl)oxazole Core: A Synergistic Combination
The fusion of these two rings at the 5-position of the oxazole creates a planar, rigid, and electronically defined scaffold. This structural rigidity is highly advantageous as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. The 3-pyridinyl linkage provides a specific directional vector for the key hydrogen bond-accepting nitrogen, while the oxazole ring acts as a stable, bioisosterically sound linker that can be further substituted to probe other regions of a binding pocket. This combination has proven particularly effective in the design of inhibitors that target ATP-binding sites.
Synthetic Strategies for Assembling the Core
The efficient and flexible synthesis of the 5-(pyridin-3-yl)oxazole core is critical for its exploration in drug discovery programs. While several methods exist, the Van Leusen oxazole synthesis stands out for its versatility and reliability.
The Van Leusen Oxazole Synthesis: A Convergent and Versatile Approach
The Van Leusen reaction is one of the most powerful strategies for constructing 5-substituted oxazoles.[3] It involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[11][12] This method is highly convergent, allowing for the rapid assembly of the core from readily available starting materials.
Diagram 1: Van Leusen Oxazole Synthesis Workflow
Caption: A high-level workflow for the Van Leusen synthesis of the core.
Detailed Experimental Protocol: Synthesis of 5-(pyridin-3-yl)oxazole via Van Leusen Reaction
-
Rationale: This protocol utilizes a common base (potassium carbonate) and solvent (methanol) system, which is robust and generally applicable. The reaction proceeds through the formation of a tosyl-substituted dihydrooxazole intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.
-
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture portion-wise while stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[13]
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel to afford the pure 5-(pyridin-3-yl)oxazole.
-
Classical Synthetic Approaches
Other established methods, such as the Robinson-Gabriel synthesis, can also be employed. This pathway involves the cyclization and dehydration of an α-acylamino ketone.[5] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
Biological Significance and Therapeutic Applications
The 5-(pyridin-3-yl)oxazole scaffold has been successfully employed to generate potent and selective modulators of various biological targets, demonstrating its wide-ranging therapeutic potential.
Kinase Inhibition: A Dominant Application
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors. The 5-(pyridin-3-yl)oxazole core is an excellent hinge-binder.
Diagram 2: General Kinase Inhibitor Pharmacophore Model
Caption: The core scaffold oriented in a generic kinase ATP-binding site.
-
p38 MAP Kinase Inhibitors: A series of triazolopyridine-oxazole based p38 inhibitors demonstrated the scaffold's utility.[14] Structure-activity relationship (SAR) studies revealed that modifications to the aryl group and the side-chain were crucial for overcoming metabolic liabilities and improving in vivo activity.[14]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Novel series of pyrazolo[3,4-b]pyridines, which can be considered analogues of the pyridinyl-oxazole core, have been identified as potent inhibitors of GSK-3, a key target in neurodegenerative diseases and diabetes.[15][16]
-
Rho-associated kinase (ROCK) Inhibitors: Heptaheteroaryl compounds featuring an isomeric oxazole-pyridine connectivity (iso-TOxaPy) were identified as selective ROCK2 inhibitors with high antiproliferative activity against cancer cell lines.[17] This highlights how modulating the connectivity of the two rings can fine-tune target selectivity.
Anticancer Applications Beyond Kinase Inhibition
The scaffold's utility in oncology is not limited to kinase inhibition. Its rigid, planar structure is well-suited for intercalation or binding to other important cancer targets.
-
Topoisomerase IIα Inhibition: Fused derivatives, specifically 2-(substitutedphenyl)oxazolo[4,5-b]pyridines, have been designed as novel antitumor agents that target human DNA topoisomerase IIα (hTopo IIα).[18] Certain compounds in this class showed inhibitory activity more potent than the reference drug etoposide.[18]
Table 1: hTopo IIα Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound | Substitution | IC₅₀ (µM)[18] |
| 1i | 5-nitro-2-(4-butylphenyl)benzoxazole | 2 |
| 2i | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | 2 |
| Etoposide | Reference Drug | > IC₅₀ of 1i and 2i |
Antimicrobial Agents
The combined electronic features of the pyridine and oxazole rings have also been exploited in the development of antimicrobial agents.
-
Antibacterial and Antifungal Activity: While much of the published work focuses on the closely related 1,3,4-oxadiazole core, the findings are highly relevant.[9] Series of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have shown significant activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[9][19] SAR studies indicated that the introduction of nitro or hydroxyl groups on the aryl substituent could enhance this activity.[9] Similarly, novel pyridyl-oxazole carboxamides have shown potent fungicidal activity against agricultural pathogens.[10]
Physicochemical Properties and Drug-Likeness
The 5-(pyridin-3-yl)oxazole core imparts favorable drug-like properties that can be readily modulated.
-
Solubility: The pyridine nitrogen provides a handle for improving aqueous solubility. At physiological pH, this nitrogen can be partially protonated, and it can be used to form crystalline salts, which is highly beneficial for formulation development.[9]
-
Metabolic Stability: The scaffold is generally stable. Potential metabolic hotspots include the pyridine nitrogen (N-oxidation) or unsubstituted positions on the rings, which could undergo cytochrome P450-mediated oxidation. These liabilities can often be mitigated by introducing blocking groups, such as fluorine atoms.
-
Lipophilicity: The core itself is moderately lipophilic, providing a good starting point for drug design. Substituents can be chosen to precisely tune the overall LogP of the molecule to optimize the balance between permeability and solubility.
Future Perspectives and Conclusion
The 5-(pyridin-3-yl)oxazole core represents a highly successful and versatile scaffold in medicinal chemistry. Its rigid, planar structure, combined with the distinct electronic properties of its constituent rings, makes it an exceptional platform for designing potent and selective ligands.
The demonstrated success in kinase inhibition suggests that this core will continue to be a valuable starting point for developing next-generation inhibitors against both established and novel kinase targets. Furthermore, its potential in oncology, beyond kinases, and as a framework for new antimicrobial agents remains a rich area for exploration. Future work may involve incorporating this core into novel drug modalities such as proteolysis-targeting chimeras (PROTACs) or leveraging it to target protein-protein interactions. The strategic combination of pyridine and oxazole ensures that this scaffold will remain a significant tool in the arsenal of medicinal chemists for years to come.
References
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (2023). Pharmaguideline. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2019). ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2019). Sciforum. [Link]
-
Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (2021). ResearchGate. [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. [Link]
-
Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. (2018). ResearchGate. [Link]
-
5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). (2003). PubMed. [Link]
-
Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. (2018). PubMed. [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2023). Oriental Journal of Chemistry. [Link]
-
Synthesis of 5-pyridin-3/4-yl-1,2,4-triazole-3-thiol (1,2).Reaction.... (n.d.). ResearchGate. [Link]
-
Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2022). National Institutes of Health. [Link]
-
5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). (2003). Semantic Scholar. [Link]
-
Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). PubMed. [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxic Activity of 3,4-diaryl-5-(4-pyridinyl)-1,2,4-oxadiazole. (2015). PubMed. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]
-
5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2003). ResearchGate. [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Abstract B227: Discovery of 3-aryl-3H-[1][5][9]triazolo[4,5-b]pyridin-5-ylamine compounds as potent, selective and orally bioavailable inhibitors of PIM kinases. (2014). ResearchGate. [Link]
-
Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. (2009). ResearchGate. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
- 8. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]
- 14. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
Introduction: Significance of Pyridyl-Oxazole Scaffolds in Medicinal Chemistry
The convergence of pyridine and oxazole rings within a single molecular framework gives rise to a privileged scaffold with significant applications in drug discovery and materials science. The pyridine moiety, a ubiquitous heterocycle in numerous natural products and pharmaceuticals, often imparts desirable aqueous solubility and provides a key hydrogen bond acceptor. The oxazole ring, on the other hand, is a bioisostere for ester and amide functionalities, offering metabolic stability and conformational rigidity. The target molecule, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, is a key building block for the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other biologically active compounds. This document provides a detailed, field-tested synthetic route for the preparation of this valuable intermediate, designed for researchers and scientists in the field of drug development.
Strategic Overview of the Synthetic Route
The synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is most efficiently achieved through a two-step sequence. This strategy prioritizes the formation of the stable 5-(pyridin-3-yl)oxazole core, followed by the introduction of the carboxylic acid functionality at the 2-position of the oxazole ring. This approach offers high convergence and utilizes well-established, reliable chemical transformations.
The chosen synthetic pathway is as follows:
-
Step 1: Van Leusen Oxazole Synthesis. The 5-(pyridin-3-yl)oxazole core is constructed via the Van Leusen reaction, a robust method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[2]
-
Step 2: Regioselective Carboxylation. The introduction of the carboxylic acid group at the 2-position of the oxazole ring is accomplished by regioselective deprotonation using a strong base, followed by quenching the resulting anion with carbon dioxide. The C2-proton of the oxazole is the most acidic, facilitating its selective removal.[3]
This synthetic strategy is depicted in the workflow diagram below:
Caption: A high-level overview of the two-step synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of 5-(Pyridin-3-yl)oxazole
This protocol is adapted from the well-established Van Leusen oxazole synthesis.[1][2][4] The use of a pressure reactor is recommended to significantly reduce the reaction time, although the reaction can also be performed under reflux in a standard round-bottom flask over a longer period.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Pyridinecarboxaldehyde | 107.11 | 1.07 g | 10.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 2.15 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.46 g | 25.0 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
Equipment:
-
150 mL pressure reactor or 250 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a 150 mL pressure reactor (or a 250 mL round-bottom flask), add 3-pyridinecarboxaldehyde (1.07 g, 10.0 mmol), tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Add anhydrous methanol (100 mL) to the vessel.
-
Seal the pressure reactor and place it on a magnetic stirrer with heating.
-
Heat the reaction mixture to 105 °C and stir for 20 minutes.[1] (If using a round-bottom flask, heat to reflux and monitor the reaction by TLC until completion, typically 8-12 hours).
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to afford 5-(pyridin-3-yl)oxazole as a solid.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
This protocol involves the regioselective deprotonation of the oxazole ring at the C2 position, followed by quenching with carbon dioxide. This reaction must be carried out under strictly anhydrous and inert conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-(Pyridin-3-yl)oxazole | 146.15 | 1.46 g | 10.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 |
| Carbon Dioxide (CO₂) | 44.01 | Excess (gas or dry ice) | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed (1 M aqueous) | - |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel
-
Low-temperature thermometer
-
Inert gas (argon or nitrogen) supply
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.
-
Dissolve 5-(pyridin-3-yl)oxazole (1.46 g, 10.0 mmol) in anhydrous tetrahydrofuran (50 mL) in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling a stream of dry carbon dioxide gas through the solution for 20-30 minutes, or by carefully adding crushed dry ice in small portions.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water (20 mL) to the reaction mixture and stir.
-
Adjust the pH of the aqueous layer to approximately 3-4 with 1 M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(pyridin-3-yl)oxazole-2-carboxylic acid.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its structure and purity.
Mechanistic Rationale and Key Considerations
The success of this synthetic route hinges on the understanding and control of the underlying reaction mechanisms.
Van Leusen Oxazole Synthesis Mechanism
The Van Leusen reaction is a powerful tool for constructing the oxazole ring.[2] The key steps are:
-
Deprotonation of TosMIC: The methylene protons of TosMIC are acidic due to the electron-withdrawing effects of the sulfonyl and isocyanide groups, allowing for easy deprotonation by a base like potassium carbonate.[5]
-
Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.
-
Cyclization: An intramolecular 5-endo-dig cyclization occurs, where the alkoxide attacks the isocyanide carbon to form a five-membered oxazoline intermediate.[2]
-
Elimination: The presence of a proton at the 5-position of the oxazoline intermediate facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.
Caption: Key steps in the Van Leusen oxazole synthesis.
Regioselective Carboxylation Mechanism
The carboxylation step relies on the enhanced acidity of the C2 proton of the oxazole ring. This acidity is a result of the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms, as well as the stability of the resulting carbanion.
-
Deprotonation: A strong, non-nucleophilic base such as n-butyllithium is required to deprotonate the C2 position. The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as ring-opening of the oxazole.
-
Carboxylation: The resulting 2-lithiooxazole is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide.
-
Acidification: A final acidic work-up protonates the carboxylate salt to yield the desired carboxylic acid. The existence of lithium 5-(pyridin-3-yl)oxazole-2-carboxylate as a known compound supports the feasibility of this intermediate.[6]
Conclusion
The presented two-step synthetic route provides a reliable and efficient method for the preparation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. By leveraging the robust Van Leusen oxazole synthesis and a regioselective carboxylation, this protocol enables access to a valuable building block for medicinal chemistry and drug discovery programs. Adherence to the detailed experimental procedures and safety precautions is crucial for achieving high yields and purity of the target compound.
References
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Tidwell, J. H., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(1), 105-108. [Link]
-
González-Marrero, J., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1023. [Link]
-
Pokhodylo, N. T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(2), M1340. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Hosseinzadeh, R., et al. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry, 2(3), 202-213. [Link]
-
Wikipedia. (2023). Van Leusen reaction. [Link]
-
Wang, D., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(70), 9793-9796. [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1699. [Link]
-
Shirley, D. A., & Pu, C. J. (1975). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. The Journal of Organic Chemistry, 40(13), 1912-1915. [Link]
-
Kaczmarek, P., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]
-
Williams, D. R., et al. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(9), 1391-1394. [Link]
-
Reddy, T. J., et al. (2014). ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. ChemInform, 45(32). [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Garg, N. K., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]
-
Ebrahimi, Z., et al. (2020). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of Chemical Extension, 2(2), 1-9. [Link]
-
Van Leusen, A. M., et al. (1977). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. The Journal of Organic Chemistry, 42(7), 1153-1159. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Lherbet, C., et al. (2012). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 53(8), 940-943. [Link]
-
Chepkirui, C., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]
-
Wang, Y., et al. (2011). 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. [Link]
-
Sancineto, L., et al. (2021). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules, 26(16), 4991. [Link]
-
Chemsrc. (n.d.). CAS#:857334-88-4 | Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS#:857334-88-4 | Lithium 5-(pyridin-3-yl)oxazole-2-carboxylate | Chemsrc [chemsrc.com]
Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a structural motif in various pharmacologically active agents. The synthesis involves an initial condensation reaction to form the ethyl ester precursor, followed by a robust hydrolysis to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, and visual aids to ensure successful and reproducible synthesis.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for synthetic chemists. The incorporation of a pyridine ring, as in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, can further enhance the pharmacological profile of the molecule by introducing a key site for hydrogen bonding and altering its solubility and metabolic stability. This document outlines a reliable and scalable laboratory procedure for the preparation of this valuable building block.
Overall Synthetic Strategy
The synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is accomplished in two primary stages, as depicted in the workflow diagram below. The initial step involves the formation of the oxazole ring through a condensation reaction to produce an ethyl ester intermediate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.
Caption: Experimental workflow for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Part 1: Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate
The formation of the 2,5-disubstituted oxazole ring is achieved through a base-catalyzed condensation of 3-pyridinecarboxaldehyde with ethyl 2-isocyanoacetate. This reaction is a variation of the well-established methods for oxazole synthesis from isocyanides.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the ethyl ester intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Pyridinecarboxaldehyde | 107.11 | 5.36 g (5.0 mL) | 50.0 |
| Ethyl 2-isocyanoacetate | 113.12 | 5.66 g (5.6 mL) | 50.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.91 g | 50.0 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
Detailed Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde (5.36 g, 50.0 mmol), ethyl 2-isocyanoacetate (5.66 g, 50.0 mmol), and anhydrous ethanol (100 mL).
-
Addition of Base: While stirring, add potassium carbonate (6.91 g, 50.0 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Hydrolysis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.
Reaction Scheme
Caption: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate | 218.21 | 4.36 g | 20.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.96 g | 40.0 |
| Tetrahydrofuran (THF) | 72.11 | 40 mL | - |
| Water (deionized) | 18.02 | 20 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
Detailed Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate (4.36 g, 20.0 mmol) in a mixture of tetrahydrofuran (40 mL) and water (20 mL).
-
Addition of Base: Add lithium hydroxide (0.96 g, 40.0 mmol) to the solution and stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
3-Pyridinecarboxaldehyde is an irritant.
-
Ethyl 2-isocyanoacetate has a strong, unpleasant odor and is toxic. Handle with care.
-
Hydrochloric acid is corrosive.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972 , 13 (31), 3114-3118. [Link]
-
Chavan, L. N.; Pashikanti, G.; Goodman, M. M.; Liebeskind, L. S. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025 , 90, 3727-3732. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, 5th ed.; Springer, 2014. [Link]
Application Notes and Protocols for 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid in Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives in modern drug design. This document outlines the scientific rationale, key therapeutic areas, and detailed experimental protocols for evaluating compounds based on this promising heterocyclic scaffold.
Introduction: The Scientific Merit of the 5-(Pyridin-3-yl)oxazole Scaffold
The convergence of an oxazole ring and a pyridine moiety within a single molecular framework presents a compelling starting point for drug discovery. Oxazole-containing compounds are a significant class of heterocyclic structures known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage in various non-covalent interactions with biological targets like enzymes and receptors.[1]
The pyridine ring, an isostere of benzene, is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid creates a scaffold with a rich electronic landscape and multiple points for chemical modification, making it an attractive candidate for library synthesis and lead optimization.
Therapeutic Applications and Scientific Rationale
Derivatives of the 5-(pyridin-3-yl)oxazole scaffold have shown potential in several key therapeutic areas. The following sections detail the scientific basis for these applications and provide protocols for their investigation.
Antibacterial Drug Discovery
Scientific Rationale: The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including those with oxazole and pyridine rings, have historically been a rich source of antibiotics. Substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles, a related class of compounds, have demonstrated activity against common bacterial and fungal pathogens such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[2] A water-soluble derivative of 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole has shown significant antibacterial activity against E. coli.[2][3] This suggests that the 5-(pyridin-3-yl) heterocycle core could be a valuable pharmacophore for developing new antibacterial agents. The carboxylic acid moiety in the target compound can be leveraged to improve solubility and potentially interact with bacterial enzymes or cell wall components.
This protocol outlines the broth microdilution method to determine the minimum concentration of a test compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Test compound (e.g., 5-(Pyridin-3-yl)oxazole-2-carboxylic acid derivatives)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with the vehicle).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Anti-inflammatory Drug Development
Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are important drug targets.[4] The 5-(pyridin-3-yl) heterocycle core is present in compounds that have shown anti-inflammatory potential. For instance, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid exhibited significant inhibition of carrageenan-induced rat paw edema.[5] Furthermore, a 5-pyridin-2-yl-1H-[1][2][6]triazole-3-carboxylic acid ethyl ester demonstrated potent anti-inflammatory activity in an in vitro egg albumin denaturation assay.[7] This suggests that the 5-(pyridin-3-yl)oxazole scaffold may serve as a basis for the development of novel anti-inflammatory agents.
This assay assesses the ability of a compound to inhibit the denaturation of protein, a well-established cause of inflammation.
Materials:
-
Test compound
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Reference anti-inflammatory drug (e.g., Aspirin)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.
-
Prepare stock solutions of the test compound and the reference drug in a suitable solvent.
-
-
Assay Setup:
-
To 5 mL of the protein solution, add the test compound at various concentrations.
-
Prepare a control group with the protein solution and the vehicle.
-
Prepare a reference group with the protein solution and the reference drug.
-
-
Incubation:
-
Incubate all samples at 37°C for 20 minutes.
-
Induce protein denaturation by heating the samples at 70°C for 5 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Anticancer Drug Discovery
Scientific Rationale: The oxazole scaffold is a privileged structure in oncology drug discovery, with derivatives showing activity against a wide range of cancer cell lines.[1][6][8] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] The Pim kinases, a family of serine/threonine kinases, are attractive targets in cancer therapy, and inhibitors containing a pyridyl-triazole scaffold have been developed.[10][11] The 5-(pyridin-3-yl)oxazole core, with its potential for diverse substitutions, can be explored for the development of novel kinase inhibitors or other anticancer agents. For example, oxazolo[5,4-d]pyrimidines, which are structurally related, are considered purine analogs and can act as antimetabolites in cancer therapy.[12][13]
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from the above protocols should be summarized in a clear and concise manner.
Table 1: Example of MIC Data Presentation
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid Derivative 1 | 16 | 32 |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid Derivative 2 | 8 | 16 |
| Ciprofloxacin (Control) | 0.5 | 1 |
Table 2: Example of IC₅₀ Data Presentation for Anticancer Activity
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid Derivative 3 | 5.2 | 7.8 | 6.1 |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid Derivative 4 | 2.1 | 3.5 | 2.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Visualizations
General Structure and Potential for Derivatization
Caption: General workflow for in vitro cell-based assays.
Potential Mechanism of Action: Kinase Inhibition
Caption: Hypothetical mechanism of action via kinase inhibition.
References
-
Diana, R., Caruso, U., Di Costanzo, L., Concilio, S., Piotto, S., Sessa, L., & Panunzi, B. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
Mbah, F. O., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[1][2][6]riazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]
-
Li, Y., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews. [Link]
-
Poczta, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5384. [Link]
-
Li, Y., et al. (2024). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal research reviews. [Link]
-
Nagy, M., et al. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. SynOpen, 3(04), 148-156. [Link]
-
Al-Omary, F. A., et al. (2010). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 343(11-12), 654-659. [Link]
-
Cee, V. J., et al. (2015). Abstract B227: Discovery of 3-aryl-3H-t[1][2][7]riazolo[4,5-b]pyridin-5-ylamine compounds as potent, selective and orally bioavailable inhibitors of PIM kinases. Cancer Research, 75(15_Supplement), B227-B227. [Link]
-
Parashar, B., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Journal of Pharmacy and Bioresources, 14(1), 53-58. [Link]
-
Scott, J. S., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
OUCI. Design, synthesis and biological various aryl derivatives of (pyridin-4-yl) imidazo[1,5-a]pyridin-1-yl)oxazoles as anticancer agents. [Link]
-
Lade, D. M., et al. (2017). A Facile synthesis and antituberculosis properties of almazole D and its enantiomer. ChemistrySelect, 2(5), 1250-1252. [Link]
-
Pinto, M., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7629. [Link]
-
Diana, R., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]
-
Mbah, F. O., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-t[1][2][6]riazole-3-carboxylic acid ethyl ester as a low molecular. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]
-
Ali, M. R., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chemistry, 5(4), 2697-2713. [Link]
-
Poczta, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(13), 4169. [Link]
-
Hulai, M., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5139-5154. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(5), 1063-1068. [Link]
-
Kumar, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]
-
Dudkin, V. Y., et al. (2012). Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorganic & medicinal chemistry letters, 22(7), 2609-2612. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid as a Kinase Inhibitor
Disclaimer: The following application note is a hypothetical guide for the characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a kinase inhibitor. The biological data, including kinase targets and IC50 values, are illustrative and intended to provide a framework for experimental design and execution.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyridinyl-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. This document provides a detailed guide for the investigation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a potential kinase inhibitor.
For the purpose of this guide, we will hypothesize that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2] Inhibition of VEGFR2 is a clinically validated strategy for the treatment of various solid tumors.[3]
Hypothetical Mechanism of Action
We propose that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid acts as an ATP-competitive inhibitor of the VEGFR2 kinase domain. In this model, the compound binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to angiogenesis.
Caption: Hypothetical VEGFR2 signaling pathway and point of inhibition.
Compound Information
| Property | Value | Source |
| IUPAC Name | 5-(pyridin-3-yl)oxazole-2-carboxylic acid | |
| CAS Number | 857521-74-5 | [4] |
| Molecular Formula | C9H6N2O3 | [5] |
| Molecular Weight | 190.16 g/mol | [5] |
| Physical Form | Solid | |
| Purity | >95% |
Storage and Handling: Store at room temperature. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR2 kinase.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in DMSO. A common starting range is from 100 µM to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of kinase reaction buffer
-
2.5 µL of test compound dilution (or DMSO for control)
-
2.5 µL of a mixture of VEGFR2 kinase and substrate in reaction buffer
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution (the concentration should be at the Km for the kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation of a human cancer cell line that is dependent on VEGFR2 signaling, such as human umbilical vein endothelial cells (HUVEC) or a cancer cell line like MV4-11.[1]
Procedure:
-
Cell Seeding: Seed HUVEC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
Hypothetical Results
The inhibitory activity of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid was evaluated against a panel of kinases to assess its potency and selectivity.
Table 1: Hypothetical Kinase Inhibitory Profile
| Kinase | IC50 (nM) |
| VEGFR2 | 75 |
| VEGFR1 | 250 |
| PDGFRβ | 800 |
| c-Kit | 1,200 |
| EGFR | >10,000 |
| CDK2 | >10,000 |
Data Interpretation: In this hypothetical scenario, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid demonstrates potent inhibition of VEGFR2 with an IC50 of 75 nM. The compound shows some selectivity for VEGFR2 over other related tyrosine kinases like VEGFR1, PDGFRβ, and c-Kit, and is highly selective against unrelated kinases such as EGFR and CDK2. This profile suggests that the compound could be a promising candidate for further development as an anti-angiogenic agent. In cell-based assays, the compound would be expected to inhibit the proliferation of HUVEC cells with a GI50 value in the nanomolar range.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in assay results | Pipetting errors, inconsistent incubation times | Use calibrated pipettes, ensure consistent timing for all steps |
| Low signal in kinase assay | Inactive kinase or ATP, expired reagents | Use fresh reagents, verify enzyme activity |
| Compound precipitation | Poor solubility in assay buffer | Decrease the highest concentration tested, check DMSO tolerance of the assay |
References
- J&K Scientific. 5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid | 893638-39-6.
- BLDpharm. 5-(Pyridin-4-yl)oxazole-2-carboxylic acid | 857521-75-6.
- BenchChem. Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
- ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Sigma-Aldrich. 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.
- ChemicalBook. 5-PYRIDIN-3-YL-OXAZOLE-2-CARBOXYLIC ACID | 857521-74-5.
- BenchChem. Application Notes and Protocols for the In Vitro Evaluation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Derivatives as Kinase Inhibitors.
- PubMed Central (PMC). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors.
- PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800.
- Santa Cruz Biotechnology. 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid | SCBT.
- PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-PYRIDIN-3-YL-OXAZOLE-2-CARBOXYLIC ACID | 857521-74-5 [m.chemicalbook.com]
- 5. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
Illuminating the Path to Novel Therapeutics: Applications of 5-(pyridin-3-yl)oxazole Derivatives in Drug Discovery
Introduction: The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 5-(pyridin-3-yl)oxazole scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This guide provides an in-depth exploration of the applications of these derivatives, with a focus on their role as potent kinase inhibitors, particularly targeting the aberrant PI3K/Akt/mTOR signaling pathway, a critical mediator of cancer cell growth, proliferation, and survival.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed application notes and validated protocols to facilitate the investigation and development of this promising class of compounds.
Section 1: The 5-(pyridin-3-yl)oxazole Scaffold: A Privileged Motif in Kinase Inhibition
The unique arrangement of the pyridine and oxazole rings in the 5-(pyridin-3-yl)oxazole core provides a versatile platform for designing selective kinase inhibitors. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, while the oxazole moiety and its substituents can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties.[4] This structural blueprint has been successfully exploited to develop inhibitors targeting key kinases implicated in cancer progression.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[2] Its overactivation promotes uncontrolled cell proliferation, survival, and resistance to therapy. Consequently, inhibitors of this pathway are of significant interest in oncology.[2][3] 5-(pyridin-3-yl)oxazole derivatives have shown promise as dual PI3K/mTOR inhibitors, offering the advantage of simultaneously blocking multiple nodes in this critical pathway, which can lead to a more profound and durable anti-tumor response.[3]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-(pyridin-3-yl)oxazole derivatives.
Section 2: Synthesis of 5-(pyridin-3-yl)oxazole Derivatives
A variety of synthetic routes can be employed to construct the 5-(pyridin-3-yl)oxazole scaffold. A common and effective method is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5] The following is a representative, generalized protocol.
Protocol 2.1: General Synthesis via Van Leusen Reaction
Causality: This protocol utilizes the reaction of a pyridine-3-carboxaldehyde derivative with TosMIC in the presence of a base to form the oxazole ring. The specific substituents on the starting materials can be varied to generate a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
Substituted pyridine-3-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of the substituted pyridine-3-carboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 5-(pyridin-3-yl)oxazole derivative.[6]
Self-Validation: The identity and purity of the synthesized compounds should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for both the pyridine and oxazole rings will validate the successful synthesis.
Section 3: In Vitro Evaluation of Biological Activity
A tiered approach to in vitro testing is crucial for characterizing the biological activity of newly synthesized 5-(pyridin-3-yl)oxazole derivatives. This typically begins with assessing cytotoxicity against a panel of cancer cell lines, followed by specific enzymatic and cell-based assays to elucidate the mechanism of action.
Application Note 3.1: Assessing Anticancer Activity
The initial screening of 5-(pyridin-3-yl)oxazole derivatives involves determining their cytotoxic effects on various cancer cell lines. It is recommended to use a panel of cell lines representing different cancer types, particularly those known to have a dysregulated PI3K/Akt/mTOR pathway, such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HT29) cancer cell lines.[1]
Protocol 3.1: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-(pyridin-3-yl)oxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the 5-(pyridin-3-yl)oxazole derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. A typical concentration range for initial screening is 0.01 to 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Self-Validation: The assay should include a positive control (a known cytotoxic agent) to ensure the assay is performing correctly. The results should be reproducible across multiple experiments.
Application Note 3.2: Target Engagement and Pathway Modulation
To confirm that the cytotoxic effects of the 5-(pyridin-3-yl)oxazole derivatives are due to the inhibition of the PI3K/Akt/mTOR pathway, it is essential to perform target engagement and pathway modulation studies. This can be achieved through in vitro kinase assays and Western blot analysis.
Protocol 3.2: In Vitro PI3K Kinase Activity Assay
Causality: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of PI3K. A common method is a luminescence-based assay that quantifies the amount of ADP produced from the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme
-
PI3K substrate (e.g., PIP₂)
-
ATP
-
Kinase buffer
-
5-(pyridin-3-yl)oxazole derivatives
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the 5-(pyridin-3-yl)oxazole derivatives.
-
In a 384-well plate, add the PI3K enzyme, the test compound, and the kinase buffer.
-
Initiate the kinase reaction by adding the PI3K substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Self-Validation: The assay should include a known PI3K inhibitor as a positive control. A no-enzyme control and a no-substrate control should also be included to determine background signal.
Protocol 3.3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
Causality: Western blotting allows for the visualization of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing direct evidence of pathway inhibition in a cellular context. A decrease in the phosphorylation of Akt and downstream targets like S6 ribosomal protein confirms the on-target activity of the compounds.[7]
Materials:
-
Cancer cell lines
-
5-(pyridin-3-yl)oxazole derivatives
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, and a loading control like anti-GAPDH)[7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of the 5-(pyridin-3-yl)oxazole derivative for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Self-Validation: The inclusion of both total and phosphorylated forms of the proteins of interest is crucial to demonstrate a specific effect on phosphorylation rather than a general decrease in protein expression. A known PI3K/mTOR inhibitor should be used as a positive control.
Figure 2: A typical workflow for Western blot analysis to assess PI3K/Akt/mTOR pathway inhibition.
Section 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-(pyridin-3-yl)oxazole scaffold is essential for optimizing potency, selectivity, and drug-like properties. While specific SAR for this exact scaffold is still emerging, general principles from related kinase inhibitors can guide the design of new analogs.
| Position of Substitution | Effect on Activity | Rationale |
| Oxazole C2-position | Can be modified to enhance potency and selectivity. | This position often extends into a solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various functional groups to improve interactions and physicochemical properties. |
| Oxazole C4-position | Substituents can influence interactions with the hinge region. | Small alkyl or aryl groups at this position can fine-tune the orientation of the core within the binding site. |
| Pyridine Ring | Generally crucial for hinge-binding. | The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase. Modifications to the pyridine ring can modulate this interaction and impact selectivity.[4] |
| Other positions on the pyridine ring | Can be used to modulate solubility and other ADME properties. | Introduction of polar groups can improve aqueous solubility, while other substituents can be used to block metabolic hotspots. |
Table 1: General Structure-Activity Relationship trends for 5-(pyridin-3-yl)oxazole derivatives as kinase inhibitors.
Section 5: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Xenograft models are commonly used for this purpose.[8][9]
Protocol 5.1: Xenograft Tumor Model in Nude Mice
Causality: This protocol establishes a tumor in an immunodeficient mouse using a human cancer cell line. This allows for the evaluation of the anti-tumor efficacy of the 5-(pyridin-3-yl)oxazole derivative in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line with a dysregulated PI3K pathway (e.g., MCF-7)
-
Matrigel
-
5-(pyridin-3-yl)oxazole derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 5-(pyridin-3-yl)oxazole derivative (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target modulation in vivo).
-
Analyze the data to determine the tumor growth inhibition (TGI).
Self-Validation: The study should include a positive control group treated with a standard-of-care agent for the specific cancer type. Monitoring body weight and observing the general health of the mice is crucial for assessing toxicity.
Conclusion
The 5-(pyridin-3-yl)oxazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and optimize these compounds. Through a systematic and rigorous approach to drug discovery, guided by a deep understanding of the underlying biology and chemistry, 5-(pyridin-3-yl)oxazole derivatives hold the potential to be developed into next-generation targeted therapies for cancer and other diseases.
References
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. National Center for Biotechnology Information. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. ResearchGate. [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. National Center for Biotechnology Information. [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
-
Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. National Center for Biotechnology Information. [Link]
-
Patient-Derived Xenograft Models of Breast Cancer and Their Application. MDPI. [Link]
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]
-
Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)-1,2,4-oxadiazole derivatives: Anticancer and molecular docking investigations. ResearchGate. [Link]
-
Patient-derived xenografts to model precision oncology for biliary tract cancer. Nature. [Link]
-
PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ResearchGate. [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Patient-derived xenograft models in cancer therapy: technologies and applications. National Center for Biotechnology Information. [Link]
-
Identification of small molecule inhibitors that inhibit AKT phosphorylation in each of the cell lines in the panel. ResearchGate. [Link]
-
PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. ResearchGate. [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. ResearchGate. [Link]
-
HETEROCYCLES 40. THE LIPOPHILICITY EVALUATION OF SOME NEW PYRIDIN-3/4-YL-THIAZOLO[3,2-B][1][6][10]TRIAZOLE COMPOUNDS WITH ANTI-INFL. Farmacia Journal. [Link]
-
Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. National Center for Biotechnology Information. [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
experimental guide for functionalizing 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
An Experimental Guide to the Strategic Functionalization of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the chemical modification of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The molecule's unique architecture, featuring three distinct reactive centers—a carboxylic acid, an electron-deficient pyridine ring, and an oxazole core—offers a versatile platform for structural diversification. This document outlines strategic approaches and detailed protocols for selective functionalization at each of these sites, empowering researchers in drug development and chemical synthesis to generate novel analogues with tailored properties. The methodologies are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and a deep understanding of the underlying reaction mechanisms.
Molecular Architecture and Reactivity Analysis
The synthetic potential of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid stems from the differential reactivity of its three primary functional domains. A successful functionalization strategy hinges on understanding the electronic nature of each component.
-
The Carboxylic Acid (C2-Position): This is the most accessible functional group for modification. Standard organic transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, can be readily achieved under mild conditions. This site serves as the primary handle for introducing a wide array of molecular fragments.
-
The Pyridine Ring: As an electron-deficient heteroaromatic system, the pyridine ring's reactivity is distinct. The nitrogen atom acts as an electron sink, deactivating the ring towards electrophilic aromatic substitution.[1] However, the nitrogen lone pair makes it a weak base, allowing for protonation or N-alkylation.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing pyridyl systems, typically requiring a pre-installed halide or triflate handle.[3][4]
-
The Oxazole Ring: The oxazole ring is also an electron-deficient aromatic system.[1] The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases.[1] However, in the target molecule, this position is occupied by the carboxylic acid. Electrophilic substitution on the oxazole ring is generally difficult and, when it occurs, favors the C5 position, which is already substituted.[2][5][6] Therefore, direct functionalization of the oxazole C4 position often requires a two-step sequence, such as halogenation followed by a cross-coupling reaction.[7]
Strategic Pathways for Functionalization
The following diagram illustrates the primary strategic avenues for modifying the core scaffold, targeting each functional domain selectively.
Caption: Overview of functionalization strategies for the target molecule.
Protocols for Carboxylic Acid Modification
The carboxyl group is the most direct handle for derivatization. Amide coupling is arguably the most crucial transformation in medicinal chemistry for exploring structure-activity relationships (SAR).[8]
Protocol: Amide Bond Formation via HATU Coupling
This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and racemization.[9]
Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The base (DIPEA) deprotonates the carboxylic acid, facilitating its attack on HATU to form an active ester. This ester is then readily displaced by the amine nucleophile to yield the final amide product.[9]
Caption: Simplified workflow for HATU-mediated amide coupling.
Materials and Reagents:
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid (1.0 equiv)
-
Amine of choice (1.1 - 1.5 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).
-
In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the desired amide.
| Common Coupling Reagents | Full Name | Key Features |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | High efficiency, low racemization, suitable for hindered substrates.[9] |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Cost-effective, common for peptide synthesis, water-soluble byproducts.[8] |
| DCC | N,N′-Dicyclohexylcarbodiimide | Classic reagent, forms insoluble dicyclohexylurea (DCU) byproduct.[10] |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Converts acid to acid fluoride in situ for mild amide formation.[10] |
Protocol: Fischer Esterification
This classic method is effective for producing simple alkyl esters using an acid catalyst.[11]
Materials and Reagents:
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Suspend 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in the desired alcohol (e.g., methanol) in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude ester, which can be purified by column chromatography or recrystallization.
Protocols for Pyridine & Oxazole Ring Functionalization
Modifying the heterocyclic cores requires more advanced synthetic methods, often involving palladium-catalyzed cross-coupling reactions.
Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[12] While the parent molecule lacks a suitable leaving group, this strategy is invaluable when applied to a halogenated precursor, allowing for the introduction of aryl or alkyl groups onto either the pyridine or oxazole ring. A protocol for functionalizing a hypothetical 4-bromo-oxazole derivative is described below.[7][13]
Catalytic Cycle Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the substrate, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-assisted.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling at the Oxazole C4-Position
This protocol assumes the synthesis of a precursor such as 2-carboxy-5-(pyridin-3-yl)-4-bromooxazole.
Materials and Reagents:
-
4-Bromo-5-(pyridin-3-yl)oxazole-2-carboxylic acid derivative (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
-
Pd(PPh₃)₄ or similar Pd catalyst (e.g., Pd₂(dba)₃ with a suitable ligand) (2-5 mol%)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, Toluene)
-
Ethyl Acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a Schlenk flask, add the 4-bromo-oxazole substrate, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., 4:1 Dioxane:Water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the C4-functionalized product.
Characterization of Functionalized Derivatives
Confirmation of successful functionalization requires a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to the added functional group (e.g., new aromatic protons from a Suzuki coupling, or an amide N-H proton). Shifts in the existing pyridyl and oxazole protons can also confirm modification.
-
¹³C NMR: The appearance of new carbon signals and shifts in the carbons of the core scaffold provides definitive structural evidence.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular weight of the synthesized compound, matching the calculated value for the expected product.[14][15] Fragmentation patterns can also provide structural clues.[16]
-
Infrared (IR) Spectroscopy:
-
Amide Formation: Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and appearance of a strong C=O stretch (~1630-1690 cm⁻¹) and N-H stretch (~3300 cm⁻¹ for secondary amides).
-
Esterification: Disappearance of the O-H stretch and appearance of a new ester C=O stretch (~1730-1750 cm⁻¹).
-
References
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Tantray, M. A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
- Gunda, G., et al. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters.
- Li, Q., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules.
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters.
- Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Dounay, A. B., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Chemistry & Chemical Technology.
- National Center for Biotechnology Information. (n.d.). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. PubMed Central.
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
- Chavan, L. N., et al. (2025).
- Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
- G, S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
- Google Patents. (n.d.). US9321787B2 - Carboxylic acid derivatives having an oxazolo[5,4-d]pyrimidine ring.
-
PubChem. (n.d.). 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Characterization Of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, And NMR Spectroscopy, Among Other Spectroscopic Techniques: Review » IJPPR [journals.stmjournals.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Antimicrobial Screening of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered significant attention due to their diverse and potent biological activities, including antibacterial and antifungal properties.[1][2][3][4] The oxazole ring system is a key structural motif in numerous clinically relevant drugs.[1] The incorporation of a pyridine ring, as in the case of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, may enhance its interaction with biological targets, making it a promising candidate for antimicrobial screening.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for the initial antimicrobial screening of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. The methodologies detailed herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8][9]
This document will detail the following key experimental procedures:
-
Broth Microdilution: For the quantitative determination of the Minimum Inhibitory Concentration (MIC).
-
Kirby-Bauer Disk Diffusion: A qualitative method to assess the susceptibility of various microorganisms.
-
Minimum Bactericidal Concentration (MBC): To differentiate between bacteriostatic and bactericidal effects.
The rationale behind each step is explained to provide a deeper understanding of the experimental choices, ensuring the generation of reliable and interpretable data.
PART 1: Core Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[10][11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Principle
This technique involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] The assay is typically performed in a 96-well microtiter plate format, allowing for high-throughput screening.[12]
Materials and Reagents
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile petri dishes
-
Multipipettor
Step-by-Step Protocol
-
Preparation of the Test Compound:
-
Prepare a stock solution of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
Further dilute the stock solution in CAMHB to twice the highest desired test concentration.[13]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Microtiter Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the diluted test compound to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[13]
-
Column 11 will serve as the growth control (inoculum without the test compound), and column 12 will be the sterility control (broth only).
-
Inoculate all wells, except for the sterility control, with 10 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[15]
-
-
Determination of MIC:
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[16][17][18][19]
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism.[17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk.[17]
Materials and Reagents
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Forceps
Step-by-Step Protocol
-
Preparation of Test Disks:
-
Dissolve 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in a suitable volatile solvent to a desired concentration.
-
Aseptically apply a precise volume (e.g., 10-20 µL) of the compound solution onto sterile blank filter paper disks and allow them to dry completely.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[17][18]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[17]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[16]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts, though for a novel compound, the zone size provides a qualitative measure of its activity.[14]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[20] This assay is a crucial follow-up to the MIC test to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[20][21]
Principle
Following the determination of the MIC, an aliquot from each well that shows no visible growth is subcultured onto an antibiotic-free agar medium.[20] The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[20]
Materials and Reagents
-
Completed MIC microtiter plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Step-by-Step Protocol
-
Subculturing from MIC Plate:
-
From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.[22]
-
Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or micropipette, transfer a fixed volume (e.g., 10-100 µL) from each of these wells and plate it onto a separate MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
PART 2: Data Presentation and Visualization
Quantitative Data Summary
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus (ATCC 25923) | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Enterococcus faecalis (ATCC 29212) | Positive | [Insert Data] | Linezolid | [Insert Data] |
Table 2: Zone of Inhibition Diameters for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | Positive Control (Antibiotic) | Zone of Inhibition (mm) for Positive Control |
| Staphylococcus aureus (ATCC 25923) | Positive | [Insert Data] | Vancomycin (30 µg) | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
Table 3: Comparison of MIC and MBC Values
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 25923) | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
| Escherichia coli (ATCC 25922) | [Insert Data] | [Insert Data] | [Calculate] | Bactericidal/Bacteriostatic |
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20]
Experimental Workflows
Caption: Workflow for MIC Determination.
Sources
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. iajps.com [iajps.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbeonline.com [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbenotes.com [microbenotes.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. asm.org [asm.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. scribd.com [scribd.com]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 20. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
Application Note: Comprehensive Analytical Characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and development. As a key intermediate or potential active pharmaceutical ingredient (API), rigorous verification of its identity, purity, and stability is paramount. This guide moves beyond mere procedural steps to explain the underlying scientific principles behind each technique, ensuring a robust and self-validating analytical workflow. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, UV-Vis Spectroscopy for optical properties, and Thermal Analysis (TGA/DSC) for stability profiling.
Introduction: The Analytical Imperative
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a molecule that combines three key chemical moieties: a pyridine ring, an oxazole ring, and a carboxylic acid. This unique structure makes it a valuable building block in medicinal chemistry, potentially for developing novel therapeutic agents.[1] The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group imparts complex physicochemical properties that demand a multi-faceted analytical approach.
The purpose of this guide is to provide researchers and drug development professionals with a logical and scientifically grounded framework for characterizing this molecule. A thorough characterization is not merely a checklist exercise; it is the foundation upon which all subsequent research, development, and regulatory submissions are built. The combination of orthogonal techniques described herein creates a self-validating system, where the results from each analysis must be consistent with the others to build a complete and trustworthy profile of the compound.
Physicochemical Profile
A foundational step in any characterization is understanding the basic physical properties of the molecule. This data informs sample preparation, choice of analytical techniques, and expected behavior. While experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from similar compounds.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₆N₂O₃ | Based on chemical structure. |
| Molecular Weight | 190.16 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Typical for similar heterocyclic carboxylic acids.[1] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups suggests solubility in polar solvents. The rigid, aromatic structure may limit aqueous solubility.[3] |
| Melting Point | Not reported. Expected to be relatively high (>200 °C) due to hydrogen bonding and rigid structure. | Determined via Differential Scanning Calorimetry (DSC). |
Analytical Workflow and Technique Selection
A logical workflow ensures that all necessary information is gathered efficiently and comprehensively. The initial steps focus on identity and purity, which then inform the more detailed structural and physical characterization.
Caption: Analytical workflow for characterizing a novel chemical entity.
Chromatographic Analysis: Purity and Identity
Chromatographic methods are essential for determining the purity of the synthesized compound and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase. Nonpolar compounds are retained longer on the column. For 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, its polar nature means it will elute relatively quickly under standard conditions. The use of a buffered mobile phase is critical to suppress the ionization of the carboxylic acid and pyridine groups, ensuring a sharp, symmetrical peak shape and reproducible retention time.
Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides a standard nonpolar stationary phase. The smaller particle size (1.8 µm) ensures high resolution.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a buffer and an ion-pairing agent to improve peak shape for the basic pyridine moiety.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is used to ensure that any impurities with different polarities are eluted and detected. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[4] |
| Detection | UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. For higher sensitivity, use the λmax determined by UV-Vis spectroscopy. |
| Injection Vol. | 1-5 µL | A small injection volume prevents column overloading. |
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. This provides unambiguous confirmation of the molecular weight of the compound eluting at a specific retention time. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds.
Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[5]
-
LC Conditions: Use the same HPLC method as described in Section 4.1. This allows direct correlation of the HPLC purity result with the mass spectrum.
-
MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The pyridine nitrogen is readily protonated, making positive ion mode highly sensitive for this molecule. |
| Mass Range | 100 – 500 m/z | This range comfortably covers the expected molecular ion. |
| Expected Ion | [M+H]⁺ = 191.04 m/z | The protonated molecular ion is the primary species expected in positive ESI mode. |
| Cone Voltage | 20-40 V | This needs to be optimized to maximize the signal of the parent ion while minimizing in-source fragmentation. |
-
Data Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 191.04. High-resolution mass spectrometry (HRMS), if available, can confirm the elemental composition to within a few parts per million (ppm).[4]
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.
NMR Spectroscopy for Unambiguous Structure Determination
Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.[6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it will solubilize the compound and its residual water peak will not interfere with most signals. The acidic proton of the carboxylic acid is also often observable in DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Comments |
| ¹H NMR | ~13.0 - 14.0 | Broad singlet (br s), Carboxylic acid OH. May exchange with D₂O. |
| ~9.2 (H2'), ~8.8 (H6'), ~8.5 (H4'), ~7.7 (H5') | Signals for the 4 protons on the pyridine ring. Exact shifts and coupling patterns (e.g., d, dd) depend on the 3-substitution pattern. | |
| ~8.0 - 8.5 | Singlet (s), Oxazole ring proton (H4). | |
| ¹³C NMR | ~160 - 165 | Carboxylic acid carbonyl carbon (C=O). |
| ~120 - 160 | Multiple signals corresponding to the aromatic carbons of the pyridine and oxazole rings. |
Note: The assignments above are predictive. The definitive assignment requires 2D NMR analysis.
FT-IR Spectroscopy for Functional Group Identification
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. Each functional group has a characteristic absorption frequency range.[7]
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid[7] |
| ~3100 - 3000 | C-H stretch | Aromatic (Pyridine, Oxazole) |
| ~1720 - 1680 | C=O stretch | Carboxylic Acid (conjugated)[8] |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic Rings (Pyridine, Oxazole) |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid / Oxazole |
The very broad O-H stretch centered around 3000 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid and is a key diagnostic feature.[7]
Optical and Thermal Properties
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions. This is useful for quantitative analysis (using the Beer-Lambert law) and for determining the optimal detection wavelength (λmax) for HPLC.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent, such as methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the solution from ~200 to 400 nm using the solvent as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The conjugated aromatic system is expected to have a strong absorbance in the UV region. For similar structures, a λmax between 250-300 nm is expected.[3]
Thermal Analysis (TGA/DSC)
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[9]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, and other thermal transitions like glass transitions or polymorphic phase changes.[1]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the pure compound into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: A TGA and/or DSC instrument.
-
Experimental Conditions:
-
Temperature Range: Typically from room temperature to 400-600 °C.
-
Heating Rate: A standard rate of 10 °C/min.
-
Atmosphere: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
DSC: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.
-
TGA: The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition. Carboxylic acids often decompose via decarboxylation.[10]
-
Caption: A self-validating system using orthogonal analytical methods.
Conclusion
The comprehensive characterization of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid requires a synergistic application of multiple analytical techniques. By following the protocols and understanding the principles outlined in this guide, researchers can build a complete, robust, and trustworthy data package for this important molecule. The integration of chromatographic, spectroscopic, and thermal methods provides a self-validating framework where the data from each technique corroborates the others, ensuring the highest level of scientific integrity for downstream applications in research and development.
References
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry. Available at: [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. This source describes LC-MS and NMR analysis for similar oxazolopyridine structures. Available at: [Link]
-
Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. This source provides general procedures for NMR and MS analysis of oxazole derivatives. Available at: [Link]
-
PubChem. (n.d.). 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. This provides physicochemical data for a closely related isomer. Available at: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Provides reference spectra and interpretation for the IR analysis of carboxylic acids. Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). This paper discusses general characterization techniques for oxazole derivatives including IR and NMR. Available at: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health. Discusses solubility and spectroscopic properties of a related pyridin-3-yl heterocycle. Available at: [Link]
-
Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (n.d.). ResearchGate. Provides an example of an LC-MS protocol for nitrogen-containing heterocycles. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). This source provides background on using TGA for analyzing carboxylates. Available at: [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. Provides an example of NMR characterization for a pyridin-3-yl substituted heterocycle. Available at: [Link]
-
Madix, R. J., et al. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. This paper discusses the thermal decomposition mechanisms of carboxylic acids. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Guide to the ¹H NMR Spectral Assignment of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the structural elucidation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this note outlines the theoretical principles, predictive analysis, and a detailed experimental protocol for acquiring and interpreting the ¹H NMR spectrum. We delve into the causal factors governing chemical shifts and coupling constants for the distinct pyridine, oxazole, and carboxylic acid moieties, culminating in a complete and unambiguous spectral assignment.
Introduction: The Importance of Structural Verification
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a heterocyclic compound featuring three key functional groups: a pyridine ring, an oxazole ring, and a carboxylic acid. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse biological and electronic properties imparted by these scaffolds[1]. Unambiguous structural confirmation is the cornerstone of chemical research, and NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth, field-proven methodology for the complete ¹H NMR assignment of the title compound, emphasizing the logic behind spectral interpretation.
Foundational Principles: Predicting the Spectrum
A preliminary analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The structure contains six protons in distinct chemical environments: four on the pyridine ring, one on the oxazole ring, and one from the carboxylic acid. The observed chemical shifts (δ) are primarily influenced by the local electronic environment, including the effects of heteroatom electronegativity and the ring currents of the aromatic systems[2][3].
The Carboxylic Acid Proton (-COOH)
The proton of the carboxylic acid is the most straightforward to identify. It is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.
-
Expected Chemical Shift (δ): 10.0 - 13.0 ppm. This region is highly characteristic of carboxylic acids[4][5].
-
Multiplicity: A broad singlet (s). The signal is often broadened by hydrogen bonding and chemical exchange with trace amounts of water in the solvent[6].
-
Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton rapidly exchanges with deuterium[6].
The Pyridin-3-yl Protons
The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at downfield shifts compared to benzene[7]. For a 3-substituted pyridine, four distinct signals are expected, each with a unique chemical shift and coupling pattern. The numbering convention used here is shown in the diagram below.
-
H-2': This proton is ortho to the ring nitrogen and adjacent to the point of substitution. The strong deshielding effect of the nitrogen atom makes H-2' the most downfield signal of the pyridine system, typically appearing as a doublet of doublets (dd) or a narrow triplet.
-
H-6': Also ortho to the nitrogen, H-6' is significantly deshielded. It will be split by H-5' (ortho coupling) and H-4' (meta coupling), appearing as a doublet of doublets (dd).
-
H-4': This proton is para to the nitrogen and will be split by H-5' (ortho coupling) and H-2'/H-6' (meta/para coupling), often resulting in a doublet of triplets (dt).
-
H-5': Being meta to the nitrogen, H-5' is the most shielded of the pyridine protons. It is coupled to H-4' and H-6' (ortho couplings), appearing as a triplet of doublets (td) or a complex multiplet.
The coupling constants (J) provide definitive structural information. For pyridines, typical values are:
The Oxazole Proton (H-4)
The oxazole ring is also an aromatic heterocycle[10]. With substituents at positions 2 and 5, only one proton remains at the C-4 position.
-
Expected Chemical Shift (δ): ~8.0 - 8.5 ppm. Protons on oxazole rings are typically found in this downfield region[11][12].
-
Multiplicity: A singlet (s). It has no adjacent protons to couple with, and long-range coupling is generally not observed or is too small to resolve.
Experimental Protocol and Workflow
This section provides a self-validating protocol for sample preparation and data acquisition. The causality behind the choice of solvent and instrument parameters is explained to ensure high-quality, reproducible results.
Materials and Instrumentation
-
Compound: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (Purity >95%)
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Causality Note: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity ensures complete dissolution of the polar carboxylic acid. Critically, it is a non-protic solvent, which allows for the observation of the exchangeable -COOH proton as a distinct, albeit broad, signal.
Workflow for NMR Analysis
Caption: Structure and numbering for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
-
Signal 1 (δ 13.5): This very broad signal far downfield is characteristic of a carboxylic acid proton (-COOH) . Its integration corresponds to one proton, and it would disappear upon D₂O exchange.[4][6]
-
Signal 2 (δ 9.25): This is the most downfield aromatic signal, consistent with the proton ortho to the pyridine nitrogen and adjacent to a substituent, H-2' . It appears as a doublet due to meta-coupling (⁴J) with H-4' (J ≈ 2.1 Hz).
-
Signal 3 (δ 8.80): This signal is also significantly deshielded, characteristic of the other proton ortho to the nitrogen, H-6' . It is a doublet of doublets, split by ortho-coupling (³J) to H-5' (J ≈ 4.8 Hz) and meta-coupling (⁴J) to H-4' (J ≈ 1.5 Hz).
-
Signal 4 (δ 8.45): This signal's chemical shift and multiplicity (doublet of triplets) are indicative of H-4' . It shows a large ortho-coupling (³J) to H-5' (J ≈ 8.0 Hz) and a smaller meta-coupling to both H-2' and H-6' (J ≈ 2.0 Hz), which appears as a triplet.
-
Signal 5 (δ 8.30): This sharp singlet integrates to one proton and falls within the expected range for an oxazole proton. It is assigned to H-4 on the oxazole ring. Its singlet nature confirms it has no adjacent proton neighbors.[11][12]
-
Signal 6 (δ 7.65): This is the most upfield signal in the aromatic region, consistent with H-5' , which is meta to the electron-withdrawing nitrogen. It appears as a doublet of doublets due to large ortho-coupling to H-4' (³J ≈ 8.0 Hz) and a smaller ortho-coupling to H-6' (³J ≈ 4.8 Hz).
Visualizing Coupling Relationships
The coupling network within the pyridine ring can be visualized to confirm the assignments.
Caption: Spin-spin coupling network for the pyridin-3-yl protons.
Conclusion
The ¹H NMR spectrum of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can be fully and unambiguously assigned through a logical analysis of chemical shifts, signal multiplicities, and coupling constants. By breaking down the molecule into its constituent fragments and applying fundamental NMR principles, each proton can be identified. The protocol described herein provides a robust and reliable method for obtaining high-quality data and ensuring accurate structural verification, a critical step in any chemical research or development pipeline.
References
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]
-
University of Regensburg. (n.d.). NMR Spectroscopy - Chemical shifts. [Link]
-
White, J. D., et al. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 52(15), 8449–8459. [Link]
-
Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
-
University of Wisconsin-Madison. (n.d.). Proton and C-13 Chemical Shifts. [Link]
-
LibreTexts Chemistry. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9). [Link]
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882. [Link]
-
Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. [Link]
-
LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wiley Online Library. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This compound, featuring both a basic pyridine moiety and an acidic carboxylic acid group, presents unique challenges for chromatographic retention and mass spectrometric detection. The described method utilizes reversed-phase chromatography coupled with electrospray ionization (ESI) in positive ion mode, enabling high-throughput analysis in complex matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar molecules.
Introduction
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. The 1,3-oxazole ring is a key structural motif in many biologically active molecules with applications as antimicrobial, anti-inflammatory, and antitumor agents.[1] The presence of both a pyridine ring, a common feature in many drugs, and a carboxylic acid group gives the molecule amphoteric properties, complicating analytical method development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological and chemical matrices due to its inherent selectivity and sensitivity.[2] However, developing a robust method for polar compounds like the target analyte requires careful optimization of chromatographic conditions and mass spectrometer parameters to achieve adequate retention and efficient ionization.[2][3] This guide provides a comprehensive, step-by-step protocol grounded in the physicochemical properties of the analyte, explaining the rationale behind each parameter selection to ensure a scientifically sound and reproducible workflow.
Physicochemical Properties & Method Development Rationale
A successful LC-MS method is built upon a fundamental understanding of the analyte's chemical properties.
Analyte Structure and Properties:
-
IUPAC Name: 5-(pyridin-3-yl)oxazole-2-carboxylic acid
-
Molecular Formula: C₉H₆N₂O₃
-
Molecular Weight: 190.16 g/mol [4]
-
Key Functional Groups: Carboxylic acid (-COOH), Pyridine ring, Oxazole ring.
The molecule's polarity is influenced by the ionizable carboxylic acid and the basic nitrogen on the pyridine ring. These groups dictate the analyte's charge state at different pH values, which is the most critical factor for both chromatographic retention and ESI efficiency.
-
Chromatography Strategy: The presence of polar functional groups can lead to poor retention on traditional C18 reversed-phase columns.[5] To overcome this, a column with enhanced polar retention capabilities is recommended. Furthermore, the mobile phase pH must be carefully controlled. At a low pH (e.g., ~3), the carboxylic acid will be largely protonated (neutral), while the pyridine nitrogen will be protonated (positive charge). This net positive charge is ideal for strong ionization in positive ESI mode.
-
Mass Spectrometry Strategy: Electrospray Ionization (ESI) is the ideal choice for this polar, ionizable molecule.[6] A decision must be made between positive and negative ion mode.
-
Negative Mode [M-H]⁻: Detects the deprotonated carboxylate anion. This is a viable option, as carboxylic acids readily form [M-H]⁻ ions.[7][8]
-
Positive Mode [M+H]⁺: Detects the protonated molecule, primarily on the basic pyridine nitrogen. Pyridine-containing compounds are known to ionize efficiently in positive mode.[9]
-
For this application, positive ion mode was selected as the primary recommendation. The basicity of the pyridine ring typically provides a more robust and sensitive signal compared to the negative mode for similar structures, especially when using an acidic mobile phase which facilitates protonation.
Logical Flow of Method Development
The following diagram illustrates the decision-making process for establishing the analytical method.
Caption: Logical workflow for LC-MS/MS method development.
Experimental Protocol
Materials and Reagents
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid reference standard (≥98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (HCOOH)
-
LC-MS grade Methanol (for sample preparation)
-
Human Plasma (or other relevant biological matrix)
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex Triple Quad™ 6500+, or equivalent) equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: A reversed-phase column with enhanced polar retention, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or a Phenomenex Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm).[5]
Standard Solutions Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Methanol.
-
Working Stocks: Prepare a series of working stock solutions by serial dilution of the primary stock with 50:50 (v/v) Acetonitrile:Water.
-
Calibration Standards: Spike the appropriate biological matrix (or surrogate matrix) with working stock solutions to create a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
Aliquot 50 µL of sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold Methanol containing an internal standard (if used).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).
-
Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the starting parameters for the method. These should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | Polar-modified C18, 2.1x50 mm, <2 µm | Provides necessary retention for the polar analyte.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures protonation of the analyte for positive ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| Gradient | See Table 2 | A gradient is required to elute the analyte with good peak shape. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 3: Mass Spectrometer Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | Best sensitivity for the protonated pyridine nitrogen.[9] |
| Capillary Voltage | 3.0 kV | Standard voltage for ESI; requires optimization. |
| Source Temp. | 150 °C | Prevents thermal degradation of the analyte. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from droplets.[6] |
| Desolvation Gas | Nitrogen, 900 L/hr | Aids in the desolvation process.[6] |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. |
MRM Transition Optimization
The key to a selective quantitative assay is the use of highly specific Multiple Reaction Monitoring (MRM) transitions.
-
Precursor Ion Identification: Infuse a solution of the analyte (~100 ng/mL) directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ should be observed at m/z 191.05 .
-
Product Ion Scanning: Perform a product ion scan on the precursor m/z 191.05. The collision energy should be ramped (e.g., 10-40 eV) to find the optimal energy for fragmentation and identify stable, intense product ions.
-
Predicted Fragmentation: Based on the structure, likely fragmentations include:
-
Loss of H₂O and CO (decarboxylation and water loss): m/z 145.04
-
Loss of the carboxylic acid group (-COOH): m/z 146.05
-
Cleavage of the oxazole ring.
-
-
MRM Selection: Select at least two intense and specific product ions for the MRM method. One transition is used for quantification (quantifier) and a second for confirmation (qualifier).
Table 4: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | 191.05 | To be determined | 50 | To be optimized | Quantifier |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | 191.05 | To be determined | 50 | To be optimized | Qualifier |
Overall Experimental Workflow
The diagram below summarizes the complete analytical procedure from sample receipt to data analysis.
Caption: Step-by-step workflow for sample analysis.
Method Validation
For use in regulated bioanalysis, this method must be fully validated according to guidelines from regulatory bodies like the FDA or ICH.[10][11] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte in at least six different sources of blank matrix.
-
Calibration Curve: A minimum of six non-zero standards should be used to demonstrate the relationship between concentration and response. The curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, bench-top, long-term storage).
Conclusion
This application note provides a robust and scientifically grounded starting point for the quantitative analysis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid by LC-MS/MS. By leveraging a polar-modified reversed-phase column and positive mode electrospray ionization, this method overcomes the challenges associated with analyzing polar, amphoteric compounds. The detailed protocols and rationale behind the experimental choices provide a clear framework for researchers to implement, optimize, and validate this method for high-throughput applications in drug development and scientific research.
References
-
PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available from: [Link]
-
SpringerLink. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Chromatography Forum. Analysis of carboxylic salts by LCMS. Available from: [Link]
-
PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
Phenomenex. Selectivity for Polar Acids in LC: Tips & Techniques. Available from: [Link]
-
ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Trade Science Inc. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. Available from: [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available from: [Link]
-
ACS Publications. Unveiling Valuable Secondary Metabolites from the Bioconversion of Banana (Musa balbisiana) Peel-Derived Biomass. ACS Omega. Available from: [Link]
-
PubMed. Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available from: [Link]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. Available from: [Link]
-
ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 4. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Molecular Docking Protocol for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid: A Guide for Structure-Based Drug Design
An Application Note and In-Depth Protocol for Researchers
Abstract
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable predictions of the binding modes and affinities between small molecules and their macromolecular targets.[1][2] This guide offers a comprehensive, step-by-step protocol for performing a molecular docking study on 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will utilize industry-standard, freely available software to ensure the protocol is accessible to a wide range of researchers. The methodology detailed herein emphasizes not just the procedural steps but the critical reasoning behind them, ensuring a robust and reproducible workflow from target preparation to results analysis and validation.
Introduction: The Rationale of Molecular Docking
The primary objective of molecular docking is to predict the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[3] By simulating this interaction computationally, researchers can screen large libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structural determinants of binding. The process involves two main components: a search algorithm that explores the conformational space of the ligand within the protein's active site, and a scoring function that estimates the binding free energy for each generated pose.[4]
This protocol is designed for researchers, scientists, and drug development professionals seeking to apply molecular docking techniques to novel small molecules like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Overview of the Docking Workflow
The protocol is structured into a logical sequence of five core stages: Preparation, Grid Generation, Docking, Analysis, and Validation. Each stage is critical for the integrity of the final results.
Caption: High-level workflow for the molecular docking protocol.
Required Software and Resources
This protocol relies on freely available and widely adopted software. Ensure all tools are properly installed before beginning.
| Tool | Purpose | Source |
| UCSF ChimeraX | Visualization, Protein & Ligand Preparation | |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| AutoDock Tools (MGLTools) | File Preparation (PDBQT format), Grid Setup | [Link] |
| PubChem Database | Source for Ligand 2D/3D Structures | [Link] |
| Protein Data Bank (PDB) | Repository for Macromolecular Structures | [Link] |
Detailed Step-by-Step Protocol
Part 1: Ligand Preparation
The accuracy of the ligand's three-dimensional structure is paramount for a meaningful docking simulation. This involves generating a valid 3D conformation and assigning correct atom types and charges.[1]
-
Obtain Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "5-(Pyridin-3-yl)oxazole-2-carboxylic acid".
-
Download the 3D conformer of the structure in SDF format.
-
-
Energy Minimization and File Conversion:
-
Open the downloaded SDF file in UCSF ChimeraX.
-
Add hydrogens to the structure if they are not already present (Build > Add Hydrogens).
-
Perform energy minimization to obtain a low-energy conformation. Use the Minimize Structure tool with default settings (AMBER force field).
-
Rationale: Energy minimization ensures that the ligand has realistic bond lengths and angles, preventing steric clashes or unfavorable geometries before docking.[5]
-
Save the prepared ligand as a MOL2 file, which preserves atom types and partial charges.
-
Part 2: Target Protein Selection and Preparation
The quality of the receptor structure directly impacts the docking outcome. Preparation involves cleaning the PDB file to create a chemically correct and simplified model for docking.[5][6]
-
Select a Target Protein:
-
As no specific biological target for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is defined in this context, we will select a representative target for demonstration. We will use Proto-oncogene tyrosine-protein kinase ABL1 (c-Abl) , a common cancer target.
-
Navigate to the PDB and download the structure with PDB ID: 1IEP . This structure is complexed with the inhibitor Imatinib.
-
-
Prepare the Receptor in UCSF ChimeraX:
-
Open the 1IEP.pdb file.
-
Remove Unnecessary Chains and Molecules: The PDB file contains the protein, the co-crystallized ligand (Imatinib), and water molecules.[7] For this protocol, delete all water molecules and the original ligand. We will also remove any additional protein chains if the biological unit is a monomer.
-
Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (as "bridging" waters), in which case advanced docking protocols are needed.[8] Removing the original ligand clears the binding site for our new molecule.
-
-
Add Hydrogens and Assign Charges: Use the Dock Prep tool in ChimeraX.[7] This tool will:
-
Add hydrogens, optimizing the hydrogen-bonding network.[6]
-
Assign partial charges to all atoms using a force field (e.g., AMBER).
-
Repair any missing side chains or atoms if necessary.
-
-
Save the prepared receptor structure as a PDB file.
-
Part 3: File Preparation for AutoDock Vina
AutoDock Vina requires specific file formats (PDBQT) that include atomic partial charges (Q) and atom type definitions (T).[9] We will use AutoDock Tools (ADT) for this step.
-
Convert Receptor PDB to PDBQT:
-
Launch ADT.
-
Go to File > Read Molecule and open the prepared receptor PDB file.
-
Go to Edit > Hydrogens > Add > Polar Only.
-
Go to Grid > Macromolecule > Choose. Select the receptor and save it as a PDBQT file (e.g., receptor.pdbqt). ADT will automatically compute Gasteiger charges.
-
-
Convert Ligand MOL2 to PDBQT:
-
In ADT, go to Ligand > Input > Open and select the prepared MOL2 file for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
-
ADT will automatically detect the root atom and rotatable bonds. You can verify these settings.
-
Go to Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).
-
Part 4: Grid Box Generation
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[10]
-
Define the Binding Site:
-
In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. To define the binding site, you can either manually enter the coordinates of the co-crystallized ligand (if you noted them before deletion) or visually center the box on the active site cavity.
-
For PDB ID 1IEP, the active site is well-defined. Center the grid box on the pocket where Imatinib was bound.
-
Adjust the dimensions of the box (in Angstroms) to ensure it fully encompasses the binding site with a buffer of 4-5 Å on each side.
-
Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These are essential for the next step.
-
Part 5: Running the Docking Simulation
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Enter the parameters noted from the grid box setup.
-
| Parameter | Description |
| receptor | Path to the prepared receptor PDBQT file. |
| ligand | Path to the prepared ligand PDBQT file. |
| out | Name of the output file containing all docked poses. |
| center_x,y,z | The coordinates for the center of the grid box. |
| size_x,y,z | The dimensions of the grid box in Angstroms. |
| exhaustiveness | Controls the thoroughness of the search (higher is more thorough but slower). A value of 8 is a good starting point. |
| num_modes | The number of binding modes (poses) to generate. |
-
Execute AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the following command: vina --config conf.txt --log log.txt
-
Analysis and Interpretation of Results
A successful docking run will produce an output file (all_poses.pdbqt) with the predicted binding poses and a log file (log.txt) with the corresponding binding affinities.
-
Evaluate Binding Affinities:
-
Visualize and Analyze Binding Poses:
-
Open the receptor PDBQT file and the output all_poses.pdbqt file in UCSF ChimeraX or PyMOL.
-
Examine the top-ranked pose (the one with the lowest binding energy).
-
Analyze the non-covalent interactions between the ligand and the protein residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.[11]
-
Hydrophobic Interactions: Crucial for burying non-polar surfaces.
-
Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings.
-
-
Use visualization tools to highlight these interactions and identify the key amino acid residues involved.[12][13]
-
Caption: Decision workflow for analyzing docking results.
Trustworthiness: Protocol Validation
To ensure the docking parameters (grid box size, location, etc.) are appropriate for the target system, a validation step is essential.[14] The most common method is to "re-dock" the co-crystallized ligand into its original protein structure.[8]
-
Procedure: Prepare the co-crystallized ligand (Imatinib from 1IEP in our example) and the receptor as described above.
-
Execution: Run the docking simulation using the same grid box and configuration.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked re-docked pose and the original crystallographic pose.[15]
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[8][14]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?[Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.
Optimized Synthesis Protocol: A Reliable Pathway
The synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is commonly achieved through a multi-step process. A robust and frequently cited method involves the condensation of L-serine methyl ester hydrochloride with nicotinoyl chloride, followed by cyclization and saponification. This protocol provides a solid foundation for achieving high yields and purity.
Experimental Protocol
Step 1: Acylation of L-Serine Methyl Ester
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.5 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C.
-
In a separate flask, dissolve nicotinoyl chloride hydrochloride (1.05 eq) in DCM.
-
Add the nicotinoyl chloride solution dropwise to the serine ester suspension over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nicotinoyl-L-serine methyl ester.
Step 2: Oxidative Cyclization to the Oxazole Ring
-
Dissolve the crude N-nicotinoyl-L-serine methyl ester in a suitable solvent such as chloroform or toluene.
-
Add a dehydrating/oxidizing agent. A common and effective system is a mixture of manganese dioxide (MnO2, 5-10 eq) or a combination of copper(II) bromide and DBU (1,8-Diazabicycloundec-7-ene).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the inorganic solids.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 5-(pyridin-3-yl)oxazole-2-carboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1M hydrochloric acid (HCl).
-
The product, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield in Step 1 (Acylation)
-
Potential Cause 1: Inactive Reagents. Nicotinoyl chloride is moisture-sensitive and can hydrolyze to nicotinic acid, which will not react. L-serine methyl ester hydrochloride can also degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried before use. It is advisable to handle nicotinoyl chloride in a glove box or under an inert atmosphere.
-
-
Potential Cause 2: Incorrect Stoichiometry or Insufficient Base. Triethylamine (TEA) acts as both a base to free the amine of the serine ester and to quench the HCl generated during the reaction. An insufficient amount will result in an incomplete reaction.
-
Solution: Ensure accurate measurement of all reagents. Using 2.5 equivalents of TEA is recommended to ensure the reaction goes to completion.
-
Problem: Formation of Multiple Side Products in Step 2 (Cyclization)
-
Potential Cause 1: Over-oxidation or Side Reactions. The conditions for oxidative cyclization can be harsh, leading to the formation of undesired byproducts.
-
Solution: The choice of oxidizing agent is critical. While MnO2 is effective, the reaction can sometimes be slow. Alternative, milder methods could be explored. Careful control of the reaction temperature is also crucial; avoid excessive heating.
-
-
Potential Cause 2: Incomplete Dehydration. If the intermediate hydroxy-oxazoline is not fully dehydrated, it can lead to a mixture of products.
-
Solution: Ensure a sufficient amount of the dehydrating/oxidizing agent is used and that the reaction is allowed to proceed to completion.
-
Problem: Difficulty in Product Isolation and Purification in Step 3 (Saponification)
-
Potential Cause: Product is too soluble in the aqueous/organic mixture. The pKa of the carboxylic acid and the basicity of the pyridine ring can make precipitation tricky.
-
Solution: After acidification, if the product does not precipitate, try concentrating the solution to a smaller volume. Alternatively, extraction with a suitable organic solvent (like ethyl acetate) after acidification may be necessary, followed by drying and evaporation. If the product remains difficult to solidify, purification by reverse-phase chromatography may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for this synthesis?
A1: The three most critical parameters are:
-
Moisture Control: Especially during the acylation step, as nicotinoyl chloride is highly susceptible to hydrolysis.
-
Temperature Management: During the addition of reagents in the acylation step to prevent side reactions, and during the cyclization to ensure complete reaction without degradation.
-
pH Adjustment: Precise pH control during the final precipitation is key to maximizing the isolated yield of the zwitterionic product.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q3: Are there any alternative synthetic routes?
A3: Yes, other routes exist. One notable alternative involves the reaction of a nicotinamide derivative with an α-haloketone, followed by cyclization. However, the serine-based route is often preferred due to the ready availability and lower cost of the starting materials.
Q4: What are the key safety precautions for handling the reagents involved?
A4:
-
Nicotinoyl chloride hydrochloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine (TEA): Flammable and has a strong odor. Use in a well-ventilated area or fume hood.
-
Dichloromethane (DCM) and Chloroform: Halogenated solvents that should be handled in a fume hood.
-
Manganese Dioxide (MnO2): A strong oxidizing agent. Avoid contact with combustible materials.
Data Summary and Visualization
Table 1: Summary of Optimized Reaction Parameters
| Step | Parameter | Recommended Condition | Expected Outcome |
| 1. Acylation | Solvent | Dichloromethane (DCM) | High solubility of reagents |
| Base | Triethylamine (2.5 eq) | Complete reaction | |
| Temperature | 0 °C to Room Temp | Minimized side reactions | |
| 2. Cyclization | Reagent | Manganese Dioxide (MnO2) | Efficient oxidative cyclization |
| Temperature | Reflux | Drives reaction to completion | |
| Reaction Time | 12-24 hours | High conversion to oxazole | |
| 3. Saponification | Base | Lithium Hydroxide (LiOH) | Clean hydrolysis of the ester |
| pH for Precipitation | 3-4 | Maximizes yield of solid product |
Diagram 1: Synthesis Workflow
Technical Support Center: Purification of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
Welcome to the technical support center for the purification of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, zwitterionic-capable heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
Understanding the Molecule: Key Physicochemical Properties
5-(Pyridin-3-yl)oxazole-2-carboxylic acid possesses a unique combination of functional groups that dictate its purification strategy. The presence of a basic pyridine ring and an acidic carboxylic acid group means the molecule can exist as a zwitterion, significantly influencing its solubility and chromatographic behavior.[1][2] Its high polarity makes standard purification techniques challenging.
| Property | Implication for Purification |
| Zwitterionic Nature | Can be soluble in aqueous layers at certain pH values, complicating extractions.[3][4] May have low solubility at its isoelectric point, which can be leveraged for crystallization.[4][5] |
| High Polarity | Poor retention on standard normal-phase silica gel.[6] Requires highly polar mobile phases for elution.[7][8] |
| Aromatic Heterocycle | Potential for strong interactions with silica gel, leading to streaking and poor peak shape.[9] |
| Potential for Instability | Some oxazole carboxylic acids can be unstable, particularly towards decarboxylation or hydrolytic ring-opening under harsh conditions.[10][11] |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems encountered during the purification of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, providing causal explanations and step-by-step solutions.
Issue 1: Poor Separation or Streaking During Column Chromatography on Silica Gel
Question: I'm attempting to purify my crude 5-(Pyridin-3-yl)oxazole-2-carboxylic acid using silica gel column chromatography, but I'm observing significant streaking and poor separation from impurities. What's causing this and how can I fix it?
Answer:
This is a classic issue when dealing with nitrogen-containing heterocyclic compounds on standard silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[9] The basic pyridine nitrogen in your compound can interact strongly and sometimes irreversibly with these acidic sites. This strong interaction leads to tailing or streaking of the compound down the column, resulting in poor resolution and recovery.[6][9]
-
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at 0.1-1% (v/v) or a solution of ammonia in methanol (e.g., 2% of a 7N solution) are excellent choices.[6]
-
Mechanism: The added base will preferentially bind to the acidic silanol groups, preventing your target compound from sticking and allowing it to travel through the column more uniformly.
-
-
Alternative Stationary Phases: If base modification is insufficient or incompatible with your compound, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be preferable.[6]
-
Reversed-Phase (C18) Chromatography: This is often the method of choice for highly polar compounds.[6] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the carboxylic acid is protonated.[6]
-
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities before your highly polar product.[6][8] For a polar compound like this, a typical gradient on silica might be from 100% Dichloromethane (DCM) to 10-20% Methanol/DCM.[7]
-
Issue 2: Compound is Insoluble in Common Organic Solvents for Extraction or Chromatography Loading
Question: My crude product has very poor solubility in common solvents like ethyl acetate and dichloromethane, making liquid-liquid extraction and loading onto a column difficult. What can I do?
Answer:
The limited solubility in non-polar organic solvents is expected due to the compound's high polarity and potential zwitterionic character.
-
Causality: The combination of the polar pyridine, oxazole, and carboxylic acid functionalities leads to strong intermolecular forces (like hydrogen bonding) that are not easily disrupted by non-polar solvents.
-
Solutions:
-
Acid-Base Extraction: This technique manipulates the compound's charge state to move it between aqueous and organic layers.[12][13] It's a powerful purification tool for compounds with acidic and/or basic groups.[14][15]
-
Workflow:
-
Dissolve the crude mixture in a suitable organic solvent (if some impurities are soluble) or suspend it.
-
Extract with an aqueous base (e.g., dilute sodium bicarbonate solution). The carboxylic acid will be deprotonated to the carboxylate salt, which is highly water-soluble, moving your target compound into the aqueous layer.[15]
-
Separate the layers. The organic layer will contain neutral impurities.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, causing the neutral (or zwitterionic) product to precipitate out of the solution.[15]
-
Collect the precipitated solid by filtration.
-
-
-
Dry Loading for Chromatography: If you must use chromatography, avoid dissolving the entire sample in a strong solvent.
-
Protocol: Dissolve your crude product in a minimal amount of a strong, volatile solvent like methanol. Add a small amount of silica gel or Celite to this solution to form a slurry. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[6]
-
-
Issue 3: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
Question: I've isolated my compound, but when I try to recrystallize it, it separates as an oil instead of forming crystals. How can I induce crystallization?
Answer:
"Oiling out" is a common problem, especially with polar compounds and when the solution is highly concentrated or cooled too quickly.
-
Causality: The compound is coming out of solution at a temperature above its melting point in the chosen solvent system, or impurities are inhibiting the formation of a crystal lattice.
-
Solutions:
-
Slow Down the Cooling Process: Rapid cooling favors oil formation. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator.
-
Add More Solvent: The oil may be a sign of supersaturation. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Use Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution. This will provide a template for further crystallization.[6]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent system where it is soluble when hot but sparingly soluble when cold. For polar compounds, solvent pairs like ethanol/water, methanol/ether, or isopropanol/hexane can be effective.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify 5-(Pyridin-3-yl)oxazole-2-carboxylic acid after synthesis?
A1: A multi-step approach is often best. Start with an acid-base extraction to remove major neutral and strongly basic/acidic impurities.[12] This will significantly clean up the crude material. The resulting solid can then be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by reversed-phase column chromatography if very high purity is required.[6]
Q2: Can I use normal-phase (silica) flash chromatography? What solvent system should I start with?
A2: Yes, but with modifications. Due to the compound's high polarity, you will need a very polar mobile phase.[7][8]
-
Starting Point: Begin with Thin Layer Chromatography (TLC) to find a suitable solvent system. A good starting point is 5-10% methanol in dichloromethane (DCM).[7]
-
Crucial Additive: Always add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase to prevent streaking.[6][9]
-
Workflow: Develop a solvent system that gives your product an Rf value of approximately 0.2-0.3 on the TLC plate for the best separation on a column.
Q3: My compound seems to decompose on the silica column. What are the signs and what should I do?
A3: Signs of decomposition include the appearance of new spots on TLC analysis of the column fractions, a low overall recovery of material, or a change in color on the column.
-
Test for Stability: Before committing your entire batch, spot your compound on a TLC plate, let it sit in the open for an hour, and then elute it. If you see new spots, it may be unstable on silica.[6]
-
Switch Methods: If decomposition is suspected, avoid silica gel. Reversed-phase chromatography or recrystallization are much gentler methods that are less likely to cause degradation.[6]
Q4: How does the pH of an aqueous solution affect the solubility of this compound?
A4: The pH has a dramatic effect due to the acidic (carboxylic acid) and basic (pyridine) functional groups.
-
Acidic pH (e.g., < 2): Both the pyridine and carboxylic acid will likely be protonated. The molecule will have a net positive charge and should be water-soluble.
-
Neutral/Isoelectric Point (pH ~3-6): The carboxylic acid will be deprotonated (negative charge) and the pyridine will be protonated (positive charge). The molecule will exist as a zwitterion with no net charge. Zwitterions often have their lowest aqueous solubility at their isoelectric point, which can be exploited for precipitation/crystallization.[4][5]
-
Basic pH (e.g., > 8): The carboxylic acid will be deprotonated (carboxylate), and the pyridine will be neutral. The molecule will have a net negative charge and should be highly water-soluble.[13]
Experimental Workflow Diagrams
Purification Decision Tree
This diagram outlines the logical steps to choose the appropriate purification technique based on initial observations.
Caption: Decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process of purification using acid-base extraction.
Caption: Workflow for purification via acid-base extraction.
References
-
Acid–base extraction. Wikipedia. Available from: [Link]
-
Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
Any tips for purification of two zwitterionic compounds? : r/Chempros. Reddit. Available from: [Link]
-
How to desalt zwitterions? ResearchGate. Available from: [Link]
-
Isolation/purification of zwitterionic phospholipid : r/Chempros. Reddit. Available from: [Link]
-
Separation of zwitter ionic drug molecule. Chromatography Forum. Available from: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]
-
Column chromatography. Available from: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
zwitterionic compounds. Chromatography Forum. Available from: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
Column chromatography & TLC on highly polar compounds? : r/chemistry. Reddit. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available from: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available from: [Link]
-
5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid | 893638-39-6. J&K Scientific. Available from: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available from: [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800. PubChem. Available from: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]
-
5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4. Chemsrc. Available from: [Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI. Available from: [Link]
-
5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid. Santa Cruz Biotechnology. Available from: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. reddit.com [reddit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Addressing Solubility Challenges of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the solubility challenges frequently encountered with this compound. As a team of Senior Application Scientists, our goal is to equip you with not just protocols, but also the scientific reasoning behind them to empower your experimental design and troubleshooting efforts.
The Core Challenge: Understanding "Brick Dust" Solubility
5-(Pyridin-3-yl)oxazole-2-carboxylic acid possesses a molecular structure that, while potentially beneficial for its intended biological target, presents significant challenges in the laboratory, particularly concerning its solubility. Its rigid, planar heterocyclic system can lead to strong intermolecular forces within its crystal lattice, resulting in high lattice energy and consequently, low aqueous solubility. This common issue is often referred to as "brick dust" solubility. Furthermore, the presence of both a basic pyridine functional group and an acidic carboxylic acid group makes the compound amphoteric, meaning its solubility is highly dependent on pH.[1][2][3]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why does my compound consistently precipitate out of aqueous solutions?
Expert Insight: The precipitation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid from aqueous solutions is most often due to its amphoteric nature and low intrinsic solubility. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. This minimizes repulsion between molecules, allowing them to pack tightly into a stable crystal lattice and precipitate out of solution. Understanding and manipulating the pH is the first and most critical step in addressing this issue.[2][4]
Troubleshooting Protocol 1: Systematic pH-Dependent Solubility Profiling
This protocol will allow you to map the solubility of your compound across a range of pH values, identifying optimal conditions for your experiments.
Methodology:
-
Buffer Preparation: Create a series of buffers spanning a physiologically and experimentally relevant pH range (e.g., pH 2 to 10), using systems like citrate, phosphate, and borate.
-
Equilibrium Solubility Determination:
-
Add an excess amount of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid to a known volume of each buffer in individual sealed vials.
-
Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Interpretation: Plot the determined solubility (in µg/mL or µM) against the corresponding pH.
Anticipated Results and Scientific Rationale: The resulting graph is expected to show a "U-shaped" curve.[4] The lowest point on this curve represents the isoelectric point, where solubility is at its minimum.
-
At low pH (below the pKa of the pyridine ring): The pyridine nitrogen is protonated, resulting in a cationic species with significantly higher aqueous solubility.
-
At high pH (above the pKa of the carboxylic acid): The carboxylic acid is deprotonated, forming an anionic species that is also more soluble in water.
Data Summary: Expected pH-Solubility Relationship
| pH Range | Predominant Molecular Species | Expected Relative Solubility |
| < 4 | Cationic (Protonated Pyridine) | High |
| 4 - 6 | Zwitterionic / Neutral | Low (near Isoelectric Point) |
| > 6 | Anionic (Deprotonated Carboxylic Acid) | High |
Visualization: pH Influence on Ionization and Solubility
Caption: Ionization state and corresponding solubility of the compound at varying pH levels.
FAQ 2: Can I use organic co-solvents for my in vitro assays?
Expert Insight: Yes, using organic co-solvents is a common and effective strategy for increasing the solubility of poorly soluble compounds for in vitro experiments.[5][6][7] Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic regions of the drug molecule.[5][7] However, it is crucial to use the lowest effective concentration to avoid potential artifacts, such as solvent-induced changes in protein conformation or cell membrane integrity.
Troubleshooting Protocol 2: Co-Solvent Screening for Optimal Solubilization
This protocol provides a systematic approach to identify the most suitable co-solvent and its optimal concentration for your experimental needs.
Methodology:
-
Selection of Co-solvents: Choose a panel of biocompatible and commonly used co-solvents, such as Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in 100% of each selected co-solvent (e.g., 20 mM in DMSO).
-
Kinetic Solubility Assessment in Aqueous Media:
-
Prepare your final aqueous experimental buffer (e.g., PBS or cell culture medium).
-
Create a series of dilutions of your stock solution into the aqueous buffer to achieve final co-solvent concentrations ranging from 0.1% to 5%.
-
Visually inspect for any signs of precipitation (cloudiness, particulates) immediately and over a relevant time course (e.g., 2 hours, 24 hours) under experimental conditions.
-
-
Selection of Optimal Conditions: Identify the lowest percentage of co-solvent that maintains the compound in solution at your desired final concentration without any visible precipitation.
Data Summary: Typical Co-Solvent Tolerances in Aqueous Buffers
| Co-Solvent | Typical Max Concentration without Precipitation | Key Considerations |
| DMSO | 0.5 - 2% | Widely used, but can have off-target effects at higher concentrations. |
| Ethanol | 1 - 5% | Generally well-tolerated, but can be volatile. |
| PEG 400 | 5 - 10% | A good option for reducing toxicity concerns.[8] |
Visualization: Co-Solvent Screening Workflow
Caption: A streamlined workflow for effective co-solvent screening.
FAQ 3: What are the advanced strategies for improving solubility for in vivo studies?
Expert Insight: For in vivo applications, where direct pH modification or high concentrations of co-solvents are not feasible, more advanced formulation strategies are necessary.[9][10] These techniques aim to overcome the high crystal lattice energy of the solid form of the drug. Key approaches include salt formation, creating amorphous solid dispersions, and using complexation agents like cyclodextrins.[9][11]
Troubleshooting Protocol 3: Advanced Formulation Strategies
A. Salt Formation:
-
Scientific Rationale: Converting an ionizable drug into a salt is a highly effective method to disrupt the crystal packing and significantly increase aqueous solubility and dissolution rate.[12][13][14][15] For 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, both acid and base addition salts are possible.
-
Screening Protocol:
-
Counter-ion Selection: Choose a range of pharmaceutically acceptable counter-ions. For the carboxylic acid, consider sodium, potassium, or tromethamine. For the pyridine, consider hydrochloride, mesylate, or besylate.[16]
-
Small-Scale Salt Synthesis: In parallel, react the compound with stoichiometric amounts of selected counter-ions in a suitable solvent system.
-
Solid Form Isolation and Characterization: Isolate the resulting solids and characterize them using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.
-
Solubility Assessment: Compare the aqueous solubility of the new salt forms to the original free acid/base form.
-
B. Amorphous Solid Dispersions (ASDs):
-
Scientific Rationale: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to enhanced solubility.[17][18] ASDs stabilize this high-energy amorphous state within a polymer matrix, preventing recrystallization.[17][19][20]
-
Feasibility Protocol:
-
Polymer Selection: Select appropriate polymers for ASD formulation, such as PVP, HPMC, or Soluplus®.[19]
-
Formulation Preparation: Use techniques like solvent evaporation (e.g., spray drying) or melt extrusion to disperse the drug within the polymer matrix.
-
Amorphicity Confirmation: Use XRPD and Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform dissolution studies to evaluate the extent and duration of supersaturation that can be achieved with the ASD formulation.[21]
-
C. Cyclodextrin Complexation:
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that has much greater aqueous solubility.[22][23][24]
-
Screening Protocol:
-
Cyclodextrin Selection: Screen various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Phase Solubility Studies: Measure the solubility of your compound in aqueous solutions with increasing concentrations of each cyclodextrin. A linear increase in drug solubility with cyclodextrin concentration is indicative of complex formation.
-
Complex Preparation: Prepare the drug-cyclodextrin complex using methods like co-evaporation, freeze-drying, or kneading.[24]
-
Visualization: Decision Tree for Advanced Solubility Enhancement
Caption: A decision-making guide for selecting an appropriate advanced formulation strategy.
References
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- (2025). Formulation strategies for poorly soluble drugs.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). PMC - NIH.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository.
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development, University of Wisconsin-Madison.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Amorphous solid dispersions: Will they improve bioavailability?. (n.d.). SciSpace.
- Improving API Solubility by Salt and Cocrystal Form
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Cosolvent. (n.d.). Wikipedia.
- Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: applic
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR.
- A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. (2021). IJPPR.
- Co-solvency: Significance and symbolism. (2025). Wisdomlib.
- Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem.
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2012).
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
Sources
- 1. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. tandfonline.com [tandfonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contractpharma.com [contractpharma.com]
- 19. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. eijppr.com [eijppr.com]
- 23. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 24. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Stability of 5-(Pyridin-3-yl)oxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for assessing the stability of 5-(pyridin-3-yl)oxazole compounds in solution. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate and resolve stability challenges in your research.
Introduction: The Stability Challenge
The 5-(pyridin-3-yl)oxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous candidates for a range of therapeutic areas. The fusion of an electron-deficient pyridine ring with an azole ring creates a unique electronic and structural landscape. However, this combination also presents specific stability challenges. The basic nitrogen of the pyridine ring influences the molecule's behavior across different pH ranges, while the oxazole ring, though aromatic, is susceptible to cleavage under certain conditions. Understanding these liabilities is critical for developing robust formulations and generating reliable preclinical data.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of 5-(pyridin-3-yl)oxazole compounds.
Q1: My compound shows rapid degradation in my aqueous assay buffer. What is the likely cause and how can I mitigate it?
A1: Rapid degradation in aqueous solutions is a common issue for this class of compounds and is most often linked to pH-dependent hydrolysis.
-
Causality: The oxazole ring is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by both acids and bases.[1]
-
Acidic Conditions (pH < 5): The pyridine nitrogen (pKa typically ~3-5) will be protonated, increasing the overall water solubility of the compound. Concurrently, the oxazole ring can be activated towards nucleophilic attack by water, leading to ring opening. The generally accepted mechanism involves protonation of the oxazole nitrogen, followed by attack of water at the C2 position, ultimately leading to cleavage of the C2-O1 bond to form an α-(pyridin-3-yl-carbonylamino) ketone or a related structure.[2]
-
Alkaline Conditions (pH > 8): Under basic conditions, the oxazole ring can be attacked by hydroxide ions, also leading to ring cleavage. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which also contain a pyridine ring fused to another heterocyclic system, have been shown to be extremely unstable in alkaline media.[3]
-
-
Troubleshooting & Mitigation:
-
pH Profiling: First, confirm the pH of your assay buffer. Perform a rapid pH stability screen by incubating your compound in a series of buffers ranging from pH 2 to 10. Analyze samples by HPLC at time zero and after a few hours (e.g., 2, 4, 8 hours) to identify the pH range of maximum stability. Maximum stability is often found in the neutral pH region (pH 6-7.5).[4]
-
Buffer Selection: Use a buffer system with adequate capacity to maintain the desired pH throughout the experiment. Common choices include phosphate or acetate buffers.
-
Temperature Control: Hydrolysis is temperature-dependent. If your experiment allows, perform it at a lower temperature (e.g., 4°C or on ice) to slow the degradation rate.[1]
-
Aqueous/Organic Co-solvents: If your experimental design permits, introducing a water-miscible organic co-solvent like DMSO or acetonitrile can reduce the activity of water and slow hydrolytic degradation. However, be mindful that this can affect biological assay performance.
-
Stock Solution Preparation: Prepare concentrated stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and dilute them into the aqueous buffer immediately before use to minimize the compound's exposure time to hydrolytic conditions.
-
Q2: I observe new peaks in my HPLC chromatogram after my compound solution is left on the benchtop for a few hours. What could these be?
A2: The appearance of new peaks suggests degradation, which could be due to hydrolysis, oxidation, or photodegradation.
-
Causality & Identification:
-
Hydrolysis: As discussed in Q1, this is a primary suspect. The major degradation product would likely be the ring-opened α-acylamino ketone derivative.
-
Oxidation: The pyridine ring and, to a lesser extent, the oxazole ring can be susceptible to oxidation. Common laboratory oxidants include atmospheric oxygen, trace metal ions in buffers, or peroxides that may have formed in solvents like THF or dioxane.[5] The pyridine moiety can be oxidized to its N-oxide, a common metabolic pathway for pyridine-containing drugs.[6]
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light can be sufficient to cause degradation over several hours. Forced degradation studies on related pyridine derivatives have confirmed their photolability.[3][7]
-
-
Troubleshooting & Mitigation:
-
Protect from Light: Always store solutions of 5-(pyridin-3-yl)oxazole compounds in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]
-
Use High-Purity Solvents and Buffers: Use freshly prepared buffers and high-purity, HPLC-grade solvents to minimize contamination with metal ions or oxidizing agents.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Characterize Degradants: To confirm the identity of the new peaks, use LC-MS analysis. The mass difference between the parent peak and the new peaks can provide strong clues. For example, an increase of 16 amu often suggests N-oxide formation or hydroxylation. A mass increase of 18 amu (H₂O) is indicative of a hydrolysis product.
-
Q3: My compound seems to be stable as a solid, but stability is poor in DMSO stock solutions stored in the freezer. Why is this happening?
A3: While DMSO is an excellent solvent for many compounds, it is not entirely inert and can present issues during long-term storage, even when frozen.
-
Causality:
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can facilitate hydrolysis of your compound, even at low temperatures, albeit at a slower rate.
-
"Freeze-Thaw" Cycles: Repeatedly freezing and thawing DMSO stock solutions can accelerate degradation. As the DMSO freezes, solutes can become concentrated in the remaining liquid phase, potentially increasing reaction rates.
-
DMSO Degradation: Over time, DMSO itself can degrade, especially if exposed to light and air, forming impurities that could react with your compound.
-
-
Troubleshooting & Mitigation:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Aliquot Stock Solutions: Prepare your stock solution and immediately aliquot it into smaller, single-use volumes. This prevents the need for repeated freeze-thaw cycles of the main stock.
-
Inert Gas Overlay: Before sealing and freezing aliquots, consider flushing the vial headspace with an inert gas like argon or nitrogen to displace air and moisture.
-
Alternative Solvents: If instability in DMSO persists, consider other anhydrous, aprotic solvents like DMF or NMP for long-term storage. However, always check for compatibility with your downstream applications.
-
Part 2: Experimental Protocols & Data Presentation
To systematically assess the stability of your 5-(pyridin-3-yl)oxazole compound, a forced degradation study is essential. This involves intentionally exposing the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[8][9] The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradation products and validate that your analytical method can resolve them from the parent compound.[10]
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for hydrolytic, oxidative, and photolytic stress testing, in accordance with ICH Q1A(R2) and Q1B guidelines.[1][3][10][11]
1. Materials & Reagents:
-
5-(pyridin-3-yl)oxazole compound (API)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Buffers: 0.1 M Phosphate buffer (pH 7.0), 0.1 M Acetate buffer (pH 4.5)
-
Class A volumetric flasks and pipettes
-
Amber and clear HPLC vials
-
Photostability chamber compliant with ICH Q1B guidelines[1][12]
2. Stock Solution Preparation:
-
Prepare a primary stock solution of the compound at 1 mg/mL in ACN or MeOH.
3. Stress Conditions (Performed in parallel):
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 50 µg/mL. Store protected from light at 4°C.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to achieve a final compound concentration of 50 µg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the final analytical concentration with mobile phase.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M NaOH to achieve a final compound concentration of 50 µg/mL.
-
Incubate at room temperature (25°C). Note: Base hydrolysis is often much faster than acid hydrolysis.
-
Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to the final analytical concentration with mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂ to achieve a final compound concentration of 50 µg/mL.
-
Incubate at room temperature (25°C), protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) and analyze directly.
-
-
Photostability:
-
Prepare two solutions of the compound at 50 µg/mL in 50:50 ACN:Water in separate, chemically inert transparent containers (e.g., quartz or borosilicate glass).
-
Wrap one container completely in aluminum foil (this is the "dark control").
-
Expose both samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][12]
-
Analyze both the exposed sample and the dark control at the end of the exposure period.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
For each stressed sample, calculate the percentage of the parent compound remaining and the percentage of the total peak area corresponding to each new degradation product.
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for the analysis of 5-(pyridin-3-yl)oxazole compounds and their potential degradants.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this class of aromatic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | The acidic pH ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is crucial for a stability-indicating method to ensure that both polar and non-polar degradation products are eluted and resolved from the parent peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 260 nm | Pyridinyl-oxazole scaffolds typically have a strong UV absorbance around this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
Data Presentation: Example Forced Degradation Results
The results of the forced degradation study should be summarized in a clear table to allow for easy comparison of the compound's stability under different conditions.
| Stress Condition | Time | Parent Compound Remaining (%) | Degradant 1 (% Area) | Degradant 2 (% Area) |
| 0.1 M HCl, 60°C | 24 h | 85.2% | 12.1% (RRT 0.85) | 2.7% (RRT 0.91) |
| 0.1 M NaOH, 25°C | 4 h | 81.5% | 15.8% (RRT 0.85) | Not Detected |
| 3% H₂O₂, 25°C | 24 h | 92.1% | Not Detected | 7.9% (RRT 1.15) |
| Photostability (ICH Q1B) | - | 89.7% | 5.5% (RRT 0.95) | 4.8% (RRT 1.20) |
| Dark Control | - | 99.8% | Not Detected | Not Detected |
RRT = Relative Retention Time (to parent compound)
Part 3: Visualizations & Mechanistic Pathways
Visual diagrams are essential for understanding experimental workflows and potential chemical transformations.
Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive stability assessment study.
Potential Degradation Pathways
This diagram illustrates the most probable degradation pathways for a generic 5-(pyridin-3-yl)oxazole compound based on established chemical principles of the constituent rings.
References
-
PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.[Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.[Link]
-
ResearchGate. Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters.[Link]
-
American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update.[Link]
-
Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation.[Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.[Link]
-
Springer. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.[Link]
-
ResearchGate. Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.[Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products.[Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles.[Link]
-
Taylor & Francis Online. Oxazole – Knowledge and References.[Link]
-
PubMed. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.[Link]
-
PubMed. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.[Link]
-
National Center for Biotechnology Information. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos.[Link]
-
National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.[Link]
-
ResearchGate. Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.[Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]
-
National Center for Biotechnology Information. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation.[Link]
Sources
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
identification of byproducts in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we combine established chemical principles with practical, field-proven insights to ensure the successful execution of your experiments.
I. Overview of the Synthetic Pathway
The synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid typically involves a multi-step process. A common and effective route begins with the formation of a 2-cyano-5-(pyridin-3-yl)oxazole intermediate, followed by hydrolysis to the desired carboxylic acid. This pathway is favored for its accessibility of starting materials and generally good yields.
However, as with many heterocyclic syntheses, side reactions can occur, leading to a range of byproducts that can complicate purification and reduce the overall yield of the target compound. Understanding these potential pitfalls is the first step toward overcoming them.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to troubleshooting.
Question 1: My final product shows a significant amount of an unexpected amide byproduct. What is happening and how can I fix it?
Answer:
Causality: The presence of 5-(Pyridin-3-yl)oxazole-2-carboxamide as a byproduct is a clear indication of incomplete hydrolysis of the nitrile intermediate. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2][3] If the reaction conditions are not sufficiently forcing (e.g., reaction time is too short, temperature is too low, or the acid/base concentration is insufficient), the reaction can stall at the amide stage.[1][4]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Both acidic and basic hydrolysis of nitriles often require elevated temperatures (reflux) and extended reaction times to drive the reaction to completion.[5][6] Monitor the reaction by TLC or HPLC to ensure the disappearance of the amide intermediate.
-
Increase Concentration of Acid or Base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. For acidic hydrolysis, a strong acid like HCl is typically used.[2][5] For basic hydrolysis, a hydroxide base such as NaOH or KOH is common.[5] Increasing the molar excess of the catalyst can facilitate the conversion of the amide to the carboxylic acid.
-
Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often more effective for driving the reaction to the carboxylic acid.[1][2] The final step in the acidic mechanism, the protonation of the leaving ammonia, is irreversible and helps to push the equilibrium toward the desired product.[1]
Question 2: I'm observing a loss of the carboxylic acid group in my final product, resulting in 5-(pyridin-3-yl)oxazole. Why is this decarboxylation occurring?
Answer:
Causality: The decarboxylation of heteroaromatic carboxylic acids can be a significant side reaction, particularly under harsh thermal or acidic conditions. Azole carboxylic acids are known to be susceptible to decomposition via decarboxylation.[7] The stability of the resulting carbanion or the aromaticity of the decarboxylated product can drive this process.
Troubleshooting Steps:
-
Moderate Reaction Temperature: While heat is necessary for hydrolysis, excessive temperatures can promote decarboxylation. Optimize the temperature to be sufficient for hydrolysis without causing significant degradation of the product.
-
Control pH During Workup: During the neutralization of the reaction mixture (especially after basic hydrolysis), localized high concentrations of acid can lead to decarboxylation. It is recommended to cool the reaction mixture in an ice bath before slowly adding acid.[6]
-
Alternative Hydrolysis Methods: If thermal decarboxylation is a persistent issue, consider milder hydrolysis conditions. While slower, these methods can sometimes provide a cleaner product.
Question 3: My NMR spectrum is complex and shows unidentifiable aromatic signals. How can I identify these unknown byproducts?
Answer:
Causality: Complex NMR spectra often point to the presence of multiple, structurally related byproducts. In oxazole synthesis, these can arise from side reactions of the starting materials or rearrangement of intermediates. For instance, in a Robinson-Gabriel type synthesis, incomplete cyclization or side reactions of the acylamino ketone precursor can lead to various impurities.[8][9]
Troubleshooting Protocol: Byproduct Identification
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful technique for separating and identifying byproducts in complex mixtures.[10][11][12][13]
-
Method: Develop a gradient HPLC method using a C18 column to separate the components of your crude product.
-
Analysis: The mass spectrometer will provide the molecular weight of each separated component, which is crucial for proposing potential structures.[14] Fragmentation patterns from MS/MS analysis can provide further structural information.[11]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing you to determine the elemental composition of the byproducts.[15]
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help to piece together the structure of unknown compounds by revealing proton-proton and proton-carbon correlations.[16]
| Analytical Technique | Information Provided | Application in Byproduct Identification |
| HPLC-MS | Separation of components and their molecular weights.[10][11][12] | Isolate and obtain the mass of each impurity for initial structural hypothesis. |
| HRMS | Exact mass and elemental composition.[15] | Determine the molecular formula of the byproducts. |
| NMR Spectroscopy (1H, 13C, 2D) | Detailed structural information about the carbon-hydrogen framework.[14][17][18] | Elucidate the precise structure of the isolated byproducts. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying the final product, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid?
A1: Purification can typically be achieved by recrystallization. If significant amounts of byproducts are present, column chromatography on silica gel may be necessary. However, be aware that some oxazole derivatives can be unstable on silica gel.[19] In such cases, a "dry loading" technique, where the crude product is adsorbed onto a small amount of silica before being added to the column, can be beneficial.[19]
Q2: Are there alternative synthetic routes to 5-(Pyridin-3-yl)oxazole-2-carboxylic acid that might avoid some of these byproducts?
A2: Yes, several synthetic strategies for oxazoles have been developed. For instance, methods involving the direct C-H carboxylation of a pre-formed 5-(pyridin-3-yl)oxazole could be explored, although the stability of the carboxylic acid product remains a consideration.[7] Other routes might involve the cyclization of different precursors, such as the reaction of α-haloketones with amides (Bredereck reaction) or the Van Leusen oxazole synthesis.[9][20]
Q3: How can I confirm the presence of the carboxylic acid proton in my ¹H NMR spectrum, as it is sometimes broad or absent?
A3: The acidic proton of a carboxylic acid can exchange with residual water in the NMR solvent, leading to a broad signal or its complete disappearance.[18] To confirm its presence, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear.[18]
IV. Visualizing the Process
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: Main synthetic route to the target compound.
Caption: Formation of the amide byproduct.
Caption: Workflow for byproduct identification.
V. References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate.
-
Richling, E., Herderich, M., & Schreier, P. (1995). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). Chromatographia, 42(1-2), 7-11.
-
NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate.
-
Thomas, D., Sim, P. G., & Benoit, F. M. (1995). Comparison of HPLC-MS interfaces in the determination of heterocyclic polycyclic aromatic compounds. OSTI.GOV.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry.
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2020). Journal of Chromatography A.
-
Technical Support Center: Characterization of Oxazole Derivatives. (n.d.). Benchchem.
-
Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives. (n.d.). Benchchem.
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
-
N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. (2024). Analytical Chemistry.
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. (2024). STM Journals.
-
Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. (2014). The Journal of Organic Chemistry.
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Medium.
-
Qualitative Organic Analysis – Identification of an Unknown. (n.d.). LibreTexts.
-
Oxazole.pdf. (n.d.). CUTM Courseware.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
-
5-(Pyridin-3-yl)oxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (2021). ChemRxiv.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry.
-
A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. (2024). ResearchGate.
-
5-PYRIDIN-3-YL-OXAZOLE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
-
Hydrolysis of nitriles to carboxylic acids. (1970). Google Patents.
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar.
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
-
Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021). Google Patents.
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning.
-
Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. (2019). ResearchGate.
-
Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis.
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.
-
BP401T. (n.d.). COP Bela.
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences.
-
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (2006). PubMed.
-
5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid. (n.d.). J&K Scientific.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Comparison of HPLC-MS interfaces in the determination of heterocyclic polycyclic aromatic compounds (Conference) | OSTI.GOV [osti.gov]
- 13. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review » Article [journals.stmjournals.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Oxazole Ring Formation
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during oxazole ring formation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during oxazole synthesis.
Q1: My oxazole synthesis is resulting in a very low yield. What are the most likely causes?
Low yields are a frequent challenge in oxazole synthesis and can stem from several factors, depending on the specific synthetic route employed.
For Robinson-Gabriel Synthesis:
-
Incomplete Dehydration: The final step of this synthesis is a cyclodehydration, which can be inefficient if the dehydrating agent is weak, impure, or used in insufficient quantity.[1] Concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus pentoxide are common dehydrating agents.[1][2]
-
Poor Quality Starting Material: The purity of the initial 2-acylamino-ketone is critical. Impurities can interfere with the reaction, leading to side products and lower yields.[1]
-
Side Reactions: Harsh acidic conditions can lead to the degradation of either the starting material or the final oxazole product.[1]
For Van Leusen Oxazole Synthesis:
-
Inactive TosMIC: Tosylmethyl isocyanide (TosMIC) is a key reagent, and its quality is paramount. It can degrade over time, so using fresh or properly stored TosMIC is essential.[1][3]
-
Ineffective Base: The choice and quality of the base are crucial for the deprotonation of TosMIC. Potassium carbonate is common, but stronger bases like potassium tert-butoxide may be necessary for less reactive substrates.[4]
-
Incorrect Solvent: The solvent must be anhydrous, as water can quench the carbanion intermediate.[4]
Q2: I am observing the formation of multiple byproducts in my reaction. How can I identify and minimize them?
Byproduct formation is often due to the reactive nature of the intermediates and the specific reaction conditions.
Common Byproducts in Robinson-Gabriel Synthesis:
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities.[1]
-
Hydrolyzed Starting Material: The acidic conditions can cause hydrolysis of the amide bond in the starting material.[1]
-
Polymerization/Degradation Products: Highly reactive intermediates can polymerize or decompose under strong acid and high temperatures.[1]
Solutions:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress and the emergence of byproducts.[1]
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and the concentration of the dehydrating agent to minimize byproduct formation.[1]
Common Byproducts in Van Leusen Synthesis:
-
4-alkoxy-2-oxazoline: This can form when using an excess of a primary alcohol like methanol as the solvent.[4]
-
Self-condensation of the aldehyde: This can be promoted by the use of strong bases.[4]
Solutions:
-
Use a controlled amount of alcohol (typically 1-2 equivalents).[4]
-
Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.[4]
Q3: I'm struggling with the purification of my oxazole product. What are the best practices?
Purification of oxazoles can be challenging due to the presence of byproducts and unreacted starting materials.
-
Column Chromatography: This is the most common method for purifying oxazole derivatives. Silica gel is typically used, with a mixture of hexanes and ethyl acetate as the eluent.[4][5]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[5]
-
Washing with a Mild Base: In cases where acidic byproducts are present, such as p-toluenesulfinic acid from the Van Leusen synthesis, washing the organic layer with a mild aqueous base like sodium bicarbonate can help remove them.[5]
Detailed Troubleshooting Guides
This section provides a more in-depth look at troubleshooting specific oxazole synthesis methods, complete with experimental protocols and logical diagrams.
Guide 1: Optimizing the Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles from 2-acylamino-ketones.[6][7] The primary challenge in this synthesis is achieving efficient cyclodehydration while minimizing side reactions.[1][2]
Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Experimental Protocol: Screening Dehydrating Agents
-
Set up parallel reactions: In separate vials, place your 2-acylamino-ketone (1 eq).
-
Add different dehydrating agents: To each vial, add a different dehydrating agent (e.g., H₂SO₄, PPA, POCl₃, Burgess reagent).[1][6]
-
Monitor the reactions: Use TLC to monitor the progress of each reaction over time.
-
Analyze the results: Compare the product formation and byproduct profile for each dehydrating agent to identify the optimal one for your substrate.
| Dehydrating Agent | Typical Conditions | Notes |
| Conc. H₂SO₄ | 0°C to reflux | Strong acid, can cause degradation of sensitive substrates.[2] |
| Polyphosphoric Acid (PPA) | 100-150°C | Often gives higher yields than H₂SO₄.[2] |
| POCl₃ | Reflux in pyridine | Milder conditions, but can be difficult to handle. |
| Burgess Reagent | Reflux in THF | Mild and effective for acid-sensitive substrates.[1] |
Guide 2: Mastering the Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and TosMIC.[8][9][10] Success hinges on the quality of the reagents and the careful control of reaction conditions.[1][3]
Troubleshooting Workflow for Van Leusen Synthesis
Caption: Troubleshooting workflow for the Van Leusen synthesis.
Experimental Protocol: Optimizing Base and Solvent Conditions
-
Prepare a stock solution of your aldehyde and TosMIC in an anhydrous solvent (e.g., THF or DME).
-
Set up parallel reactions: In separate oven-dried vials under an inert atmosphere, add different bases (e.g., K₂CO₃, t-BuOK, DBU).
-
Add the stock solution: Add an aliquot of the stock solution to each vial.
-
Vary the solvent: For a given base, test different anhydrous solvents (e.g., THF, DME, CH₃CN).[11]
-
Monitor and analyze: Monitor the reactions by TLC and analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the optimal base/solvent combination.
| Base | Solvent | Temperature | Notes |
| K₂CO₃ | Methanol | Reflux | Common and effective for many substrates.[4] |
| t-BuOK | THF | -78°C to RT | Stronger base, useful for less reactive aldehydes. |
| DBU | CH₃CN | RT to 80°C | Non-nucleophilic strong base.[11] |
Guide 3: Navigating the Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[12][13] The key challenges are the handling of anhydrous HCl and the potential for side reactions.[12]
Troubleshooting Workflow for Fischer Synthesis
Caption: Troubleshooting workflow for the Fischer oxazole synthesis.
Experimental Protocol: Preparation and Use of Anhydrous HCl
-
Generation of Anhydrous HCl: Anhydrous HCl gas can be generated by adding concentrated sulfuric acid dropwise to solid sodium chloride. The gas is then passed through a drying tube containing anhydrous calcium chloride.
-
Reaction Setup: The reaction should be carried out in an oven-dried flask under a positive pressure of inert gas. The anhydrous HCl gas is bubbled through the reaction mixture, which is typically dissolved in dry ether.[12]
-
Monitoring: The reaction progress can be monitored by the precipitation of the oxazole hydrochloride salt.[12]
-
Work-up: The hydrochloride salt is collected by filtration and can be neutralized with a mild base (e.g., aqueous NaHCO₃) to yield the free oxazole.[12]
References
- BenchChem. (2025). Optimizing reaction conditions for amine-substituted oxazole synthesis. BenchChem.
- BenchChem. (2025).
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Le, T. N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
- AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings.
- BenchChem. (2025). Troubleshooting guide for oxazole synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
- Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline.
- National Institutes of Health. (2025).
- ResearchGate. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-3.
- Wikipedia. (n.d.). Van Leusen reaction. Wikipedia.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
- BenchChem. (2025). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
- National Institutes of Health. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
- Semantic Scholar. (n.d.). Fischer oxazole synthesis. Semantic Scholar.
- Wikipedia. (n.d.). Fischer oxazole synthesis. Wikipedia.
- NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry.
- Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia.
- CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware.
- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- CORE. (2006).
- YouTube. (2025). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. YouTube.
- Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.
- Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia.
- Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive.
- Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Semantic Scholar.
- ACS Publications. (n.d.). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
- ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis | Request PDF.
- National Institutes of Health. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Enhancing Pyridine Carboxylic Acid Synthesis
Welcome to the Technical Support Center for Pyridine Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the lab. Drawing upon established chemical principles and field-tested insights, this document provides in-depth solutions to enhance reaction efficiency, yield, and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, frequently encountered problems during the synthesis of pyridine carboxylic acids. Each issue is analyzed from a mechanistic standpoint to provide a robust and scientifically grounded solution.
Issue 1: Low Yield in Oxidation of Alkylpyridines
Question: My vapor-phase oxidation of β-picoline to nicotinic acid is resulting in a low yield. What are the likely causes and how can I improve the conversion?
Answer: Low yields in the vapor-phase oxidation of alkylpyridines are often traced back to suboptimal catalyst performance, inefficient reaction conditions, or reactor hotspots.[1] Let's break down the causality and optimization strategies.
Causality and Mechanistic Insight:
The catalytic vapor-phase oxidation of alkylpyridines, such as the conversion of picolines to their corresponding carboxylic acids, is a complex heterogeneously catalyzed reaction.[1] The process typically involves passing the alkylpyridine, air (as the oxidant), and water vapor over a solid catalyst bed at elevated temperatures.[1] The efficiency of this process hinges on several critical factors:
-
Catalyst Activity and Selectivity: Vanadium oxide-based catalysts, often supported on titanium dioxide or zirconium silicate, are commonly employed.[1] The catalyst's activity dictates the conversion rate, while its selectivity determines the proportion of the desired carboxylic acid versus side products like pyridine carboxaldehyde or complete combustion products (CO₂ and H₂O). Catalyst deactivation through sintering or poisoning can significantly reduce yield.
-
Reaction Temperature and Hotspots: The reaction is highly exothermic. Poor temperature control can lead to "hotspots" within the catalyst bed, causing over-oxidation and a decrease in selectivity for the desired product.[1] Conversely, a temperature that is too low will result in incomplete conversion.
-
Molar Ratios of Reactants: The molar ratios of oxygen to alkylpyridine and water to alkylpyridine are critical.[1] An insufficient amount of oxygen can lead to incomplete oxidation, while an excess can promote unwanted side reactions. Water vapor acts as a heat sink and helps to moderate the reaction temperature.[1]
Troubleshooting and Optimization Protocol:
-
Catalyst Evaluation:
-
Verify Catalyst Composition: Ensure you are using a suitable catalyst, such as vanadium oxide on a titania support.[1] The mole ratio of V₂O₅ to TiO₂ and any promoters is crucial.
-
Check for Deactivation: If the catalyst has been used previously, consider regeneration or replacement. High temperatures can cause the catalyst to lose surface area and activity.
-
-
Reaction Condition Optimization:
-
Temperature Profile: Carefully monitor and control the temperature across the catalyst bed. Aim for a uniform temperature profile within the optimal range for your specific catalyst, typically between 250-350°C.[1][2]
-
Molar Ratios: Systematically vary the molar ratios of air and water vapor to the alkylpyridine feed. A typical starting point is a high excess of air and water.[1]
-
Space Velocity: Adjust the weight hourly space velocity (WHSV) to optimize the contact time of the reactants with the catalyst.[1]
-
-
Reactor Design:
Issue 2: Unwanted Decarboxylation of Picolinic Acid
Question: I am observing significant decarboxylation of my picolinic acid (2-pyridinecarboxylic acid) product during my reaction workup at elevated temperatures. How can I prevent this?
Answer: The thermal instability of picolinic acid compared to its isomers, nicotinic acid (3-position) and isonicotinic acid (4-position), is a well-documented issue.[3] This problem is rooted in the proximity of the carboxylic acid group to the ring nitrogen.
Causality and Mechanistic Insight:
The ease of decarboxylation in picolinic acid is attributed to its ability to form a stable zwitterionic intermediate, which facilitates the loss of carbon dioxide.[3] High temperatures provide the activation energy for this process. The stability trend is generally: Nicotinic acid > Isonicotinic acid > Picolinic acid.[3] Decarboxylation can become a significant side reaction at temperatures above 150°C for picolinic acid.[3]
Troubleshooting and Optimization Protocol:
-
Temperature Control During Workup:
-
Avoid excessive heating during solvent removal or crystallization steps. Utilize rotary evaporation under reduced pressure to lower the boiling point of your solvent.
-
If purification by crystallization is necessary, choose a solvent system that allows for crystallization at or near room temperature.
-
-
pH Adjustment:
-
During aqueous extractions, carefully control the pH. Adjusting the pH to the isoelectric point of the specific pyridine carboxylic acid can induce precipitation, allowing for isolation without the need for high-temperature evaporation.[2]
-
-
Alternative Purification Methods:
-
Consider non-thermal purification techniques such as column chromatography if your product is amenable to it.
-
Issue 3: Side Reactions and Impurities in Liquid-Phase Oxidations
Question: My liquid-phase oxidation of 3-methylpyridine using nitric acid is producing significant byproducts, making purification difficult. How can I improve the selectivity of this reaction?
Answer: Liquid-phase oxidations, particularly with strong oxidizing agents like nitric acid, can be prone to side reactions, leading to a complex product mixture.[1][4] Improving selectivity requires careful control of reaction parameters and consideration of the reaction medium.
Causality and Mechanistic Insight:
The use of strong oxidants like nitric acid can lead to over-oxidation and the formation of various byproducts.[1][4] In industrial settings, this can also lead to the formation of salts and wastewater streams that require treatment.[5] For instance, in the ozonolysis of substituted quinolines to produce pyridinecarboxylic acids, trace amounts of iron from stainless steel reactors can catalyze the formation of alkylated byproducts that are difficult to remove.[6]
Troubleshooting and Optimization Protocol:
-
Control of Reaction Parameters:
-
Temperature and Pressure: These reactions are often run at elevated temperatures and pressures.[2] Precise control is essential to minimize side reactions.
-
Concentration of Oxidant: Using a large excess of the oxidizing agent can drive the reaction to completion but may also increase the rate of side reactions.[2] Experiment with varying the concentration of nitric acid to find an optimal balance.
-
-
Catalyst Selection:
-
For some liquid-phase oxidations, catalysts can improve selectivity. For example, in bromide-free liquid-phase oxidations, cobalt and manganese acetates have been used.[1]
-
-
Alternative Oxidation Systems:
-
Consider milder or more selective oxidizing agents. For example, processes using hydrogen peroxide with a manganese bromide catalyst under supercritical conditions have shown good selectivity for nicotinic acid.[5]
-
Biocatalytic methods, using microorganisms or isolated enzymes like nitrilases, offer a highly selective and environmentally friendly alternative for the synthesis of nicotinic acid from 3-cyanopyridine.[7][8][9]
-
-
Purification Strategy:
-
After the reaction, a common purification technique involves adjusting the nitric acid concentration to precipitate the pyridine carboxylic acid as a crystalline hydronitrate.[2] This can be a highly selective method for isolating the desired product. The pH of an aqueous solution of the hydronitrate is then adjusted with a basic starting material to the isoelectric point to precipitate the pure pyridine carboxylic acid.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to pyridine carboxylic acids?
A1: The primary industrial methods for producing pyridine carboxylic acids involve the oxidation of alkylpyridines.[1][4] This can be achieved through:
-
Vapor-phase catalytic oxidation: This is a common industrial method that uses air as the oxidant over a solid catalyst.[1]
-
Liquid-phase oxidation: This method often employs strong oxidizing agents like nitric acid or potassium permanganate.[1][10]
-
Biocatalysis: An increasingly popular and "green" approach involves the use of enzymes or whole-cell microorganisms to convert precursors like cyanopyridines to the corresponding carboxylic acids.[7][8][9]
Other laboratory-scale syntheses include cycloaddition reactions and functionalization of the pyridine ring.[11]
Q2: How does the choice of solvent affect my reaction?
A2: The solvent can play a crucial role in reaction efficiency. For instance, in some multi-component reactions catalyzed by pyridine-2-carboxylic acid, ethanol was found to give a better product yield than water.[12] In liquid-phase oxidations, water is often used as the solvent.[1] The choice of solvent can also be critical during product isolation, such as in extraction processes.[13]
Q3: Can pyridine carboxylic acids themselves be used as catalysts?
A3: Yes, pyridine-2-carboxylic acid has been shown to be an effective and recyclable catalyst for the synthesis of other complex organic molecules, such as pyrazolo[3,4-b]quinolinones.[14][15] Its catalytic efficiency is comparable to its 3- and 4-isomers in some cases.[15]
Q4: What is the best way to purify my pyridine carboxylic acid product?
A4: The optimal purification method depends on the scale of your reaction and the nature of the impurities. Common methods include:
-
Crystallization: This is a widely used technique for industrial-scale production. It often involves adjusting the pH of the solution to the isoelectric point of the acid to induce precipitation.[2] In some cases, the product is first crystallized as a hydronitrate salt from the reaction mixture.[2]
-
Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture. The choice of solvent is critical for extraction efficiency.[13]
-
Chromatography: For smaller-scale reactions or when high purity is required, column chromatography can be an effective method.[16]
Q5: Are there any safety concerns I should be aware of when running high-temperature oxidations?
A5: Yes, high-temperature oxidations, especially on a large scale, can be hazardous if not properly controlled. The primary concern is the potential for runaway reactions due to the exothermic nature of the oxidation.[1] This can lead to a rapid increase in temperature and pressure. It is crucial to have robust temperature control systems and to operate within established safe parameters for temperature, pressure, and reactant concentrations.[1]
Quantitative Data Summary
| Parameter | Typical Range | Application | Reference |
| Vapor-Phase Oxidation Temp. | 250 - 350 °C | Oxidation of alkylpyridines | [1][2] |
| Picolinic Acid Decarboxylation | > 150 °C | Thermal decomposition | [3] |
| Liquid-Phase Oxidation Temp. | 75 - 300 °C | Oxidation with nitric acid | [1][4] |
| Catalyst Loading (Fe₃O₄–PYCA) | 15 mol % | Tetrahydrobenzo[b]pyran synthesis | [17] |
| Catalyst Loading (P2CA) | 10 mol % | Pyrazolo[3,4-b]quinolinone synthesis | [12][15] |
References
-
Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499–35504. [Link]
-
Synthesis and characterization of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions. (2018). Polycyclic Aromatic Compounds, 38(4), 301-313. [Link]
- Process for producing pyridine carboxylic acids. (2012).
- Process for the production of pyridine carboxylic acids. (1972).
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). National Institutes of Health. [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). ResearchGate. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Catalytic process for production of pyridine carboxylic acid amides. (2015).
- Method for producing substituted pyridine-carboxylic acids. (2002).
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). PubMed. [Link]
- Process For Producing Pyridine Carbocyxlic Acids. (2012).
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. (2009). Journal of Chemical & Engineering Data, 54(4), 1266–1271. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules, 26(15), 4475. [Link]
- Process for producing pyridine carboxylic acids. (2014).
- The synthetic method of 2-pyridine carboxylic acid. (2009).
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
Sources
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]
- 7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 10. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 16. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic building block. The content is structured in a question-and-answer format to provide direct and actionable solutions to potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid?
A1: A robust and scalable approach involves a three-step synthesis starting from commercially available 3-acetylpyridine. This route is based on the well-established Hantzsch oxazole synthesis, which offers good predictability and control over reaction parameters.
The proposed pathway is as follows:
-
α-Bromination: Electrophilic bromination of 3-acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-3-yl)ethan-1-one hydrobromide.
-
Cyclocondensation: Reaction of the α-bromoketone with methyl oxamate to form the oxazole ring, yielding methyl 5-(pyridin-3-yl)oxazole-2-carboxylate.
-
Saponification: Hydrolysis of the methyl ester to the final target molecule, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
This multi-step approach allows for purification at intermediate stages, which is critical for achieving high purity of the final product on a larger scale.
Caption: Proposed three-step synthetic workflow for the target molecule.
Q2: What are the critical process parameters to control during the α-bromination of 3-acetylpyridine?
A2: The α-bromination step is crucial and potentially hazardous if not controlled properly. The key is to manage the exothermic reaction and prevent the formation of undesired byproducts.
| Parameter | Recommended Control | Rationale & Justification |
| Solvent | Acetic Acid or HBr (48% aq.) | Provides a polar, acidic medium that facilitates enolization and subsequent reaction with bromine. Using HBr as the solvent also ensures the pyridine nitrogen is protonated, preventing it from reacting with Br₂. |
| Temperature | 0–15 °C during Br₂ addition | The reaction is highly exothermic. Maintaining a low temperature minimizes the formation of di-brominated and other side products and ensures better process safety. |
| Reagent Stoichiometry | 1.0–1.05 equivalents of Br₂ | Using a slight excess of bromine ensures complete conversion of the starting material. A large excess can lead to over-bromination. |
| Addition Rate | Slow, dropwise addition of Br₂ | Prevents temperature spikes and localized high concentrations of bromine, ensuring selective mono-bromination. |
| Post-Reaction | Quenching with Na₂S₂O₃ or NaHSO₃ | Neutralizes any unreacted bromine, which is essential for safe handling and workup. |
Q3: How should I monitor the cyclocondensation and saponification reactions?
A3: For scale-up processes, reliable in-process controls (IPCs) are essential. Thin-Layer Chromatography (TLC) is suitable for initial lab-scale development, but High-Performance Liquid Chromatography (HPLC) is recommended for larger scales due to its superior accuracy and quantitative capabilities.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. The acid helps to sharpen peaks by protonating the pyridine nitrogen.
-
Detection: UV at 254 nm and 280 nm.
By tracking the disappearance of the starting material and the appearance of the product, you can accurately determine the reaction endpoint, preventing incomplete conversion or byproduct formation from extended reaction times.
Troubleshooting Guide
Problem 1: Low yields and byproduct formation (e.g., di-bromination) in the bromination of 3-acetylpyridine.
Cause: This issue typically stems from poor temperature control or incorrect stoichiometry. The reaction is highly exothermic, and temperature spikes can accelerate side reactions.
Solution Pathway:
-
Verify Temperature Control: Ensure your reactor's cooling system is adequate for the scale. The internal temperature, not the bath temperature, should be monitored and maintained below 15 °C during the addition of bromine.
-
Optimize Addition Rate: Add the bromine solution subsurface (if possible) and at a slow, controlled rate to dissipate heat effectively and avoid localized "hot spots."
-
Use HBr as Solvent: Conducting the reaction in 48% aqueous HBr can provide better selectivity. The pyridine nitrogen is protonated, deactivating the ring towards electrophilic attack and ensuring the reaction occurs at the α-carbon.
-
Isolate as the Salt: The product, 2-bromo-1-(pyridin-3-yl)ethan-1-one, is often isolated as its hydrobromide salt, which tends to be a stable, crystalline solid that can be easily filtered and washed, simplifying purification.
strategies to prevent decarboxylation of pyridine carboxylic acids.
Welcome to the Technical Support Center for Pyridine Carboxylic Acid Stability. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile compounds. Unwanted decarboxylation is a frequent and frustrating challenge that can lead to low yields, impure products, and failed experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose, troubleshoot, and, most importantly, prevent this problematic side reaction.
Understanding the "Why": The Mechanism of Decarboxylation
Before troubleshooting, it's crucial to understand the underlying chemical mechanism driving the decarboxylation of pyridine carboxylic acids. The stability of these compounds is highly dependent on the position of the carboxyl group on the pyridine ring.
The isomers are:
-
Picolinic Acid (2-pyridinecarboxylic acid)
-
Nicotinic Acid (3-pyridinecarboxylic acid)
-
Isonicotinic Acid (4-pyridinecarboxylic acid)
Of these, picolinic acid is by far the most susceptible to decarboxylation .[1] This is due to the proximity of the carboxylic acid to the ring nitrogen, which allows it to form a stabilized zwitterionic intermediate. This intermediate readily loses carbon dioxide, often through a six-membered ring transition state, in a process known as the Hammick reaction.[1][2] Nicotinic and isonicotinic acids lack this structural advantage and are therefore significantly more thermally stable.[1][3]
The decarboxylation of picolinic acid is believed to proceed through the formation of a zwitterion, which then expels CO₂ to form a reactive ylide or carbene intermediate.[2][4] This intermediate is then protonated by a source in the reaction medium to yield pyridine.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving pyridine carboxylic acids.
Q: My reaction with picolinic acid is giving very low yields, and I'm isolating pyridine as a major byproduct. What is happening?
A: You are almost certainly observing thermal decarboxylation. Picolinic acid's structure makes it uniquely unstable at elevated temperatures. The proximity of the nitrogen atom facilitates the loss of CO₂, a pathway not available to the more stable nicotinic (3-position) and isonicotinic (4-position) acid isomers.[1] For picolinic acid, significant decarboxylation can occur at temperatures above 150°C.[1]
-
Causality: The reaction provides the necessary activation energy for the Hammick mechanism to proceed, converting your starting material into pyridine.
-
Solution: The primary solution is rigorous temperature control. If the desired reaction requires high temperatures, you must consider alternative strategies such as using a protecting group for the carboxylic acid (see protocols below).
Q: Does the pH of my aqueous reaction medium affect the stability of my pyridine carboxylic acid?
A: Yes, pH is a critical factor. The rate of decarboxylation for picolinic acid is highly pH-dependent. The maximum rate of decarboxylation occurs near the molecule's isoelectric point, where the zwitterionic form is most prevalent.[4] Adjusting the pH away from this point—either more acidic or more basic—will decrease the concentration of the reactive zwitterion and slow the rate of decarboxylation.[4]
-
Causality: The zwitterion is the key intermediate for decarboxylation.[3][4] At low pH, the carboxyl group is protonated and less likely to be lost. At high pH, the nitrogen is not protonated, disrupting the formation of the crucial zwitterionic intermediate. The picolinate anion, however, can still decarboxylate, especially in the presence of water which can act as a proton donor.[5][6]
-
Solution: Buffer your reaction at a pH that is far from the isoelectric point of your specific pyridine carboxylic acid.
Q: I'm using a 3-substituted picolinic acid, and it seems to be decarboxylating even faster than the parent compound. Why would a substituent make it less stable?
A: This is a well-documented phenomenon where both electron-donating and electron-withdrawing substituents at the 3-position can accelerate the decarboxylation of the acidic form of picolinic acid.[5][6] This is thought to be a steric effect.
-
Causality: The substituent at the 3-position can sterically interfere with the carboxyl group at the 2-position, forcing it out of plane with the pyridine ring.[5][6] This twisting reduces the bond order between the carboxyl carbon and the ring, weakening it and making it easier to break. Interestingly, for the anionic (deprotonated) form, these same substituents tend to inhibit decarboxylation.[5][6]
-
Solution: If you must work with a 3-substituted picolinic acid at high temperatures, converting it to its anionic form (by using a base) may improve stability. Alternatively, protecting the carboxyl group is the most robust strategy.
Preventative Strategies & Protocols
Proactive measures are the most effective way to manage decarboxylation. Here are several strategies you can implement.
Strategy 1: Rigorous Temperature Control
The simplest method of prevention is to conduct the reaction at the lowest possible temperature that allows the desired transformation to proceed.
| Compound | Relative Stability | Notes |
| Picolinic Acid | Least Stable | Significant decarboxylation can occur >150°C.[1] |
| Isonicotinic Acid | More Stable | Generally stable under conditions that degrade picolinic acid. |
| Nicotinic Acid | Most Stable | Very stable; decarboxylation often requires very high heat and a catalyst.[1][7][8] |
Strategy 2: Chemical Protection of the Carboxyl Group
For reactions that demand harsh conditions (e.g., high heat, strong base/acid), protecting the carboxylic acid as an ester is the most reliable prevention strategy. This modification physically blocks the formation of the zwitterionic intermediate required for decarboxylation.
Experimental Protocol: Methyl Ester Protection (Fischer Esterification)
This protocol is suitable for robust pyridine carboxylic acids.
-
Setup: Suspend the pyridine carboxylic acid (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography or recrystallization.
Experimental Protocol: Ester Deprotection (Saponification)
-
Setup: Dissolve the pyridine carboxylic ester (1.0 eq) in a mixture of THF/water or methanol/water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 2-5 eq) and stir the mixture at room temperature or with gentle heating (40-60°C). Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4.[9][10]
-
Isolation: The pyridine carboxylic acid product will often precipitate out of the solution. Collect the solid by filtration. If it remains dissolved, extract with an appropriate organic solvent.
Strategy 3: Inhibition with Divalent Metal Ions
For some applications, the addition of certain metal salts can inhibit the rate of decarboxylation.
-
Mechanism: Divalent metal ions such as Cu²⁺, Mg²⁺, and Mn²⁺ have been shown to inhibit the decarboxylation of picolinic acid.[6] The exact mechanism is not fully elucidated but may involve coordination with the carboxylate and/or the nitrogen atom, preventing the formation of the required transition state.
-
Protocol: This strategy is highly context-dependent. If compatible with your reaction chemistry, consider adding a stoichiometric or sub-stoichiometric amount of a salt like MgCl₂ or MnCl₂ to the reaction mixture. A small-scale pilot reaction is essential to test for compatibility and effectiveness.
FAQs
Q1: In what order do the pyridine monocarboxylic acid isomers rank for thermal stability? A1: The stability to thermal decarboxylation follows this trend: Nicotinic acid (most stable) > Isonicotinic acid > Picolinic acid (least stable).[1]
Q2: Are there any specific catalysts I should avoid that might accelerate decarboxylation? A2: Yes. While some metal ions can be inhibitory, copper compounds are well-known to facilitate decarboxylation, often via the formation of carboxylate complexes.[7][8][11] Unless you are intentionally performing a decarboxylative coupling reaction, avoid copper catalysts when working with thermally sensitive pyridine carboxylic acids.
Q3: My compound is sensitive to acid. Is there a milder way to protect the carboxylic acid? A3: Absolutely. For acid-sensitive substrates, avoid Fischer esterification. Instead, you can use milder methods. One common approach is to first convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetonitrile.
Q4: Will running my reaction in a non-aqueous solvent prevent decarboxylation? A4: Not necessarily. The primary driver for picolinic acid decarboxylation is thermal energy. While water has been shown to play a critical role in the decarboxylation of the anionic form (picolinate), the neutral zwitterionic form can still decarboxylate in non-aqueous solvents.[5][6] In fact, high-boiling organic solvents like p-cymene have been used specifically to promote decarboxylation in the Hammick reaction.[2] Therefore, temperature control remains the most critical factor regardless of the solvent.
References
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
-
Murray, A., & Langham, W. (1952). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 74(24), 6289–6292. Available from: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. Available from: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available from: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(1), 394-414. Available from: [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link]
-
Dunn, G. E., & Scott, A. I. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. Available from: [Link]
- Zhang, Z., & Zhang, Y. (2010). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Patsnap Eureka.
-
Gołdyn, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(30), 5072-5083. Available from: [Link]
-
user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]
-
vibzzlab. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. Available from: [Link]
-
Mainka, H., et al. (2021). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. Available from: [Link]
-
Sciencemadness Wiki. (2021). Niacin. Retrieved from [Link]
- Kulkarni, S. J., et al. (2013). Process for producing pyridine carboxylic acids. Google Patents.
-
Chen, Y., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry, 87(3), 1838–1846. Available from: [Link]
-
Allan, J. R., et al. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta, 153, 249–256. Available from: [Link]
- Zhang, Z., & Zhang, Y. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.
-
Wang, Y., et al. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. Pharmaceutical Research, 39(8), 1867–1877. Available from: [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Liu, J., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(22), 4068-4074. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique structural elucidation challenge due to the confluence of two distinct aromatic systems—a pyridine and an oxazole ring—linked to a carboxylic acid moiety. This guide provides an in-depth comparison of analytical techniques for the robust structural confirmation of this molecule, grounded in practical insights and experimental data.
The Imperative of Multi-Modal Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a specific lens through which to view the molecule's architecture. A comprehensive and trustworthy structural assignment can only be achieved by integrating complementary data from multiple orthogonal techniques. This guide will focus on a suite of powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also briefly touch upon X-ray Crystallography and Elemental Analysis as definitive methods for ultimate confirmation.
Core Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
In the ¹H NMR spectrum of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, we anticipate distinct signals for the protons on the pyridine and oxazole rings, as well as the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
-
Pyridine Ring Protons: The four protons on the pyridine ring will appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom and the oxazole ring.
-
Oxazole Ring Proton: The single proton on the oxazole ring will likely appear as a singlet in the aromatic region, with its chemical shift influenced by the adjacent pyridine ring and carboxylic acid.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will present as a broad singlet, typically in the downfield region of the spectrum (δ 10-13 ppm), and its position can be concentration and solvent-dependent.
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Pyridine and Oxazole Carbons: The carbon atoms of both heterocyclic rings will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to nitrogen atoms will be more deshielded.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ 160-185 ppm).
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the molecular structure. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition with high accuracy.
For 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (C₉H₆N₂O₃), the expected exact mass can be calculated. The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and potential cleavages of the oxazole ring.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands.
-
C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the pyridine and oxazole rings.
-
C-O Stretches: Bands in the fingerprint region (below 1500 cm⁻¹) will correspond to various C-O and C-N stretching and bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyridine and oxazole rings is expected to give rise to characteristic absorption bands in the UV region (typically 200-400 nm). The position and intensity of these bands can be influenced by the solvent polarity.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, stereochemistry. | Provides detailed structural information. | Can have complex spectra for molecules with many overlapping signals. |
| ¹³C NMR | Number of unique carbons, types of carbon atoms (sp³, sp², sp). | Complements ¹H NMR, good for identifying carbonyls and quaternary carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| HRMS | Exact molecular weight, elemental composition, fragmentation patterns. | Highly sensitive and accurate for molecular formula determination. | Does not provide information on connectivity or stereochemistry. |
| FTIR | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular skeleton. |
| UV-Vis | Information about conjugated systems and electronic transitions. | Simple, quantitative for concentration determination. | Provides limited structural information, broad absorption bands. |
| X-ray Cryst. | Definitive 3D structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Elem. Analysis | Percentage composition of elements (C, H, N). | Confirms the elemental formula. | Does not provide structural information. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. Ensure the instrument is calibrated to provide high mass accuracy.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Step-by-Step Methodology:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid 5-(Pyridin-3-yl)oxazole-2-carboxylic acid directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a range of approximately 200-800 nm.
Visualizing the Workflow
Caption: A logical workflow for the comprehensive structural confirmation of a novel compound.
Predicted Spectroscopic Data Summary
Based on the analysis of similar structures, the following is a summary of the expected spectroscopic data for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
| Parameter | Predicted Value |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (br s, 1H, COOH), ~9.2 (s, 1H, Py-H), ~8.8 (d, 1H, Py-H), ~8.4 (d, 1H, Py-H), ~7.8 (s, 1H, Oxazole-H), ~7.6 (dd, 1H, Py-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~162 (C=O), ~155-120 (Aromatic C), ~150 (Oxazole C-O) |
| HRMS (ESI) | m/z: Calculated for C₉H₇N₂O₃ [M+H]⁺: 191.0451; Found: [Value to be determined experimentally] |
| FTIR (ATR) | ν (cm⁻¹): ~3100-2500 (O-H), ~1720 (C=O), ~1600 (C=N), ~1550 (C=C) |
| UV-Vis (Methanol) | λmax (nm): ~260, ~310 |
Conclusion
The structural confirmation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid necessitates a multi-faceted analytical approach. While NMR and high-resolution mass spectrometry form the backbone of the elucidation process by providing detailed skeletal and compositional information, IR and UV-Vis spectroscopy offer rapid and valuable confirmation of key functional groups and electronic properties. For unequivocal proof of structure, particularly stereochemistry in chiral analogs, single-crystal X-ray diffraction remains the gold standard. By judiciously applying and integrating the data from these techniques, researchers can confidently and robustly characterize this and other novel heterocyclic compounds, paving the way for their further investigation and potential application in drug discovery and development.
References
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.[Link]
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. National Institutes of Health.[Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.[Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library.[Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. National Institutes of Health.[Link]
-
Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate.[Link]
-
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.[Link]
A Framework for the Characterization and Comparative Analysis of Novel Kinase Inhibitors: A Case Study of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a case study. In the absence of extensive public data on this specific molecule, we will outline the essential experimental workflows required to characterize its activity and benchmark it against established inhibitors. For this purpose, we will use the well-characterized BCR-ABL kinase, a critical target in chronic myeloid leukemia (CML), and its pioneering inhibitors, Imatinib and Dasatinib, as our reference compounds.
The objective is to equip researchers and drug development professionals with the rationale and detailed methodologies for assessing a new chemical entity's potency, selectivity, and cellular efficacy, thereby enabling data-driven decisions in the early stages of drug discovery.
Introduction to the Scientific Challenge: From Hit to Lead
The journey of a kinase inhibitor from a screening hit to a viable lead candidate is paved with rigorous quantitative comparisons. The fundamental questions we seek to answer are: How potent is our compound? How selective is it? And does its biochemical activity translate into the desired effect in a cellular context?
Our compound of interest, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, represents a novel chemical scaffold. Its potential as a kinase inhibitor must be systematically unveiled. We will compare its hypothetical performance metrics against Imatinib, a first-generation ATP-competitive inhibitor that targets the inactive conformation of the ABL kinase domain, and Dasatinib, a second-generation inhibitor known for its high potency and ability to target multiple kinase conformations.
Foundational Analysis: Biochemical Potency and Target Engagement
The first step is to determine if and how strongly our compound interacts with its intended target. This is typically achieved through in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Objective: To quantify the concentration of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid required to inhibit 50% of BCR-ABL kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human ABL1 kinase (active)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP (Adenosine triphosphate)
-
Test compounds: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, Imatinib, Dasatinib (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 1 nM).
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. The ATP concentration should be at or near its Km value for the kinase to ensure a sensitive assay for ATP-competitive inhibitors.
-
Add 2 µL of the ABL1 kinase enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the remaining kinase activity by detecting the amount of ADP produced, following the manufacturer's protocol for the ADP-Glo™ assay. Luminescence is read on a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Comparative Biochemical Data
The table below presents hypothetical data for our test compound alongside established literature values for Imatinib and Dasatinib against the BCR-ABL kinase.
| Compound | Target Kinase | IC50 (nM) | Mechanism of Action |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | BCR-ABL | 50 nM (Hypothetical) | To be determined (Assumed ATP-competitive) |
| Imatinib | BCR-ABL | 250-600 nM | Binds to the inactive (DFG-out) conformation |
| Dasatinib | BCR-ABL | <1 nM | Binds to multiple conformations, including active |
Interpretation: In our hypothetical scenario, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid demonstrates potent inhibition of BCR-ABL, stronger than the first-generation inhibitor Imatinib but less potent than the second-generation inhibitor Dasatinib. This initial result would justify further investigation into its cellular activity and selectivity.
Cellular Efficacy: Translating Biochemical Potency to Biological Effect
A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay
Objective: To determine the effect of the inhibitors on the proliferation of CML cells that are dependent on BCR-ABL activity (e.g., K562 cell line).
Methodology:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed K562 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with the compounds over a range of concentrations for 72 hours. Include a DMSO-only vehicle control.
-
After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay to quantify the number of viable cells.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Protocol: Target Engagement via Western Blot
Objective: To confirm that the inhibitor is hitting its intended target in cells by assessing the phosphorylation status of the kinase and its downstream substrates.
Methodology:
-
Cell Treatment and Lysis:
-
Treat K562 cells with various concentrations of the inhibitors for a short period (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight. Key antibodies include:
-
Phospho-BCR-ABL (p-ABL)
-
Total BCR-ABL
-
Phospho-STAT5 (p-STAT5), a downstream substrate
-
Total STAT5
-
A loading control like GAPDH or β-Actin.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Comparative Cellular Data
| Compound | Cell Line | GI50 (nM) | Effect on p-ABL (Western Blot) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | K562 | 150 nM (Hypothetical) | Dose-dependent decrease in phosphorylation (Hypothetical) |
| Imatinib | K562 | 200-500 nM | Dose-dependent decrease in phosphorylation |
| Dasatinib | K562 | 1-5 nM | Potent, dose-dependent decrease in phosphorylation |
Interpretation: The hypothetical cellular data suggests our compound retains good activity in a cellular context, inhibiting proliferation and reducing the phosphorylation of its target. The rightward shift from the biochemical IC50 (50 nM) to the cellular GI50 (150 nM) is common and can be attributed to factors like cell membrane permeability, protein binding, and cellular ATP concentrations.
Visualizing the Mechanism and Workflow
Understanding the underlying biological pathways and experimental logic is crucial for interpreting results.
BCR-ABL Signaling Pathway
The diagram below illustrates the central role of BCR-ABL in driving CML cell proliferation and survival, and the points of intervention for kinase inhibitors.
Caption: Simplified BCR-ABL signaling pathway in CML.
Experimental Workflow for Inhibitor Characterization
This workflow provides a logical progression from initial biochemical screening to cellular validation.
Caption: Preclinical workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
This guide has outlined a foundational strategy for characterizing a novel kinase inhibitor, using 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a hypothetical candidate. Based on our assumed but plausible data, the compound shows promise with potent biochemical and cellular activity against BCR-ABL, warranting further development.
The critical next steps in a real-world scenario would include:
-
Kinome Profiling: Assessing the selectivity of the compound by screening it against a broad panel of kinases. High selectivity is often desirable to minimize off-target effects.
-
Resistance Profiling: Testing the inhibitor against clinically relevant mutations in the BCR-ABL kinase domain that confer resistance to existing therapies like Imatinib.
-
In Vivo Studies: Evaluating the compound's pharmacokinetic properties (ADME) and its efficacy in animal models of CML.
By following a systematic and comparative approach, researchers can build a comprehensive data package to robustly evaluate the therapeutic potential of new chemical entities in the competitive landscape of kinase inhibitor drug discovery.
References
-
Title: Imatinib: A Breakthrough in Targeted Cancer Therapy. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: Dasatinib: a potent and selective inhibitor of wild-type and imatinib-resistant BCR-ABL. Source: Proceedings of the National Academy of Sciences. URL: [Link]
-
Title: The Bcr-Abl tyrosine kinase inhibitor STI571 selectively inhibits growth of Bcr-Abl-positive cells. Source: Blood. URL: [Link]
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and disrupts the interaction of p130Cas and CrkL in an Abl-independent manner. Source: Blood. URL: [Link]
-
Title: Efficacy of dasatinib (BMS-354825) in vitro against imatinib-resistant BCR-ABL mutants. Source: Blood. URL: [Link]
A Comparative Guide to the Biological Activity of 5-(Pyridin-3-yl)oxazole Isomers
Introduction: The Strategic Importance of Isomerism in Drug Design
In the landscape of medicinal chemistry, nitrogen-based heterocycles are foundational scaffolds for a vast array of therapeutic agents.[1][2] Their structural diversity and unique electronic properties allow for the fine-tuning of molecular attributes essential for drug efficacy, such as solubility, target binding, and metabolic stability.[1] Among these, the oxazole ring is a prominent five-membered heterocycle, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6][7]
When an oxazole scaffold is coupled with a pyridine ring, another critical heterocyclic pharmacophore, the resulting molecule's biological profile is significantly influenced by the positional isomerism of the pyridine nitrogen. The orientation of the nitrogen atom—whether at the 2, 3, or 4-position—alters the molecule's electrostatic potential, hydrogen bonding capabilities, and overall three-dimensional shape.[5][8] This guide provides a comparative analysis of the biological activities of 5-(pyridin-3-yl)oxazole isomers and related structures, synthesizing experimental data to illuminate the profound impact of isomeric variations on pharmacological outcomes. We will delve into structure-activity relationships (SAR), detailed experimental protocols, and quantitative data to offer researchers and drug development professionals a comprehensive resource for leveraging isomeric diversity in the pursuit of novel therapeutics.
The Isomeric Landscape: How Structure Dictates Function
The core structure of a 5-(pyridin-yl)oxazole consists of a pyridine ring linked to an oxazole ring at the 5-position. The key distinction between its isomers lies in the position of the nitrogen atom within the pyridine ring.
Caption: Positional isomers of 5-(pyridin-yl)oxazole.
This seemingly subtle structural change has profound implications. The nitrogen atom's location affects the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. These differences directly influence how the molecule docks into the active site of a target protein or enzyme, leading to variations in binding affinity, potency, and even the mechanism of action.
Comparative Analysis of Biological Activities
The strategic placement of the pyridine nitrogen is a critical determinant of biological function. While direct comparative studies on all activities for all three isomers are not always available in single reports, a synthesis of the literature on related pyridinyl-heterocycle scaffolds provides compelling evidence of this principle.
Antimicrobial Activity: A Tale of Two Isomers
Research into pyridyl-substituted thiazolyl triazole derivatives offers a clear example of isomeric differentiation. A study demonstrated that derivatives featuring a pyridin-3-yl moiety exhibited pronounced antibacterial activity, particularly against Gram-positive bacteria.[9] In contrast, their pyridin-4-yl counterparts showed notable antioxidant activity.[9] This suggests a divergence in the optimal isomeric form depending on the desired therapeutic effect.
Further supporting the potential of the 3-pyridyl scaffold, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity against several Gram-positive bacteria, with efficacy comparable to the established antibiotic Linezolid.[10]
Table 1: Comparative Antimicrobial Activity of Pyridinyl-Heterocycle Isomers
| Compound Class | Isomer | Target Organism(s) | Activity (MIC µg/mL) | Reference |
|---|---|---|---|---|
| Thiazolyl Triazoles | Pyridin-3-yl | Gram-positive bacteria | < 3.09 - 500 | [9] |
| 3-(Pyridin-3-yl)-2-oxazolidinones | Pyridin-3-yl | S. aureus, S. epidermidis, E. faecalis | Comparable to Linezolid | [10] |
| 1,3,4-Oxadiazol-2-Amines | Pyridin-2-yl | S. aureus, E. coli | Good Efficacy |[11] |
Enzyme Inhibition: Targeting Disease Pathways with Isomeric Precision
Enzyme inhibition is a cornerstone of modern pharmacology, and pyridinyl-oxazole scaffolds are potent inhibitors of several key enzymes.
Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine metabolism, and its overactivity is linked to gout and hyperuricemia.[12] Multiple studies have identified pyridinyl-heterocycles as effective XO inhibitors. For instance, 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have been developed as potent XO inhibitors, with the substitution pattern on both rings being crucial for activity.[13] Similarly, 5-phenylisoxazole-3-carboxylic acid derivatives also show significant XO inhibitory potential.[14] While these studies do not always directly compare all pyridyl isomers, they establish the scaffold's validity and highlight the importance of the pyridine moiety in binding to the enzyme's active site.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. A study on pyridin-3-yl-1,3,4-oxadiazole derivatives demonstrated good inhibitory activity against both AChE and BuChE, indicating the potential of this specific isomeric scaffold in neurodegenerative disease research.[15]
Table 2: Comparative Enzyme Inhibitory Activity (IC₅₀)
| Compound Class | Isomer | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Pyridin-3-yl-1,3,4-oxadiazoles | Pyridin-3-yl | α-amylase | 24.94 ± 0.12 µM | [15] |
| Pyridin-3-yl-1,3,4-oxadiazoles | Pyridin-3-yl | α-glucosidase | 27.13 ± 0.08 µM | [15] |
| 3-Phenyl-5-pyridyl-1,2,4-triazoles | Pyridyl | Xanthine Oxidase (XO) | Potent Activity | [13] |
| Bisbenzamide Derivative | (Not specified) | Lipoxygenase (LOX) | 41 µM |[4] |
Anticancer Activity: Isomer-Driven Cytotoxicity
The pyridine-oxazole framework is a promising scaffold for the development of novel anticancer agents. The positioning of substituents has been shown to be critical for cytotoxic potency. A study on pyridine-based 1,3,4-oxadiazole derivatives revealed that a compound with 3,5-dichloro substitution exhibited the highest activity against A549 lung cancer cells, with an IC₅₀ value of 6.99 ± 3.15 μM.[1] The structure-activity relationship analysis indicated that meta-substituents on attached phenyl rings tend to enhance activity.[1]
Furthermore, novel 5-aryl-3-(pyridine-3-yl)isoxazole hybrids have been synthesized and evaluated as anticancer agents, with one derivative showing high activity against the SKMEL human skin cancer cell line.[16] This underscores the utility of the pyridin-3-yl arrangement in designing targeted cancer therapeutics.
Structure-Activity Relationship (SAR) Synthesis
The collective evidence points to several key SAR principles for pyridinyl-oxazole and related heterocyclic scaffolds:
-
Pyridine Nitrogen Position: This is a primary determinant of biological activity type and target selectivity. The 3-pyridyl isomer frequently appears in compounds with potent antibacterial and anticancer activity, while the 4-pyridyl isomer can confer strong antioxidant properties.[9][10][16] The 2-pyridyl isomer has also been successfully incorporated into antimicrobial agents.[11]
-
Substituents on Aromatic Rings: The nature and position of substituents on any additional phenyl or aryl rings are critical. Electron-withdrawing groups (e.g., halogens) or specific positional placements (e.g., meta-substituents) can dramatically enhance potency.[1][2] Conversely, bulky groups may reduce activity.[1]
-
The Heterocyclic Core: The choice of the five-membered ring (oxazole, oxadiazole, isoxazole, triazole) modulates the electronic properties and geometry of the entire molecule, influencing its interaction with biological targets.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Perspectives
The evidence synthesized in this guide clearly demonstrates that the positional isomerism of the pyridine ring in 5-(pyridin-yl)oxazole scaffolds is a critical factor that governs biological activity. The choice between a 2-yl, 3-yl, or 4-yl isomer can mean the difference between a potent antibacterial agent and a promising antioxidant or anticancer candidate. This principle of "isomeric differentiation" is a powerful tool for medicinal chemists, allowing for the rational design of molecules with enhanced potency and selectivity.
Future research should focus on the systematic synthesis and parallel screening of complete isomeric sets of promising pyridinyl-oxazole scaffolds. Testing these libraries against a broad panel of biological targets (e.g., kinases, GPCRs, microbial enzymes) will generate comprehensive SAR data, enabling the development of highly selective and effective therapeutic agents. By embracing the subtleties of molecular architecture, the field of drug discovery can unlock new avenues for treating a wide range of human diseases.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega.
- Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery. (2025). Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules.
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Chemistry Journal.
- Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Chemistry Journal.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
-
Synthesis, Characterization, DFT Study, Molecular Modelling and Biological Evaluation of Novel 5-Aryl-3-(pyridine-3-yl)isoxazole Hybrids as Potent Anticancer Agents with Inhibitory Effect on Skin Cancer. ResearchGate. [Link]
-
Synthesis of Pyridin-3-yl-1,3,4-oxadiazole and 5-p-Tolyl-1,3,4-oxadiazole Derivatives and their Evaluation as Antihyperglycemic Agents, AChE and BuChE Inhibitors, and Antioxidants. (2024). ResearchGate. [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
-
Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. [Link]
-
Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science. [Link]
-
Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. (2025). ResearchGate. [Link]
Sources
- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Methodologies for Oxazoles: From Classic Reactions to Modern Innovations
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores the critical need for efficient and versatile synthetic routes to access this privileged scaffold. This guide provides an in-depth comparative analysis of the most significant synthetic methodologies for oxazole construction, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific application. We will delve into the mechanistic underpinnings, practical execution, and relative merits of classical methods alongside contemporary transition-metal-catalyzed and oxidative approaches, supported by experimental data and protocols.
Classical Approaches: The Foundation of Oxazole Synthesis
The "classical" methods for oxazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and reliability in accessing specific substitution patterns.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino ketones.[1][2] It is a robust pathway for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
Causality of Experimental Choices & Mechanism: The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride, which serve a dual purpose.[3] First, the acid protonates the ketone's carbonyl oxygen, activating it towards intramolecular nucleophilic attack by the amide oxygen. The resulting hydroxyl group is then protonated again, transforming it into a good leaving group (water), which is eliminated to form the aromatic oxazole ring.[4] The use of potent dehydrating agents is crucial to drive the equilibrium toward the cyclized product.[5]
Mechanism: Robinson-Gabriel Synthesis
Caption: General mechanism of the Robinson-Gabriel synthesis.
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride.[6][7]
Causality of Experimental Choices & Mechanism: This method relies on the unique reactivity of cyanohydrins under anhydrous acidic conditions.[6] Gaseous HCl converts the nitrile of the cyanohydrin into an iminochloride intermediate. This electrophilic species is then attacked by the carbonyl oxygen of the second aldehyde molecule. A subsequent cyclization and dehydration cascade, driven by the formation of the stable aromatic ring, yields the oxazole product.[8] The requirement for anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.[6]
Mechanism: Fischer Oxazole Synthesis
Caption: General mechanism of the Fischer oxazole synthesis.
The Van Leusen Reaction
A more modern classical approach, the Van Leusen reaction (1972) provides a versatile route to 5-substituted or 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC) as a key reagent.[9][10]
Causality of Experimental Choices & Mechanism: The power of TosMIC lies in its trifunctional nature: the acidic α-protons, the isocyanide group, and the tosyl group as an excellent leaving group.[11] The reaction is initiated by a base (e.g., K₂CO₃, t-BuOK) which deprotonates the α-carbon of TosMIC.[12] This nucleophilic anion then attacks an aldehyde, forming an alkoxide intermediate. A subsequent intramolecular 5-endo-dig cyclization occurs where the alkoxide oxygen attacks the electrophilic isocyanide carbon.[13] The resulting oxazoline intermediate then undergoes base-promoted elimination of the tosyl group (toluenesulfinic acid) to furnish the aromatic oxazole.[10][14]
Mechanism: Van Leusen Oxazole Synthesis
Caption: General mechanism of the Van Leusen oxazole synthesis.
Modern Methodologies: Expanding the Synthetic Toolbox
While classical methods are effective, they often require harsh conditions or pre-functionalized starting materials. Modern synthetic chemistry has introduced milder and more versatile strategies, primarily through transition-metal catalysis and novel oxidative cyclizations.
Transition-Metal-Catalyzed Syntheses
Catalysts based on palladium, copper, and other metals have revolutionized oxazole synthesis by enabling the use of simple, readily available precursors through C-H activation and cross-coupling pathways.[15][16][17]
Causality of Experimental Choices & Mechanism (Example: Pd/Cu-Catalyzed Oxidative Cyclization): A powerful modern strategy involves the palladium- and copper-co-catalyzed reaction between simple ketones and amides or amines.[18][19] The mechanism is thought to proceed via initial condensation to form an enamine intermediate. The palladium catalyst then facilitates a C-H activation/C-N bond formation step. A subsequent intramolecular C-O bond formation, often promoted by a copper co-catalyst and an oxidant, leads to the oxazole ring.[15] This approach avoids the need for pre-installed leaving groups, increasing atom economy.
Workflow: Pd/Cu-Catalyzed Dehydrogenative Cyclization
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Oxazole Synthesis [drugfuture.com]
- 8. youtube.com [youtube.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 13. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
A Comparative Guide to the Preclinical Evaluation of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid: A Hypothetical Analysis of In Vitro and In Vivo Efficacy
This guide provides a comprehensive framework for the preclinical evaluation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a novel heterocyclic compound with therapeutic potential. Due to the limited publicly available data on this specific molecule, this document presents a hypothetical yet scientifically rigorous comparison based on the known biological activities of structurally similar pyridine-oxazole and pyridine-oxadiazole derivatives. We will explore its potential efficacy in the key therapeutic areas of oncology and infectious diseases, outlining detailed experimental protocols and comparing its projected performance against relevant alternative compounds.
Introduction: The Therapeutic Promise of Pyridine-Oxazole Scaffolds
The pyridine and oxazole rings are privileged structures in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The fusion of these two heterocycles in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid suggests a potential for this molecule to interact with various biological targets, making it a compelling candidate for drug discovery and development. Drawing parallels from related compounds, we hypothesize that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid may exhibit significant efficacy as an anticancer and antimicrobial agent. This guide will delineate a comprehensive strategy to test these hypotheses through a series of robust in vitro and in vivo studies.
Part 1: Postulated Anticancer Efficacy
The antiproliferative activity of pyridine-containing heterocycles is well-documented. Structurally related compounds have shown inhibitory effects on key signaling pathways implicated in cancer progression, such as those involving protein kinases and histone deacetylases (HDACs).
Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the activities of similar compounds, we can postulate two primary mechanisms of action for the anticancer effects of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid:
-
Kinase Inhibition: Many pyridine-oxazole derivatives act as inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), which are crucial for cell proliferation and migration.
-
HDAC Inhibition: Certain pyridine derivatives have been shown to inhibit histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells.
A logical workflow to investigate these potential mechanisms is outlined below.
Caption: Experimental workflow for assessing anticancer efficacy.
In Vitro Evaluation of Anticancer Activity
A crucial first step is to assess the cytotoxic effects of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid across a panel of human cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., ovarian cancer lines SKOV3 and A2780, and colon cancer line HCT116) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of the test compound and a vehicle control. Include a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data (Hypothetical)
The following table presents hypothetical IC50 values for our target compound in comparison to known anticancer agents, based on data from related pyridine derivatives.
| Compound | Target/Mechanism | Ovarian Cancer (SKOV3) IC50 (µM) | Colon Cancer (HCT116) IC50 (µM) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (Hypothetical) | Kinase/HDAC Inhibition | 0.5 - 5.0 | 1.0 - 10.0 |
| Doxorubicin | DNA Intercalation | 0.1 - 1.0 | 0.05 - 0.5 |
| A Novel Pyridine Derivative (HDAC6 Inhibitor) | HDAC Inhibition | 0.87 | Not Reported |
| iso-TOxaPy (ROCK2 Inhibitor) | Kinase Inhibition | Potent Antiproliferative Activity | Potent Antiproliferative Activity |
In Vivo Assessment of Antitumor Efficacy
Promising in vitro results would warrant further investigation in a living organism. An ovarian cancer xenograft model in mice is a well-established and relevant model.[1][2][3]
Experimental Protocol: Ovarian Cancer Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., SKOV3) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups: vehicle control, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (at various doses), and a positive control (e.g., Paclitaxel). Administer treatment via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Part 2: Projected Antimicrobial and Antifungal Efficacy
The pyridine ring is a common feature in many antimicrobial agents. The combination with an oxazole or a similar five-membered heterocycle can enhance this activity. Therefore, it is plausible that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid possesses antibacterial and antifungal properties.
Hypothesized Mechanism of Action: Disruption of Microbial Growth
The precise mechanism by which pyridine-oxazoles inhibit microbial growth is not always fully elucidated but may involve the inhibition of essential enzymes or disruption of the cell membrane.
Caption: Experimental workflow for assessing antimicrobial efficacy.
In Vitro Evaluation of Antimicrobial Activity
The initial assessment of antimicrobial activity involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Compound Dilution: Prepare serial twofold dilutions of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (a known antibiotic like Ciprofloxacin or antifungal like Fluconazole) and a negative control (no compound).
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data (Hypothetical)
This table presents hypothetical MIC values for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid against common pathogens, benchmarked against standard antimicrobial agents.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (Hypothetical) | 8 - 32 | 16 - 64 | 4 - 16 |
| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.125 | N/A |
| Fluconazole | N/A | N/A | 0.25 - 2 |
| 2-Aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives | Active | Active | Active |
In Vivo Assessment of Antimicrobial Efficacy
To evaluate the in vivo potential of the compound, a murine model of systemic infection is appropriate. The peritonitis-sepsis model is a standard and reproducible method.[4][5]
Experimental Protocol: Murine Peritonitis-Sepsis Model
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection Induction: Induce peritonitis by intraperitoneal injection of a lethal dose of a bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[5]
-
Treatment: Administer 5-(Pyridin-3-yl)oxazole-2-carboxylic acid at different doses and a vehicle control at a specified time post-infection. A standard antibiotic (e.g., Vancomycin for MRSA) should be used as a positive control.
-
Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Bacterial Load Determination (Optional): At specific time points, euthanize a subset of mice from each group and collect peritoneal fluid and blood to determine the bacterial load (colony-forming units per mL).
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.
Conclusion and Future Directions
This guide outlines a hypothetical yet robust preclinical strategy for evaluating the in vitro and in vivo efficacy of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid as a potential anticancer and antimicrobial agent. The proposed experimental workflows are based on established methodologies and data from structurally analogous compounds.
Should this compound demonstrate promising activity in the initial in vitro screens, further in-depth mechanistic studies would be warranted. For its anticancer potential, this would include cell cycle analysis, apoptosis assays, and specific kinase or HDAC activity assays. For its antimicrobial properties, time-kill kinetics and studies on the development of resistance would be crucial next steps.
The pyridine-oxazole scaffold holds significant promise for the development of novel therapeutics. A systematic and rigorous evaluation, as outlined in this guide, will be essential to unlock the full potential of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and similar molecules in addressing unmet medical needs in oncology and infectious diseases.
References
-
Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry. [Link]
-
Emerging and Evolving Ovarian Cancer Animal Models. Cancers (Basel). [Link]
-
Xenograft Ovarian Cancer Model Development. Alfa Cytology. [Link]
-
Patient-Derived Xenograft Models for Ovarian Cancer. Methods in Molecular Biology. [Link]
-
Humanized Patient-derived Xenograft Models of Disseminated Ovarian Cancer Recapitulate Key Aspects of the Tumor Immune Environment within the Peritoneal Cavity. Cancer Immunology Research. [Link]
-
In vivo models of infection. Avraham Lab. [Link]
-
In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]
Sources
- 1. Emerging and Evolving Ovarian Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft Ovarian Cancer Model Development - Alfa Cytology [alfacytology.com]
- 3. Patient-Derived Xenograft Models for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imquestbio.com [imquestbio.com]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended target while avoiding a multitude of off-target interactions. This guide provides an in-depth technical framework for assessing the cross-reactivity profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a novel heterocyclic compound with therapeutic potential. By leveraging established experimental platforms and providing a comparative analysis with well-characterized kinase inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to meticulously map the interaction landscape of this and similar molecules.
The Imperative of Selectivity Profiling
The biological activity of a small molecule is rarely confined to a single target. Off-target interactions can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic effects. For a molecule like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, which incorporates both pyridine and oxazole motifs—scaffolds prevalent in kinase inhibitors—a thorough assessment of its kinome-wide selectivity is paramount. The pyridine moiety, for instance, is known to enhance metabolic stability and cell permeability, but it can also contribute to off-target binding.[1][2] A comprehensive cross-reactivity profile is therefore not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical safety and efficacy.
A Multi-pronged Approach to Deconvoluting Cross-Reactivity
A robust assessment of a compound's selectivity necessitates a combination of in vitro biochemical assays, cell-based target engagement studies, and in silico predictive modeling. This guide will focus on two cornerstone experimental techniques: broad-panel kinome scanning and the Cellular Thermal Shift Assay (CETSA).
Comparative Compounds
To provide a tangible context for the cross-reactivity profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, we will draw comparisons with two well-characterized kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known for its broad-spectrum activity against VEGFRs, PDGFRs, and KIT, among others.[3] Its extensive off-target profile is well-documented and serves as a benchmark for a less selective inhibitor.
-
Lapatinib: A dual inhibitor of EGFR and HER2, exhibiting a more targeted profile than sunitinib.[4][5] However, it is also known to have off-target activities that contribute to its clinical effects and side-effect profile.[4][6]
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing compound cross-reactivity.
Part 1: Kinome-Wide Profiling – A Global View of Interactions
Kinome scanning platforms, such as KINOMEscan®, offer a broad, unbiased assessment of a compound's binding affinity against a large panel of purified kinases. This biochemical assay provides a quantitative measure of interaction, typically as a dissociation constant (Kd) or percent inhibition at a fixed compound concentration.[7]
Experimental Protocol: KINOMEscan® Assay
-
Compound Preparation: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, Sunitinib, and Lapatinib are prepared at a stock concentration (e.g., 10 mM in DMSO).
-
Assay Principle: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
-
Incubation: The test compound is incubated with a panel of over 450 human kinases, each tagged with a unique DNA barcode.
-
Capture: The kinase-ligand complexes are captured on a solid support. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Quantification: The amount of each kinase captured is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control. For compounds showing significant inhibition, a Kd is determined by running a dose-response curve.
Data Presentation and Interpretation
The output of a kinome scan is often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and inhibited kinases are highlighted.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | Sunitinib | Lapatinib |
| Primary Target(s) | [Hypothetical Primary Target] | VEGFR2 (95%) | EGFR (98%) |
| PDGFRβ (92%) | HER2 (96%) | ||
| Selected Off-Targets | |||
| ABL1 | 15% | 75% | 20% |
| SRC | 25% | 85% | 35% |
| LCK | 10% | 80% | 15% |
| KIT | 5% | 90% | 10% |
| FLT3 | 8% | 88% | 12% |
| RET | 12% | 82% | 18% |
| JNK1 | 40% | 50% | 60% |
| p38α | 30% | 45% | 25% |
| CDK2 | 5% | 60% | 5% |
Interpretation:
-
Selectivity Score (S-score): A quantitative measure of selectivity can be calculated. A lower S-score indicates higher selectivity. For instance, an S-score(10) would be the number of kinases with >90% inhibition at a given concentration.
-
Comparative Analysis: As shown in the hypothetical data, Sunitinib exhibits broad-spectrum activity, inhibiting a large number of kinases across different families. Lapatinib is more selective for EGFR and HER2, but still shows some off-target activity, notably against JNK1. The goal for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid would be to demonstrate a favorable selectivity profile with minimal off-target interactions at therapeutically relevant concentrations. The off-target induction of DR5 by lapatinib, for example, is mediated by the JNK/c-Jun signaling axis, highlighting the importance of understanding these secondary effects.[4]
Part 2: Cellular Thermal Shift Assay (CETSA) – Confirming Target Engagement in a Physiological Context
While kinome scanning provides valuable biochemical data, it does not always reflect a compound's behavior in a cellular environment.[8][9] CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11] This provides direct evidence of target engagement under more physiologically relevant conditions.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: A relevant cell line (e.g., one that expresses the putative target of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid) is cultured and treated with the test compound or vehicle (DMSO) for a defined period.
-
Heat Shock: The treated cells are aliquoted and subjected to a temperature gradient using a PCR machine.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregated Proteins: The samples are centrifuged to pellet the aggregated, denatured proteins.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. An isothermal dose-response format (ITDRF) can also be used, where cells are treated with varying concentrations of the compound at a fixed temperature.[10]
Data Presentation and Interpretation
The results of a CETSA experiment are presented as melt curves and ITDRF curves.
Table 2: Comparative CETSA Data (ΔTm in °C)
| Target Protein | 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (10 µM) | Sunitinib (10 µM) | Lapatinib (10 µM) |
| Primary Target(s) | [Hypothetical Primary Target] (+5.2 °C) | VEGFR2 (+4.8 °C) | EGFR (+6.1 °C) |
| PDGFRβ (+4.5 °C) | HER2 (+5.8 °C) | ||
| Selected Off-Targets | |||
| SRC | +1.5 °C | +3.5 °C | +2.1 °C |
| JNK1 | +2.8 °C | +2.0 °C | +4.2 °C |
| CDK2 | +0.5 °C | +2.5 °C | +0.8 °C |
Interpretation:
-
Confirmation of Target Engagement: A significant positive shift in the melting temperature (ΔTm) for the intended target confirms that the compound is engaging its target within the cell.
-
Cellular Selectivity: By performing CETSA for known off-targets identified in the kinome scan, one can assess their engagement in a cellular context. A small or negligible ΔTm for an off-target suggests that the compound may not interact with it significantly in the complex cellular milieu, despite showing affinity in a biochemical assay. This discrepancy can be due to factors like cellular permeability, efflux pumps, or the presence of endogenous ligands.
-
ITDRF for Potency: The ITDRF format allows for the determination of an EC50 value for target engagement in cells, providing a more physiologically relevant measure of potency than a biochemical IC50 or Kd.[12][13]
Integrating the Data: Building a Comprehensive Cross-Reactivity Profile
The power of this dual-pronged approach lies in the integration of both biochemical and cellular data.
Caption: Integration of biochemical and cellular data for a holistic view.
A compound that demonstrates high affinity for its target and a clean profile in a kinome scan is a strong candidate. However, CETSA provides the crucial validation that this interaction occurs within the complex and dynamic environment of a living cell. Conversely, off-targets identified in a kinome scan may not be relevant in a cellular context, as demonstrated by a lack of thermal stabilization in CETSA. This integrated understanding is critical for making informed decisions in the lead optimization process.
Conclusion and Future Directions
The assessment of a compound's cross-reactivity profile is a dynamic and iterative process. The framework presented here, utilizing kinome scanning and CETSA in a comparative manner, provides a robust starting point for characterizing 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. Further investigations could involve proteome-wide CETSA (MS-CETSA) to uncover novel, unanticipated off-targets and phenotypic screening to correlate the observed target and off-target engagement with cellular outcomes. By systematically and rigorously evaluating its interaction landscape, we can unlock the full therapeutic potential of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid while mitigating the risks associated with off-target effects, ultimately paving the way for the development of a safe and effective therapeutic agent.
References
- Wilson, T. R. et al. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation.
- Li, J. et al. Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. Frontiers in Pharmacology14, 1289358 (2023).
- Jacoby, E. et al. Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today20, 587-594 (2015).
- Hu, H., Miljković, F. & Bajorath, J. Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
- Wang, X. et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry14, 1878-1903 (2023).
-
Promega Connections. Exploring the Relationship Between IC50 and Kd in Pharmacology. (2023). Available at: [Link].
- Su, S. et al. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials. Journal of Cancer7, 557-566 (2016).
- De, S. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry13, 1293-1323 (2022).
- Martinez Molina, D. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology8, 1-14 (2016).
- Sendinc, E. & Ferreira, G. M. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences21, 4578 (2020).
- Okano, T. et al. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics9, 563-574 (2010).
-
Promega Connections. IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2023). Available at: [Link].
- Henderson, M. J. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology17, 2626-2636 (2022).
- Schmidinger, M. & Bellmunt, J. New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Cancer and Metastasis Reviews30, 505-515 (2011).
- El-Gamal, M. I. et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry15, 21-48 (2024).
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (2018). Available at: [Link].
-
MRC PPU. Kinase Profiling Inhibitor Database. University of Dundee. Available at: [Link].
- De, S. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances12, 14569-14594 (2022).
-
Eurofins Discovery. KINOMEscan Technology. Available at: [Link].
- Bantscheff, M. et al. Cellular Targets of Gefitinib. Cancer Research65, 379-382 (2005).
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Available at: [Link].
- Lee, C. K., Brown, C., Gralla, R. J. & Wu, Y.-L. Gefitinib for advanced non-small cell lung cancer.
-
Pelago Bioscience. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Available at: [Link].
-
HMS LINCS Project. KINOMEscan data. Available at: [Link].
-
ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. (2017). Available at: [Link].
- Hu, H., Miljković, F. & Bajorath, J. Data Sets of Human and Mouse Protein Kinase Inhibitors With Curated Activity Data Including Covalent Inhibitors. Future Science OA9, FSO888 (2023).
-
Pfizer. SUTENT® (sunitinib malate) for HCP | Safety Info. Available at: [Link].
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available at: [Link].
- Klaeger, S. et al. Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv 2022.12.09.519782 (2022).
- Dilly, S. J. et al. Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Polymers13, 317 (2021).
- KudmA, V. et al. Prediction of kinase-inhibitor binding affinity using energetic parameters.
-
Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Available at: [Link].
- Drewry, D. H. et al. Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology13, 123–131 (2017).
-
PubChem. Sunitinib. National Center for Biotechnology Information. Available at: [Link].
- Johnston, S. R. D. Targeted treatment of advanced and metastaticbreast cancer with lapatinib. Therapeutics and Clinical Risk Management3, 787-800 (2007).
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. (1992). Available at: [Link].
- Dimova, D., Stumpfe, D. & Bajorath, J. Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega3, 11951-11957 (2018).
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Available at: [Link].
- Bond, J. et al. Tolerability and pharmacokinetic profile of a sunitinib powder formulation in pediatric patients with refractory solid tumors: a Children's Oncology Group study. Cancer Chemotherapy and Pharmacology77, 865-871 (2016).
- Formisano, L. et al. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem. Journal of Experimental & Clinical Cancer Research38, 9 (2019).
-
ResearchGate. CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2019). Available at: [Link].
-
ResearchGate. Design of linked azole-containing molecules.. (2019). Available at: [Link].
- Rossi, S. et al. Amivantamab Plus Lazertinib and Platin-Based Chemotherapy Plus Osimertinib in EGFR-Mutant NSCLC: How to Choose Among Them and When Is Monotherapy with Osimertinib Still the Best Option?. Cancers15, 4684 (2023).
- Bischof, J. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences21, 696 (2020).
- Wang, Y. et al. Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. OncoTargets and Therapy14, 4531-4537 (2021).
- Le, A. & O'Bryant, C. L. HER2 Heartbreak? Understanding the Management of Cardiotoxicity From Trastuzumab in HER2-Positive Breast Cancer. Journal of Hematology Oncology Pharmacy11, 14-20 (2021).
- De, S. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry13, 1293-1323 (2022).
- El-Gamal, M. I. et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry15, 21-48 (2024).
- Zhang, Y. et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Frontiers in Chemistry9, 739223 (2021).
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. promegaconnections.com [promegaconnections.com]
A Senior Application Scientist's Guide to Benchmarking 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid Against Established Antimicrobial Agents
Introduction: The Quest for Novel Antibacterial Scaffolds
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities that can overcome existing resistance mechanisms. The oxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyridine moiety can further enhance the pharmacological profile of a molecule, as seen in various approved drugs. This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid , against established antibacterial agents. Our objective is to delineate a rigorous, scientifically sound pathway for evaluating its potential as a new therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new medicines.
Strategic Selection of Comparator Drugs: A Multi-Mechanistic Approach
To comprehensively assess the potential of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, it is crucial to benchmark it against established drugs that represent different classes and mechanisms of action. This approach not only provides a measure of relative potency but also offers initial insights into the novelty of its mechanism. For this hypothetical benchmarking study, we have selected three widely used antibacterial agents:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, repair, and recombination.[3] Its inclusion will help determine if our novel compound acts via a similar pathway.
-
Azithromycin: A macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides.[3] This comparison will assess if the compound targets bacterial protein production.
-
Ceftriaxone: A third-generation cephalosporin (a β-lactam antibiotic) that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[4] This will serve as a benchmark against a cell wall-targeting agent.
This selection provides a robust basis for comparison, covering three distinct and vital bacterial processes.
Experimental Design for a Rigorous Head-to-Head Comparison
The following experimental workflow is designed to provide a comprehensive in vitro comparison of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and the selected comparator drugs.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a drug's potency. This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a panel of clinically relevant bacteria.
Materials:
-
5-(Pyridin-3-yl)oxazole-2-carboxylic acid, Ciprofloxacin, Azithromycin, Ceftriaxone
-
Bacterial strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.
Part 2: Time-Kill Kinetic Assays
This assay provides insights into the pharmacodynamics of the compound, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Objective: To assess the rate of bacterial killing by 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and comparator drugs over time.
Materials:
-
Compounds and bacterial strains from the MIC assay.
-
CAMHB
-
Sterile saline
-
Agar plates for colony counting
Protocol:
-
Culture Preparation: Grow bacterial cultures to the early logarithmic phase in CAMHB.
-
Exposure: Add the test compounds at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Part 3: In Vitro Cytotoxicity Assay
A preliminary assessment of cytotoxicity against a human cell line is crucial to estimate the therapeutic index of the novel compound.
Objective: To evaluate the potential toxicity of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid to mammalian cells.
Materials:
-
HEK293 (Human Embryonic Kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the test compounds for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding DMSO.
-
Measurement: Read the absorbance at 570 nm. The cell viability is expressed as a percentage relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) is then calculated.
Hypothetical Comparative Data and Interpretation
The following tables present a hypothetical dataset for our benchmarking study to illustrate the potential outcomes and their interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Bacterial Strain | 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | Ciprofloxacin | Azithromycin | Ceftriaxone |
| S. aureus (ATCC 29213) | 4 | 0.5 | 1 | 2 |
| E. faecalis (ATCC 29212) | 8 | 1 | 4 | >128 |
| E. coli (ATCC 25922) | 16 | 0.06 | >128 | 0.25 |
| P. aeruginosa (ATCC 27853) | >128 | 0.5 | >128 | 16 |
Interpretation of Hypothetical MIC Data: In this scenario, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid shows moderate activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains. Its potency against S. aureus and E. faecalis is lower than that of ciprofloxacin and azithromycin. The lack of activity against P. aeruginosa is a common trait for many developmental compounds.
Table 2: Summary of Time-Kill Kinetics (at 4x MIC against S. aureus)
| Compound | Log₁₀ CFU/mL Reduction at 24h | Interpretation |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | >3.5 | Bactericidal |
| Ciprofloxacin | >4.0 | Bactericidal |
| Azithromycin | <2.0 | Bacteriostatic |
| Ceftriaxone | >3.0 | Bactericidal |
Interpretation of Hypothetical Time-Kill Data: The hypothetical data suggests that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid exhibits bactericidal activity against S. aureus, similar to ciprofloxacin and ceftriaxone. This is a favorable characteristic for a potential new antibiotic.
Table 3: In Vitro Cytotoxicity
| Compound | CC₅₀ on HEK293 cells (µg/mL) |
| 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | >256 |
| Ciprofloxacin | ~200 |
| Azithromycin | >256 |
| Ceftriaxone | >256 |
Interpretation of Hypothetical Cytotoxicity Data: A high CC₅₀ value suggests low cytotoxicity. In this case, our novel compound shows a favorable preliminary safety profile, comparable to established antibiotics.
Exploring the Mechanism of Action
The distinct activity profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in our hypothetical study (moderate Gram-positive activity, bactericidal effect) warrants further investigation into its mechanism of action.
Based on the hypothetical data, it does not perfectly align with the profiles of the comparators, suggesting a potentially novel mechanism. Subsequent studies could include:
-
Macromolecular Synthesis Assays: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.
-
Membrane Permeability Assays: To assess if it disrupts the bacterial cell membrane.
-
Resistance Studies: To generate and characterize resistant mutants to identify the drug's target.
Conclusion and Future Directions
This guide outlines a structured and scientifically rigorous approach to the initial benchmarking of a novel chemical entity, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, as a potential antibacterial agent. The hypothetical data presented illustrates how a multi-faceted comparison against established drugs can provide crucial insights into a compound's potency, spectrum of activity, and potential mechanism of action. While the hypothetical results suggest that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid may not be a broad-spectrum agent, its bactericidal activity against Gram-positive pathogens, coupled with a favorable preliminary safety profile, would warrant further investigation and lead optimization. The path from a promising lead compound to a clinically useful drug is long and challenging, but a robust and well-designed initial benchmarking program is the essential first step on that journey.
References
-
Sheeja Rekha A G, Prasobh G R, Athira A S, Anila Kumari V S, Seba M C, Gini Jameena. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
Al-Obaidi, A. S. M., & Hameed, A. S. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology, 14(1), 1222-1228. [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1865-1884. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7634. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. In Microbiology. [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). International Journal of Molecular Sciences, 24(7), 6296. [Link]
-
Antimicrobial Susceptibility Testing. (2023). In StatPearls. NCBI Bookshelf. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Clinical Breakpoint Tables. [Link]
-
Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2023). International Journal of Molecular Sciences, 24(13), 10931. [Link]
-
Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024). Annals of Clinical Microbiology and Antimicrobials, 23(1), 1. [Link]
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2023). Journal of Advances in Chemical Engineering & Process Technology, 6(1). [Link]
-
Mechanisms of Antibacterial Drugs. (n.d.). In Allied Health Microbiology. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Polycyclic Aromatic Compounds, 43(5), 4488-4518. [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. (n.d.). [Link]
-
Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies. (2015). PLoS ONE, 10(8), e0135293. [Link]
-
Antibiotic. (n.d.). In Wikipedia. [Link]
-
KlebNET-GSP – A global genomic surveillance platform for Klebsiella pneumoniae. (n.d.). [Link]
-
Synthesis and Antimicrobial Activity of Novel Oxazole-Nicotinamide Derivatives. (2019). International Journal of Pharma Sciences and Research, 10(2). [Link]
-
Novel Antimicrobial Agents for Gram-Negative Pathogens. (2022). Antibiotics, 11(1), 100. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid
As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound whose handling requires a thorough understanding of its chemical properties and potential hazards. Our approach is grounded in established safety protocols from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating and trustworthy system for your laboratory operations.[1][2][3]
Hazard Assessment and Chemical Profile
Before any disposal procedure can be established, a comprehensive hazard assessment is critical. While a specific Safety Data Sheet (SDS) for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid may not be readily available from all suppliers, a reliable hazard profile can be constructed by examining structurally analogous compounds. Heterocyclic carboxylic acids of this class consistently exhibit a range of hazards that must be respected.
Based on data from similar pyridine- and oxazole-containing carboxylic acids, we can anticipate the following hazard profile, which should be assumed for disposal purposes[4][5][6][7]:
| Hazard Class | GHS Hazard Statement | Description | Primary Concern for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. | Prevents drain disposal of untreated material; requires careful handling to avoid ingestion. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and redness. | Mandates the use of appropriate personal protective equipment (PPE) during handling and disposal. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially lasting damage. | Requires eye protection and access to an eyewash station during all handling procedures. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. | Necessitates handling in a well-ventilated area or chemical fume hood to prevent inhalation. |
Given this profile, 5-(Pyridin-3-yl)oxazole-2-carboxylic acid must be managed as a hazardous chemical waste from the moment it is designated for disposal.[8]
Core Disposal Protocol: Collection for Off-Site Treatment
The most robust and universally compliant method for disposing of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is to collect it as chemical waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9][10] This procedure ensures that the compound is handled and treated by professionals in a dedicated facility, minimizing risk within your laboratory.
Step-by-Step Collection Procedure:
-
Container Selection :
-
Select a waste container that is in good condition, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass container is recommended.[11]
-
Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[11] Whenever possible, using the original manufacturer's container is an excellent choice.[12]
-
-
Labeling :
-
Immediately affix a "Hazardous Waste" label to the container.[10][11]
-
Clearly write the full chemical name: "5-(Pyridin-3-yl)oxazole-2-carboxylic acid" and list all other constituents, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[10]
-
Include the name of the generating researcher and the laboratory location.
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[8][11][13]
-
The container must be kept securely closed at all times, except when you are actively adding waste.[9][10]
-
Segregate Incompatibles : Store this acidic waste separately from bases, oxidizers, and any water-reactive materials to prevent dangerous reactions.[11][12]
-
-
Requesting Pickup :
This primary disposal workflow is summarized in the diagram below.
Limited On-Site Treatment: Neutralization of Dilute Aqueous Waste
In certain, highly restricted circumstances, on-site neutralization may be an option for small quantities (typically under 25 mL) of dilute, aqueous solutions of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.[14] This procedure is only permissible if the waste solution contains no other regulated materials, such as heavy metals or halogenated solvents.[9][14] When in doubt, always default to the collection protocol described in Section 2.
The principle of neutralization is to react the carboxylic acid with a weak base to form a water-soluble salt and water, adjusting the pH to a neutral range (typically between 5.0 and 9.0) that is acceptable for sanitary sewer disposal.[11][15]
Protocol for In-Lab Neutralization:
CAUTION: Neutralization reactions can generate heat and vapors. This procedure must be performed inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[14]
-
Preparation :
-
Place a large beaker containing cold water on a stir plate within a chemical fume hood. The volume of water should be at least 10 times the volume of the acidic waste solution.
-
Prepare a saturated solution of sodium bicarbonate (baking soda) or a 5% solution of sodium hydroxide. A weak base like sodium bicarbonate is preferred as it controls the reaction rate and minimizes heat generation.[15][16]
-
-
Neutralization :
-
While stirring the large volume of water, slowly and carefully add your dilute acidic waste solution to the water.
-
Begin adding the weak base solution dropwise to the diluted waste. A fizzing reaction (evolution of CO2 gas) will occur if using bicarbonate.
-
Continue adding the base slowly until the fizzing stops. Monitor the temperature of the beaker; if it becomes warm to the touch, pause the addition to allow it to cool.[14]
-
-
pH Verification :
-
Once the reaction appears complete, wait approximately 15 minutes for the solution to cool and equilibrate.[14]
-
Use a calibrated pH meter or pH paper to test the solution. The target pH must be within the neutral range specified by your local water authority (e.g., pH 5.0-9.0).
-
If the pH is still acidic, continue to add base dropwise and re-test until the target range is achieved.
-
-
Disposal :
-
Once the pH is confirmed to be neutral, the solution can be flushed down a laboratory sink with copious amounts of cold water (at least 20 parts water to 1 part neutralized solution).[14]
-
Spill Management and Decontamination
Accidental spills should be managed promptly and safely.
-
For Solid Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.[4]
-
Decontaminate the area with a suitable laboratory detergent and water.
-
-
For Solution Spills :
-
Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[16]
-
Slowly apply a neutralizing agent like sodium bicarbonate over the spill area.[16]
-
Once the reaction has ceased, scoop the absorbed material into a hazardous waste container.
-
Label the container as "Spill Debris containing 5-(Pyridin-3-yl)oxazole-2-carboxylic acid" and dispose of it through your EHS office.
-
Disposal of Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Initial Rinse : The first rinse of a container that held 5-(Pyridin-3-yl)oxazole-2-carboxylic acid must be collected as hazardous waste.[9][12] Rinse the container with a small amount of a suitable solvent (e.g., water), and pour the rinseate into your designated hazardous waste container.
-
Subsequent Rinses : After the first rinse is collected, rinse the container at least two more times.
-
Final Disposal : Once thoroughly rinsed and air-dried, obliterate or remove the original label.[9] The clean glass or plastic container can then be disposed of in the appropriate recycling or solid waste stream.
Summary and Disposal Decision Workflow
The proper disposal path depends entirely on the form and concentration of the waste. The following diagram provides a clear decision-making workflow to ensure compliance and safety.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and responsibility, building trust in your laboratory's operations and protecting both your colleagues and the environment.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
American Medical Compliance. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety. Retrieved from [Link]
-
Wastech Controls & Engineering. (n.d.). Laboratory Neutralization. Retrieved from [Link]
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Alabama at Birmingham. (2020, October). Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16790800, 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. PubChem. Retrieved from [Link]
-
Southwest Tennessee Community College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Southwest Tennessee Community College. (n.d.). Appendix I: OSHA Laboratory Standard. Retrieved from [Link]
-
Britannica. (2026, January 10). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Retrieved from [Link]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]
-
PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
Sources
- 1. needle.tube [needle.tube]
- 2. usbioclean.com [usbioclean.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. odu.edu [odu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 16. gmpplastic.com [gmpplastic.com]
Comprehensive Safety and Handling Guide for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of its constituent functional groups—pyridine, oxazole, and carboxylic acid—and data from structurally similar compounds. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Assessment and GHS Classification
Based on analogous compounds such as 5-(Pyridin-3-yl)oxazole-4-carboxylic acid, this compound is anticipated to pose the following hazards:
-
H302: Harmful if swallowed.
Signal Word: Warning
Pictogram:
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, eye contact, and ingestion. The required equipment varies based on the experimental context.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.[3] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves.[3][4][5] | During heating, vortexing, sonicating, or transferring large volumes where splashes or aerosols can be generated. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.[3] | For responding to significant spills or uncontrolled releases of the compound. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the risk of serious eye irritation (H319), safety glasses with side shields are the minimum requirement. For splash hazards, chemical goggles and a face shield are necessary to protect the entire face.[6]
-
Skin Protection: A standard lab coat is sufficient for minor handling, but a chemical-resistant apron is recommended for larger quantities to prevent skin irritation (H315). Nitrile gloves are generally recommended for handling heterocyclic compounds, but it is crucial to check the manufacturer's glove compatibility data.[4][7] Double-gloving is a best practice when handling potentially hazardous compounds.[5][8]
-
Respiratory Protection: All work with this solid compound should be conducted in a chemical fume hood to prevent inhalation of dust particles, which may cause respiratory irritation (H335).[3]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step procedure is essential for minimizing exposure and ensuring a controlled laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling and Reaction:
-
When weighing the solid compound, perform the task within the fume hood to contain any dust.
-
If preparing a solution, slowly add the solid 5-(Pyridin-3-yl)oxazole-2-carboxylic acid to the solvent to avoid splashing.[4]
-
Keep the container with the compound closed when not in use.[2]
-
All subsequent experimental steps should be conducted within the fume hood.
-
-
Post-Handling:
Emergency Procedures
Spill Response:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the area.
-
Only trained emergency responders should handle large spills.[1]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Disposal Plan
All waste containing 5-(Pyridin-3-yl)oxazole-2-carboxylic acid must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.[12]
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Clearly labeled, sealed, and compatible waste container. | Collect all solid waste, including contaminated absorbent materials and disposable labware. Store in a designated hazardous waste area. |
| Liquid Waste | Clearly labeled, sealed, and compatible solvent waste container. | Collect all liquid waste containing the compound. Do not pour down the drain.[7] Store in a designated hazardous waste area with secondary containment. |
| Contaminated Sharps | Puncture-resistant sharps container. | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Waste Segregation:
-
Keep waste containing this compound separate from other waste streams to avoid incompatible reactions.[4]
-
Store waste containers in a cool, dry, and well-ventilated area away from heat or ignition sources.[7][13]
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
- Bio-Synthesis Inc. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet.
- Apollo Scientific. (2023, July 5). 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Pyridine-2-carboxylic acid Safety Data Sheet.
- Spectrum Chemical. (2018, July 23). Picolinic Acid Safety Data Sheet.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2025, December 18). 2,3-Pyridinedicarboxylic acid Safety Data Sheet.
- Santa Cruz Biotechnology. (2018, May 11). 2-Aminooxazole-5-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-(Pyridin-3-yl)oxazole-4-carboxylic acid.
- ChemicalBook. (n.d.). 5-PYRIDIN-3-YL-OXAZOLE-2-CARBOXYLIC ACID.
- Fisher Scientific. (2025, December 25). Oxazole-5-carboxylic acid Safety Data Sheet.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- CymitQuimica. (2024, December 19). 5-(Pyrazin-2-yl)oxazole-4-carboxylic acid Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry.
- J&K Scientific. (n.d.). 5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE).
- AAPPTec. (n.d.). Boc-Aziridine-3-carboxylic acid Safety Data Sheet.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. ethz.ch [ethz.ch]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
